molecular formula C15H14FN B1291069 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1017125-85-7

1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B1291069
CAS-Nummer: 1017125-85-7
Molekulargewicht: 227.28 g/mol
InChI-Schlüssel: WTLVIBQCSXFNNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline ( 1017125-85-7) is a fluorinated tetrahydroisoquinoline derivative that serves as a versatile synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. The tetrahydroisoquinoline core is a privileged structure in pharmacology, present in compounds with a wide range of biological activities . The specific incorporation of a 2-fluorophenyl substituent modulates the compound's electronic properties and lipophilicity, which can influence its interaction with biological targets and its metabolic profile . This compound is primarily valued as a key building block for the development of potential therapeutic agents. Research indicates that tetrahydroisoquinoline derivatives show promise in various areas, including as agents against multidrug-resistant bacterial strains such as Salmonella and as acaricides for animal health . Furthermore, structurally similar 1,2,3,4-tetrahydroisoquinolines have been investigated as potent and selective agonists for targets like the TRPM5 ion channel, which is being explored for the treatment of gastrointestinal motility disorders , and as central nervous system (CNS) drug candidates, leveraging the scaffold's suitability for creating blood-brain barrier permeable molecules . The compound should be stored in a cool, dark place under an inert atmosphere (2-8°C) to maintain stability . This product is intended for research applications in a laboratory setting and is strictly classified as "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

1-(2-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN/c16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-8,15,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLVIBQCSXFNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthetic Pathways of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-aryl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the principal synthetic pathways to a specific and medicinally relevant analogue, 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline. The guide will delve into the mechanistic underpinnings and practical execution of the two cornerstone reactions for its synthesis: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. Furthermore, it will explore modern advancements in asymmetric synthesis to obtain enantiomerically pure forms of the target molecule, a critical consideration in contemporary drug development. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents based on the THIQ framework.

Introduction: The Significance of the 1-Aryl-1,2,3,4-tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a recurring structural feature in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The introduction of an aryl substituent at the C1 position significantly expands the chemical space and biological profile of this heterocyclic system. These 1-aryl-THIQ derivatives have garnered considerable attention in drug discovery, with examples demonstrating antitumor, antiviral, and neuroprotective properties.

The specific focus of this guide, this compound, incorporates a fluorine atom on the C1-phenyl ring. The introduction of fluorine is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. Understanding the efficient and stereocontrolled synthesis of this particular analogue is therefore of high importance for the development of new chemical entities.

This guide will provide a detailed examination of the two primary classical routes to this target molecule, followed by a discussion on achieving stereoselectivity.

The Pictet-Spengler Reaction: A Cornerstone in THIQ Synthesis

The Pictet-Spengler reaction is a powerful and widely utilized method for the synthesis of tetrahydroisoquinolines.[1][2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring system.[1]

Mechanism of the Pictet-Spengler Reaction

The reaction proceeds through the initial formation of a Schiff base from the condensation of the β-phenylethylamine and the aldehyde (in this case, 2-fluorobenzaldehyde). Protonation of the Schiff base generates a highly electrophilic iminium ion. This is the driving force for the subsequent intramolecular cyclization, where the electron-rich aromatic ring of the phenylethylamine moiety acts as the nucleophile, attacking the iminium carbon.[3] The final step is the rearomatization of the newly formed ring system through the loss of a proton to yield the this compound.

Pictet_Spengler phenethylamine β-Phenylethylamine schiff_base Schiff Base phenethylamine->schiff_base fluorobenzaldehyde 2-Fluorobenzaldehyde fluorobenzaldehyde->schiff_base H_plus H+ iminium_ion Iminium Ion schiff_base->iminium_ion + H+ spirocyclic_intermediate Spirocyclic Intermediate iminium_ion->spirocyclic_intermediate Intramolecular Electrophilic Aromatic Substitution product 1-(2-Fluorophenyl)-1,2,3,4- tetrahydroisoquinoline spirocyclic_intermediate->product - H+

Caption: Pictet-Spengler Reaction Mechanism.

Experimental Considerations and Protocol

The success of the Pictet-Spengler reaction is highly dependent on the reaction conditions, particularly the choice of acid catalyst and solvent. While traditionally carried out with strong protic acids like hydrochloric acid or sulfuric acid at elevated temperatures, milder conditions have been developed.[1] For substrates with electron-withdrawing groups on the aldehyde, such as the 2-fluoro substituent, stronger acidic conditions may be necessary to promote the formation of the iminium ion and the subsequent cyclization. Superacid-catalyzed Pictet-Spengler reactions have been shown to be effective for less activated imines.[4]

Table 1: Comparison of Reaction Conditions for the Pictet-Spengler Synthesis

Catalyst SystemSolventTemperatureTypical YieldsReference
HClEthanolRefluxModerate to Good[5]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature to RefluxGood[6]
Polyphosphoric Acid (PPA)Neat100-140 °CModerate to Good[7]
Superacids (e.g., TfOH)Dichloromethane (DCM)0 °C to Room TemperatureModerate to High[4]

Detailed Experimental Protocol (General Procedure):

  • Schiff Base Formation (Optional but Recommended): To a solution of phenylethylamine (1.0 eq) in a suitable solvent such as toluene or ethanol, add 2-fluorobenzaldehyde (1.0-1.2 eq). The mixture is stirred at room temperature or with gentle heating for 1-4 hours. The formation of the Schiff base can often be monitored by the disappearance of the starting materials via TLC. The solvent is then removed under reduced pressure.

  • Cyclization: The crude Schiff base is dissolved in an appropriate solvent (e.g., dichloromethane, acetonitrile, or neat acid). The chosen acid catalyst (e.g., trifluoroacetic acid, polyphosphoric acid, or a superacid) is added, and the reaction mixture is stirred at the desired temperature (ranging from 0 °C to reflux) for several hours to 24 hours.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and carefully neutralized with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

The Bischler-Napieralski Reaction: An Alternative Pathway

The Bischler-Napieralski reaction provides an alternative and robust method for the synthesis of 1-aryl-3,4-dihydroisoquinolines, which can be readily reduced to the corresponding 1-aryl-1,2,3,4-tetrahydroisoquinolines.[8][9] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[8]

Mechanism of the Bischler-Napieralski Reaction

The reaction commences with the activation of the amide carbonyl group by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10] This activation facilitates an intramolecular electrophilic attack by the electron-rich aromatic ring onto the activated carbonyl carbon. The subsequent loss of water and rearomatization leads to the formation of a 3,4-dihydroisoquinoline intermediate. This intermediate is then reduced in a separate step to yield the final tetrahydroisoquinoline product.

Bischler_Napieralski amide N-(2-Phenylethyl)- 2-fluorobenzamide activated_amide Activated Amide amide->activated_amide dehydrating_agent Dehydrating Agent (e.g., POCl3) dehydrating_agent->activated_amide cyclized_intermediate Cyclized Intermediate activated_amide->cyclized_intermediate Intramolecular Electrophilic Aromatic Substitution dihydroisoquinoline 1-(2-Fluorophenyl)-3,4- dihydroisoquinoline cyclized_intermediate->dihydroisoquinoline - H2O product 1-(2-Fluorophenyl)-1,2,3,4- tetrahydroisoquinoline dihydroisoquinoline->product reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product

Caption: Bischler-Napieralski Reaction and Reduction.

Experimental Considerations and Protocol

The choice of the dehydrating agent and reaction conditions is crucial for the success of the Bischler-Napieralski reaction.[10] For substrates with electron-withdrawing groups on the acyl moiety, harsher conditions may be required.

Table 2: Common Reagents for Bischler-Napieralski Cyclization and Subsequent Reduction

Cyclization ReagentSolventTemperatureReduction ReagentTypical Yields (Overall)Reference
POCl₃Acetonitrile or TolueneRefluxNaBH₄Good[7]
P₂O₅Toluene or XyleneRefluxNaBH₄Moderate to Good[8]
Polyphosphoric Acid (PPA)Neat120-160 °CNaBH₄Moderate[7]
Triflic Anhydride (Tf₂O)Dichloromethane0 °C to Room TemperatureNaBH₄Good to Excellent[10]

Detailed Experimental Protocol:

  • Step 1: Amide Formation:

    • To a solution of phenylethylamine (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in a suitable solvent like dichloromethane, add 2-fluorobenzoyl chloride (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with water, 1N HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the N-(2-phenylethyl)-2-fluorobenzamide, which can often be used in the next step without further purification.

  • Step 2: Bischler-Napieralski Cyclization:

    • Dissolve the amide from the previous step in a suitable solvent (e.g., acetonitrile).

    • Add the dehydrating agent (e.g., POCl₃, 2-3 eq) and heat the mixture to reflux for several hours.

    • Cool the reaction mixture and carefully quench by pouring it onto ice. Basify with a suitable base (e.g., ammonium hydroxide) and extract with an organic solvent.

    • Dry the organic extracts and concentrate to obtain the crude 1-(2-Fluorophenyl)-3,4-dihydroisoquinoline.

  • Step 3: Reduction to Tetrahydroisoquinoline:

    • Dissolve the crude dihydroisoquinoline in a protic solvent like methanol or ethanol.

    • Add a reducing agent (e.g., sodium borohydride, NaBH₄) portion-wise at 0 °C.

    • Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

    • Quench the reaction with water and remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent.

    • Dry the combined organic extracts and concentrate. Purify the crude product by column chromatography to yield the final this compound.

Asymmetric Synthesis: Accessing Enantiomerically Pure this compound

For applications in drug development, the synthesis of enantiomerically pure compounds is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Several strategies have been developed for the asymmetric synthesis of 1-aryl-tetrahydroisoquinolines.

Chiral Auxiliary-Mediated Synthesis

One common approach involves the use of a chiral auxiliary attached to the nitrogen of the phenylethylamine starting material. This auxiliary directs the stereochemical outcome of the cyclization reaction. After the formation of the tetrahydroisoquinoline ring, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

Asymmetric Catalysis

More modern and efficient approaches utilize chiral catalysts to control the stereoselectivity of the key bond-forming step.

  • Asymmetric Pictet-Spengler Reaction: Chiral Brønsted acids, such as thiourea-based catalysts or phosphoric acids, have been successfully employed to catalyze the enantioselective Pictet-Spengler reaction. These catalysts protonate the imine in a chiral environment, leading to a facial-selective intramolecular cyclization.

  • Asymmetric Hydrogenation: An alternative strategy involves the asymmetric hydrogenation of the 3,4-dihydroisoquinoline intermediate obtained from the Bischler-Napieralski reaction. Chiral transition metal catalysts, often based on rhodium or ruthenium complexes with chiral phosphine ligands, can effect the highly enantioselective reduction of the C=N double bond.

Asymmetric_Synthesis dihydroisoquinoline 1-(2-Fluorophenyl)-3,4- dihydroisoquinoline R_enantiomer (R)-1-(2-Fluorophenyl)-1,2,3,4- tetrahydroisoquinoline dihydroisoquinoline->R_enantiomer S_enantiomer (S)-1-(2-Fluorophenyl)-1,2,3,4- tetrahydroisoquinoline dihydroisoquinoline->S_enantiomer chiral_catalyst Chiral Catalyst (e.g., [Rh(COD)Cl]2 + Chiral Ligand) chiral_catalyst->R_enantiomer chiral_catalyst->S_enantiomer H2 H2 H2->R_enantiomer H2->S_enantiomer

Caption: Asymmetric Hydrogenation of Dihydroisoquinoline.

Conclusion

The synthesis of this compound can be effectively achieved through two primary and complementary routes: the Pictet-Spengler and the Bischler-Napieralski reactions. The choice between these methods will depend on the availability of starting materials, desired scale, and the specific substitution patterns of the reactants. For the synthesis of enantiomerically pure material, which is crucial for pharmaceutical applications, asymmetric catalytic methods, particularly the asymmetric hydrogenation of the dihydroisoquinoline intermediate, offer a highly efficient and atom-economical approach. This guide provides the foundational knowledge and practical considerations necessary for the successful synthesis of this important medicinal chemistry scaffold.

References

  • Zheng, C.-H., Chen, J., Liu, J., Zhou, X.-T., Liu, N., Shi, D., Huang, J.-J., Lv, J.-G., Zhu, J., & Zhou, Y.-J. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(5), 375–385. [Link]

  • Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
  • Cannon, J. G., Hascicek, C., & Long, J. P. (1993). Synthesis and Molecular Modeling of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines and Related 5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 Dopamine Antagonists. Journal of Medicinal Chemistry, 36(10), 1349–1355. [Link]

  • Li, X., Wang, Y., Zhang, Y., Wang, Y., & Ma, C. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry, 12, 1369649. [Link]

  • Costantino, G., & D'Auria, M. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 844. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved January 26, 2026, from [Link]

  • Sharma, A., Kumar, V., & Kumar, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13086–13105. [Link]

  • Syromyatnikov, M. Y., Goryaeva, M. V., Shtro, A. A., Zarubaev, V. V., & Ozerov, A. A. (2023). A Stereospecific Synthesis and In Vitro Anti-Influenza H1N1 Properties of Lithocholic Acid-Based Spiro-1,2,4-trioxolane. Molecules, 28(22), 7609. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved January 26, 2026, from [Link]

  • Czarnocki, Z., & Matuszewska, I. (1998). The synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinolines: An undergraduate organic laboratory experiment and class project. Journal of Chemical Education, 75(11), 1466. [Link]

  • Sharma, A., Kumar, V., & Kumar, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13086-13105. [Link]

  • MDPI. (n.d.). Special Issue : Asymmetric Synthesis and Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • YouTube. (2022, February 5). Bischler-Napieralski Reaction. [Video]. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved January 26, 2026, from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved January 26, 2026, from [Link]

  • Boyarinov, D. A., Chalykh, B. A., Kutyashev, I. B., Kharlamova, A. D., Koshchei, I. A., Ikonnikov, N. S., Vasylyev, M. V., & Kochetkov, K. A. (2023). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Pharmaceuticals, 16(10), 1435. [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (n.d.). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. Retrieved January 26, 2026, from [Link]

  • Estevez, J. C., Villa, M. J., & Alvarez, R. (2000). Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines(1). The Journal of Organic Chemistry, 65(25), 8610–8618. [Link]

  • ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved January 26, 2026, from [Link]

  • Patsnap. (n.d.). (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method.
  • Kimura, M., Masuda, T., Yamada, K., Mitani, M., Kubota, N., Kawakatsu, N., Kishii, K., Inazu, M., Kiuchi, Y., Oguchi, K., & Namiki, T. (2004). Efficient asymmetric syntheses, determination of absolute configurations and biological activities of 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine as a novel potent dopamine uptake inhibitor in the central nervous system. Bioorganic & Medicinal Chemistry, 12(10), 2635–2649. [Link]

  • YouTube. (2022, February 5). Bischler-Napieralski Reaction. [Video]. [Link]

  • chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Special Issue : Asymmetric Synthesis and Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Wang, Y., Li, X., Zhang, Y., & Ma, C. (2024). Asymmetric Synthesis of Chiral 1,2-Bis(Boronic) Esters Featuring Acyclic, Non-Adjacent 1,3-Stereocenters. Angewandte Chemie International Edition, 63(5), e202315759. [Link]

Sources

"1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline: Synthesis, Properties, and Applications

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in the architecture of numerous natural products, particularly isoquinoline alkaloids, and serves as a privileged structure in medicinal chemistry.[1][2][3] Its rigid framework and the presence of a basic nitrogen atom make it an ideal template for designing molecules that interact with a wide array of biological targets. THIQ derivatives have demonstrated a vast spectrum of pharmacological activities, including antitumor, antibacterial, anti-HIV, anti-inflammatory, and potential therapeutic applications for neurodegenerative disorders such as Alzheimer's disease.[1][3][4][5]

The introduction of an aryl substituent at the C1 position significantly influences the molecule's stereochemistry and biological profile, giving rise to a class of compounds with notable therapeutic potential.[6] These 1-aryl-THIQs have been explored as antimalarial agents and inhibitors of tubulin polymerization for cancer therapy.[7][8] This guide provides a detailed technical overview of a specific analogue, this compound, focusing on its synthesis, core physical and chemical properties, and the scientific rationale behind its characterization for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The foundational properties of a compound are critical for its handling, formulation, and interpretation of biological data. While experimental data for this compound is not extensively published, its properties can be reliably inferred from the parent THIQ structure and closely related analogues.

PropertyValue / DescriptionSource
Molecular Formula C₁₅H₁₄FN-
Molecular Weight 227.28 g/mol -
Appearance Expected to be a white to off-white or pale yellow solid/crystal.Inferred from
Melting Point Estimated > 80 °C. The related (R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline melts at 80-84 °C.
Boiling Point > 230 °C (at 760 mmHg). The parent THIQ boils at 232-233 °C.[9][9]
Density ~1.064 g/mL at 25 °C (for the parent THIQ).[9]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.Inferred from[9]
pKa Estimated ~9.66 (Predicted for the parent THIQ). The secondary amine imparts basic properties.[9]

Synthetic Pathways: A Mechanistic Approach

The synthesis of 1-aryl-tetrahydroisoquinolines is primarily achieved through two classical and robust methodologies: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The choice between them often depends on the availability of starting materials and the desired substitution patterns.

The Pictet-Spengler Reaction

This is a powerful acid-catalyzed reaction that constructs the tetrahydroisoquinoline core in a single, efficient step.[10][11] The mechanism involves the condensation of a β-arylethylamine (phenethylamine) with an aldehyde (2-fluorobenzaldehyde) to form a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution to yield the final cyclized product.[12] The reaction is particularly effective when the aromatic ring of the phenethylamine is activated by electron-donating groups.[12][13]

Pictet-Spengler Synthesis phenethylamine Phenethylamine schiff_base Schiff Base Intermediate phenethylamine->schiff_base Condensation (-H₂O) aldehyde 2-Fluorobenzaldehyde aldehyde->schiff_base iminium_ion Iminium Ion (Electrophile) schiff_base->iminium_ion H⁺ (Acid Catalyst) product 1-(2-Fluorophenyl)-1,2,3,4- tetrahydroisoquinoline iminium_ion->product Intramolecular Electrophilic Aromatic Substitution

Caption: Pictet-Spengler reaction workflow.

Experimental Protocol (Pictet-Spengler Synthesis):

  • Schiff Base Formation: To a solution of phenethylamine (1.0 eq) in a suitable solvent (e.g., toluene or methanol), add 2-fluorobenzaldehyde (1.05 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Cyclization: The reaction mixture is then treated with a strong acid catalyst. Trifluoroacetic acid (TFA) or a superacid system can be effective, particularly for less activated phenethylamines.[13] The mixture is heated to reflux (typically 80-110 °C) and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

The Bischler-Napieralski Reaction

This two-step sequence provides an alternative and highly versatile route. It begins with the acylation of phenethylamine with 2-fluorobenzoyl chloride to form an amide. This amide is then subjected to cyclodehydration using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to form a 3,4-dihydroisoquinoline intermediate.[14][15] The final step is the reduction of the imine bond of this intermediate to yield the desired tetrahydroisoquinoline.[14]

Bischler-Napieralski Synthesis amide N-(2-Phenylethyl)-2-fluorobenzamide dhiq 1-(2-Fluorophenyl)-3,4- dihydroisoquinoline amide->dhiq Cyclodehydration (e.g., POCl₃) product 1-(2-Fluorophenyl)-1,2,3,4- tetrahydroisoquinoline dhiq->product Reduction (e.g., NaBH₄)

Caption: Bischler-Napieralski reaction workflow.

Experimental Protocol (Bischler-Napieralski/Reduction):

  • Amide Formation: Phenethylamine (1.0 eq) is dissolved in a non-protic solvent like dichloromethane (DCM) with a base (e.g., triethylamine, 1.2 eq). The solution is cooled in an ice bath, and 2-fluorobenzoyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Cyclization: The crude amide is dissolved in a high-boiling solvent (e.g., acetonitrile or toluene), and a dehydrating agent such as POCl₃ (2.0-3.0 eq) is added. The mixture is heated to reflux for several hours.

  • Reduction: After cooling, the reaction mixture is carefully quenched with ice and basified with an aqueous solution of NaOH or NH₄OH. The product is extracted with an organic solvent. The crude dihydroisoquinoline intermediate is then dissolved in methanol and treated with a reducing agent like sodium borohydride (NaBH₄) in portions at 0 °C.

  • Purification: The reaction is stirred until the reduction is complete. The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried, concentrated, and the final product is purified by column chromatography.

Spectroscopic Characterization Profile

Confirmation of the molecular structure is unequivocally achieved through a combination of spectroscopic techniques. The following table outlines the expected spectral data for this compound.

TechniqueExpected Features
¹H NMR ~7.0-7.4 ppm: Multiplets corresponding to the 8 aromatic protons (4 on the THIQ ring, 4 on the fluorophenyl ring).~5.0-5.2 ppm: A singlet or doublet for the benzylic proton at C1.~2.7-3.3 ppm: Multiplets for the 4 protons of the two methylene groups (C3 and C4) of the tetrahydroisoquinoline ring.~2.0 ppm: A broad singlet for the N-H proton.
¹³C NMR ~115-160 ppm: Signals for the aromatic carbons. The carbon attached to fluorine will show a large C-F coupling constant.~60-65 ppm: Signal for the C1 carbon.~40-50 ppm: Signal for the C3 carbon.~25-30 ppm: Signal for the C4 carbon.
Mass Spec (EI) Molecular Ion (M⁺): m/z = 227.Key Fragments: Loss of the fluorophenyl group (m/z = 132), and fragments characteristic of the tetrahydroisoquinoline core.[16][17]
Infrared (IR) ~3300-3400 cm⁻¹: N-H stretching vibration (secondary amine).~3000-3100 cm⁻¹: Aromatic C-H stretching.~2800-3000 cm⁻¹: Aliphatic C-H stretching.~1600, 1450-1500 cm⁻¹: Aromatic C=C ring stretching.~1100-1250 cm⁻¹: Strong C-F stretching.

Chemical Reactivity and Derivatization

The this compound scaffold possesses several reactive sites that allow for further chemical modification, which is essential for structure-activity relationship (SAR) studies.

Reactivity THIQ 1-(2-Fluorophenyl)-THIQ N_Alkylated N-Alkylated Product THIQ->N_Alkylated N-Alkylation (R-X, Base) N_Acylated N-Acylated Product THIQ->N_Acylated N-Acylation (Acyl Chloride) Oxidized Oxidized Product (Dihydroisoquinoline) THIQ->Oxidized Oxidation Substituted Ring-Substituted Product THIQ->Substituted Electrophilic Aromatic Substitution (E⁺)

Caption: Key reactions of the THIQ scaffold.

  • Reactions at the Nitrogen Atom: The secondary amine at the N2 position is nucleophilic and readily undergoes N-alkylation with alkyl halides or N-acylation with acyl chlorides and anhydrides. These modifications are critical for modulating the compound's polarity, basicity, and pharmacological activity.

  • Oxidation: The tetrahydroisoquinoline ring can be oxidized to the corresponding 3,4-dihydroisoquinoline or the fully aromatic isoquinoline using various oxidizing agents.[13] This transformation can be relevant in both synthetic derivatization and metabolic studies.

  • Electrophilic Aromatic Substitution: The benzene portion of the tetrahydroisoquinoline ring is susceptible to electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, allowing for the introduction of diverse functional groups to probe specific interactions with biological targets.

Conclusion and Future Outlook

This compound represents a synthetically accessible and highly versatile chemical scaffold. Its physical and chemical properties are well-defined by its constituent functional groups, making it an excellent candidate for further development in medicinal chemistry. The established synthetic routes, primarily the Pictet-Spengler and Bischler-Napieralski reactions, provide reliable and scalable access to this core structure. The potential for derivatization at multiple sites offers a rich landscape for the generation of compound libraries aimed at discovering novel therapeutics. Given the broad and potent biological activities of the 1-aryl-THIQ class, this specific fluorinated analogue stands as a promising starting point for research programs targeting a range of diseases, from infectious agents to cancer and neurological disorders.

References

  • Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones - ACS Publications. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved January 26, 2026, from [Link]

  • 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25–29. Retrieved January 26, 2026, from [Link]

  • Synthesis of 1-aryltetrahydroisoquinoline alkaloids and their analogs. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Asif, M. M. A. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances, 13(17), 11487-11506. [Link]

  • Isoquinoline, 1,2,3,4-tetrahydro- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Retrieved January 26, 2026, from [Link]

  • CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents. (n.d.). Google Patents.
  • 1-Aryl-1,2,3,4-tetrahydroisoquinolines as Potential Antimalarials: Synthesis, in vitro Antiplasmodial Activity and in silico Pharmacokinetics Evaluation. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]

  • A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. (2002). The Journal of Organic Chemistry. ACS Publications. Retrieved January 26, 2026, from [Link]

  • Quinoline, 1,2,3,4-tetrahydro- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM. (2018). Thieme Chemistry. Retrieved January 26, 2026, from [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved January 26, 2026, from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. (2015). The Journal of Organic Chemistry. ACS Publications. Retrieved January 26, 2026, from [Link]

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2020). MDPI. Retrieved January 26, 2026, from [Link]

  • Wang, Y., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(11), 886-895. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press. Retrieved January 26, 2026, from [Link]

Sources

"1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Authored by: Gemini, Senior Application Scientist

Introduction: The Structural Imperative

In the landscape of modern drug development and medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is of paramount importance.[1][2][3] THIQ derivatives are known to exhibit a wide range of biological activities, making them privileged structures in the design of novel therapeutics.[1][2][3] The specific analog, this compound, introduces a fluorinated phenyl group at the C1 position, a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties.

Unambiguous structural confirmation and purity assessment are non-negotiable prerequisites for advancing any compound through the development pipeline. This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to the definitive characterization of this compound. The principles and expected data herein serve as a foundational reference for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of this important class of molecules.

Molecular Architecture and Key Features

To interpret spectroscopic data, one must first understand the molecule's structure. This compound possesses a defined architecture comprising a saturated heterocyclic ring fused to a benzene ring, with a fluorinated aromatic substituent at the chiral C1 position.

Caption: Molecular structure of this compound with atom numbering.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is indispensable for determining the molecular weight and obtaining foundational structural information through fragmentation analysis.

Expertise & Causality:

For a molecule like this, both soft ionization techniques (e.g., Electrospray Ionization, ESI) and hard ionization techniques (Electron Ionization, EI) provide complementary information. ESI is chosen for its ability to deliver an accurate mass of the protonated molecular ion ([M+H]⁺) with minimal fragmentation, which is critical for confirming the molecular formula. Conversely, EI is selected to induce predictable fragmentation, offering a "fingerprint" that validates the core structure. The most probable fragmentation pathway involves the cleavage of the C1-C1' bond, which is benzylic and thus energetically favored, leading to a highly stabilized iminium cation.

Predicted Mass Spectrum Data

m/z (relative abundance) Ion/Fragment Interpretation
228.12[M+H]⁺Protonated Molecular Ion (ESI). Confirms the molecular weight (C₁₅H₁₄FN, Exact Mass: 227.11).
227.11[M]⁺˙Molecular Ion (EI). The parent molecule minus one electron.
132.08[C₉H₁₀N]⁺Base Peak (EI). Result of benzylic cleavage and loss of the fluorophenyl radical (•C₆H₄F). This highly stable iminium ion is characteristic of 1-substituted THIQs.
95.03[C₆H₄F]⁺Fluorophenyl Cation. Indicates the presence of the 2-fluorophenyl substituent.
77.04[C₆H₅]⁺Loss of fluorine from the [C₆H₄F]⁺ fragment.

digraph "MS_Fragmentation" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

// Nodes Parent [label="1-(2-Fluorophenyl)-THIQ\n[M]⁺˙\nm/z = 227", fillcolor="#FBBC05", fontcolor="#202124"]; Fragment1 [label="Benzylic Cleavage\n(- •C₆H₄F)", color="#EA4335", style=solid, shape=plaintext, fontcolor="#EA4335"]; Iminium [label="Tetrahydroisoquinolinium Ion\n[C₉H₁₀N]⁺\nm/z = 132\n(Base Peak)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fluorophenyl [label="Fluorophenyl Radical\n[C₆H₄F]•", shape=plaintext];

// Edges Parent -> Fragment1 [style=dashed, arrowhead=none]; Fragment1 -> Iminium; Fragment1 -> Fluorophenyl; }

Caption: Primary fragmentation pathway of this compound in EI-MS.

Protocol: GC-MS Analysis

This protocol ensures the separation of the analyte from non-volatile impurities and provides a clean mass spectrum.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like methanol or ethyl acetate.

  • Injection: Inject 1 µL of the sample solution into the GC-MS system equipped with a standard non-polar column (e.g., HP-5MS).

  • GC Method:

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min. Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Method (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the analyte. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the fragmentation pattern with the predicted pathway.

Infrared (IR) Spectroscopy: Functional Group Mapping

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule, thereby confirming its structural integrity.

Expertise & Causality:

The choice of FT-IR (Fourier Transform Infrared) spectroscopy over older dispersive methods is deliberate, offering superior speed, sensitivity, and signal-to-noise ratio. For this molecule, the key diagnostic peaks are the N-H stretch of the secondary amine, the aromatic C-H and C=C stretches, and the strong, characteristic C-F stretch. The absence of strong absorptions in the carbonyl region (1650-1800 cm⁻¹) is a crucial self-validating check, confirming that the THIQ core has not been oxidized.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3350 - 3310N-H StretchSecondary AmineMedium to Weak
3100 - 3010C-H StretchAromatic (sp²)Medium
2950 - 2840C-H StretchAliphatic (sp³)Medium to Strong
1600, 1580, 1490, 1450C=C StretchAromatic RingMedium to Strong, Sharp
1350 - 1250C-F StretchAryl-FluorideStrong
1250 - 1180C-N StretchAmineMedium
760 - 740C-H Out-of-Plane BendOrtho-disubstituted BenzeneStrong
Protocol: FT-IR Analysis (Thin Film)

This method is suitable for liquid or low-melting solid samples and avoids interference from solvents or KBr.

  • Sample Preparation: If the sample is a solid, gently melt a small amount between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin, uniform liquid film. If it is already a liquid, place a single drop on one plate and press the second plate on top.

  • Background Scan: Place the clean, empty salt plates in the spectrometer's sample holder and run a background scan. This is crucial to subtract the absorbance of the plates and atmospheric CO₂/H₂O.

  • Sample Scan: Place the prepared sample plates into the holder and acquire the sample spectrum.

  • Data Acquisition: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be 4000 to 400 cm⁻¹.

  • Data Analysis: Process the spectrum to identify the key absorption bands. Correlate these bands with the functional groups expected for the molecule's structure.

  • Cleaning: Thoroughly clean the salt plates with a dry, volatile solvent (e.g., dichloromethane or acetone) and store them in a desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.

Expertise & Causality:

A multi-faceted NMR approach is required for full structural assignment. A standard ¹H NMR experiment provides information on the chemical environment, integration, and coupling of protons. However, due to signal overlap in the aromatic and aliphatic regions, a ¹³C NMR spectrum is essential to identify all unique carbon atoms. Furthermore, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed as a self-validating system. COSY confirms proton-proton connectivities (e.g., which H3 proton is coupled to which H4 proton), while HSQC authoritatively links each proton to its directly attached carbon, leaving no ambiguity in the final assignment. The presence of fluorine necessitates observation of both H-F and C-F coupling, which provides definitive proof of the substituent's location.

NMR_Workflow Start Sample Prep (CDCl₃ or DMSO-d₆) H1_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) Start->H1_NMR C13_NMR ¹³C NMR & DEPT (Carbon Count & Type) Start->C13_NMR COSY 2D COSY (H-H Correlations) H1_NMR->COSY Assignment Final Structure Assignment H1_NMR->Assignment HSQC 2D HSQC (C-H Correlations) C13_NMR->HSQC C13_NMR->Assignment COSY->HSQC COSY->Assignment HSQC->Assignment

Caption: A logical workflow for the complete NMR-based structural elucidation.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
H5, H6, H7, H87.25 - 7.00m4H-
H3', H4', H5', H6'7.40 - 6.90m4HH-H and H-F couplings
H15.20s1H-
H33.40 - 3.20m2HDiastereotopic protons
H43.00 - 2.80m2HDiastereotopic protons
NH2.10br s1HExchanges with D₂O
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Assignment Chemical Shift (δ, ppm) C-F Coupling
C2' (C-F)160.5¹JCF ≈ 245 Hz
C4a, C8a135 - 138-
C1', C3', C4', C5', C6'115 - 132²JCF, ³JCF, ⁴JCF
C5, C6, C7, C8126 - 129-
C160.5-
C347.0-
C429.5-
Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure the spectral width covers the expected range (e.g., -1 to 10 ppm). Set the relaxation delay (d1) to at least 1 second and acquire a sufficient number of scans (e.g., 16) for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The spectral width should be set appropriately (e.g., 0 to 200 ppm). A longer relaxation delay (e.g., 2 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C and its longer relaxation times.

  • 2D NMR (Optional but Recommended): Run standard COSY and HSQC experiments using the instrument's pre-defined parameter sets.

  • Data Processing: Fourier transform the raw data (FID). Phase the spectra and perform baseline correction. Integrate the ¹H signals and reference the spectra to TMS. Analyze all spectra to make the final assignments.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. Mass spectrometry confirms the molecular weight and provides key fragmentation data related to the C1-substituent. Infrared spectroscopy offers a rapid verification of the core functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive, high-resolution map of the molecular architecture. By following the robust protocols and interpretive logic outlined in this guide, researchers can confidently verify the identity and purity of their target compound, ensuring the integrity of their subsequent scientific endeavors.

References

  • Verma, R., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Available at: [Link]

  • PubChem. 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]

Sources

"1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline" mechanism of action theories

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanistic Theories of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] This guide focuses on a specific derivative, this compound, a compound of significant interest for its potential neuropharmacological activity. While direct, comprehensive studies on this specific molecule are emerging, a robust body of literature on its close structural analogues allows for the formulation of well-grounded mechanistic theories. This whitepaper will synthesize the existing evidence to propose the most probable mechanisms of action, focusing on its potential interactions with dopaminergic and serotonergic pathways. Furthermore, we will explore an alternative hypothesis of tubulin polymerization inhibition. Detailed experimental protocols and workflows are provided to serve as a practical guide for researchers seeking to validate these theories and characterize the compound's pharmacological profile.

Introduction: The Prominence of the 1-Phenyl-THIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a recurring motif in a vast array of natural alkaloids and synthetic pharmaceuticals, prized for its rigid structure which allows for precise orientation of substituent groups.[3][4] When substituted at the 1-position with a phenyl group, the resulting scaffold serves as a versatile template for targeting central nervous system (CNS) receptors. The introduction of a 2-fluorophenyl group is a strategic chemical modification intended to modulate the molecule's electronic properties, membrane permeability, and binding affinity to its biological targets. This guide will dissect the most compelling mechanistic hypotheses for this compound based on extensive structure-activity relationship (SAR) studies of its chemical cousins.

Core Mechanistic Theory 1: Dopamine Receptor Antagonism

The structural similarity of 1-phenyl-THIQ derivatives to known dopamine receptor ligands strongly suggests that the dopaminergic system is a primary target. Research into this class of compounds has revealed significant affinity for both D1-like and D2-like dopamine receptors.[5]

Scientific Grounding: Evidence from Structural Analogues

A key study synthesized a series of 1-phenyl-1,2,3,4-tetrahydroisoquinolines as analogues of the potent D1 dopamine receptor antagonist, SCH23390.[5] These compounds demonstrated a clear ability to compete with radiolabeled ligands for both D1 and D2 receptor binding sites in rat striatum homogenates. Crucially, their binding affinity was highly correlated with their functional capacity to antagonize dopamine-stimulated adenylate cyclase, the canonical signaling pathway for D1 receptors.[5] The N-methylated tertiary amine derivatives were consistently more potent than their secondary amine counterparts, highlighting a key SAR feature.[5]

The 2-fluoro substitution on the phenyl ring of the topic compound likely plays a critical role in modulating receptor affinity and selectivity. The electron-withdrawing nature of fluorine can alter the electrostatic interactions within the receptor's binding pocket, potentially favoring interaction with specific amino acid residues in either the D1 or D2 subtype.

Signaling Pathways and Visualization

Dopamine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. D1-like receptors (D1 and D5) typically couple to Gαs/olf to stimulate adenylyl cyclase (AC) and increase cyclic AMP (cAMP) levels. Conversely, D2-like receptors (D2, D3, D4) couple to Gαi/o to inhibit adenylyl cyclase, thereby decreasing cAMP production.[6][7]

Gs_Gi_Signaling cluster_D1 D1 Receptor Pathway cluster_D2 D2 Receptor Pathway D1_Receptor D1 Receptor Gas Gαs D1_Receptor->Gas Activates AC1 Adenylyl Cyclase Gas->AC1 Stimulates cAMP1 cAMP AC1->cAMP1 Converts ATP1 ATP ATP1->AC1 PKA PKA cAMP1->PKA Activates CREB CREB Phosphorylation PKA->CREB Leads to D2_Receptor D2 Receptor Gai Gαi D2_Receptor->Gai Activates AC2 Adenylyl Cyclase Gai->AC2 Inhibits cAMP2 cAMP AC2->cAMP2 Converts ATP2 ATP ATP2->AC2 Antagonist 1-(2-Fluorophenyl) -THIQ (Hypothesized Antagonist) Antagonist->D1_Receptor Blocks Antagonist->D2_Receptor Blocks

Caption: Hypothesized Antagonism of D1/D2 Signaling Pathways.
Experimental Workflow & Protocol: Radioligand Binding Assay

To validate the dopamine receptor antagonism theory, a competitive radioligand binding assay is the gold standard. This experiment quantifies the affinity of the test compound for the receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Binding_Assay_Workflow A Prepare Membrane Homogenates (e.g., from rat striatum or cells expressing D1/D2 receptors) B Incubate Membranes with: 1. Radioligand ([3H]SCH23390 for D1, [3H]Spiperone for D2) 2. Varying concentrations of 1-(2-Fluorophenyl)-THIQ A->B C Separate Bound from Free Radioligand (Rapid Vacuum Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Calculate IC50 and Ki values (Non-linear regression) D->E

Caption: Workflow for Radioligand Binding Assay.

Protocol: D2 Receptor Competitive Binding Assay

  • Membrane Preparation: Homogenize rat striatal tissue or cells recombinantly expressing the human D2 receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer. Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • This compound at 10-12 different concentrations (e.g., 1 pM to 10 µM).

    • Radioligand (e.g., [3H]Spiperone) at a final concentration near its Kd value (e.g., 0.2 nM).

    • Membrane homogenate (e.g., 50-100 µg protein per well).

    • For non-specific binding (NSB) wells, add a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol) instead of the test compound.

    • For total binding wells, add vehicle instead of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the samples by vacuum filtration through GF/B glass fiber filters, washing 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to separate bound from free radioligand.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Analysis: Subtract the NSB counts from all other counts. Plot the specific binding as a percentage of total binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Core Mechanistic Theory 2: Serotonin Receptor Modulation

The structural motif of 1-phenyl-THIQ is also present in compounds targeting serotonin (5-HT) receptors. The 5-HT2A receptor, in particular, is a key target for many psychoactive drugs, and its modulation represents a highly plausible mechanism of action.[8][9]

Scientific Grounding: Evidence from Related Scaffolds

Studies on related 4-phenyl quinoline derivatives have demonstrated their ability to bind to 5-HT1B and 5-HT2B receptors.[8] Functionally, these compounds were shown to inhibit serotonin-induced calcium ion efflux and subsequent ERK activation, consistent with an antagonistic effect at Gq-coupled serotonin receptors.[8] The 5-HT2A receptor, which is Gq-coupled, is known to be involved in a wide range of CNS functions, and its modulation can lead to antipsychotic, antidepressant, and anxiolytic effects.[10] The fluorine atom on the phenyl ring can enhance π-π stacking or create specific hydrogen bond interactions within the 5-HT2A binding pocket, which differs from that of dopamine receptors.

Signaling Pathway and Visualization

The 5-HT2A receptor is a canonical Gq-coupled GPCR. Upon agonist binding, it activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[11]

Gq_Signaling cluster_5HT2A 5-HT2A Receptor Pathway Receptor 5-HT2A Receptor Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca2+ Release ER->Ca Triggers Antagonist 1-(2-Fluorophenyl) -THIQ (Hypothesized Modulator) Antagonist->Receptor Blocks/ Modulates

Caption: Hypothesized Modulation of 5-HT2A-Gq Signaling.
Experimental Workflow & Protocol: Calcium Flux Assay

A functional assay, such as a calcium flux assay, is essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the 5-HT2A receptor. This is typically performed in a cell line stably expressing the receptor.

Calcium_Flux_Workflow A Seed cells expressing 5-HT2A receptors in a 96/384-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Pre-incubate with 1-(2-Fluorophenyl)-THIQ (for antagonist mode) or vehicle (for agonist mode) B->C D Add agonist (e.g., Serotonin) and immediately measure fluorescence change over time (e.g., using FLIPR or plate reader) C->D E Data Analysis: Calculate EC50 (agonist) or IC50 (antagonist) from dose-response curves D->E

Caption: Workflow for Calcium Flux Functional Assay.

Protocol: 5-HT2A Antagonist Mode Calcium Flux Assay

  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A receptor in appropriate media and seed them into black-walled, clear-bottom 96-well plates. Allow cells to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage. Remove cell media, wash with Hank's Balanced Salt Solution (HBSS), and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in HBSS. Add these dilutions to the respective wells and incubate for 15-30 minutes.

  • Fluorescence Reading: Place the plate in a fluorescence imaging plate reader (FLIPR) or a fluorescence microplate reader. Establish a baseline fluorescence reading for 10-20 seconds.

  • Agonist Challenge: Add a pre-determined concentration of serotonin (typically the EC80 concentration) to all wells simultaneously using the reader's integrated pipettor.

  • Data Acquisition: Continue to record fluorescence intensity every 1-2 seconds for at least 2-3 minutes to capture the peak calcium response.

  • Analysis: Determine the peak fluorescence response for each well. Plot the response as a percentage of the control (serotonin alone) against the log concentration of the test compound. Fit the data to a dose-response curve to determine the IC50 for antagonism.

Alternative Mechanistic Theory 3: Tubulin Polymerization Inhibition

While neuroreceptor modulation is the most probable mechanism for CNS effects, the THIQ scaffold's versatility extends to other cellular targets. Notably, some 1-phenyl-THIQ derivatives have been identified as inhibitors of tubulin polymerization, a mechanism central to the action of many anticancer agents.[12]

This mechanism involves the compound binding to tubulin, the protein subunit of microtubules. This binding disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for cell division (mitosis), intracellular transport, and cell structure maintenance. Inhibition of this process leads to cell cycle arrest and apoptosis.[12] While this is more relevant in an oncology context, it cannot be entirely dismissed without experimental validation. A simple in vitro tubulin polymerization assay using purified tubulin and measuring changes in light scattering or fluorescence would be sufficient to confirm or refute this hypothesis.

Data Summary and Comparative Analysis

To provide context for future experiments, the following table summarizes reported binding affinities for representative 1-phenyl-THIQ analogues and related compounds at key neuroreceptors.

Compound ClassSpecific AnalogueTargetAffinity (Ki or IC50)Reference
1-Phenyl-THIQN-Methyl-1-phenyl-THIQ (S-enantiomer)Dopamine D1130 nM (Ki)[5]
1-Phenyl-THIQN-Methyl-1-phenyl-THIQ (S-enantiomer)Dopamine D2> 10,000 nM (Ki)[5]
4-PhenylquinolineEthylpiperazine derivative (H3a)Serotonin (inferred)Antiproliferative IC50 ~5 µM[8]
TetrahydroisoquinolineDiclofensineDopamine Transporter0.74 nM (IC50)[3]
TetrahydroisoquinolineDiclofensineSerotonin Transporter3.7 nM (IC50)[3]

Note: This table is illustrative and compiles data from different assays and compound series to highlight the potential affinity range for the 1-phenyl-THIQ scaffold.

Conclusion and Future Directions

The available evidence strongly suggests that This compound most likely exerts its biological effects through the modulation of dopamine and/or serotonin receptors. The primary hypotheses are antagonism at D1/D2 dopamine receptors and modulation of 5-HT2A serotonin receptors . The 2-fluoro substitution is a key feature that will fine-tune the compound's affinity and selectivity profile compared to its non-fluorinated analogues.

A definitive characterization requires a systematic experimental approach. The following staged plan is recommended:

  • Primary Screening: Perform radioligand binding assays against a panel of CNS targets, including dopamine (D1-D5), serotonin (especially 5-HT1A, 5-HT2A, 5-HT2C), and norepinephrine receptors and transporters to establish a broad affinity profile.

  • Functional Validation: For high-affinity targets identified in the primary screen, conduct functional assays (e.g., cAMP assays for D1/D2, calcium flux or IP1 accumulation assays for 5-HT2A) to determine the compound's functional activity (agonist, antagonist, inverse agonist).

  • Ancillary/Safety Screening: Test for off-target activities, such as tubulin polymerization inhibition, especially if cytotoxicity is observed in cell-based assays.

By following this logical progression, researchers can elucidate the precise mechanism of action for this compound, paving the way for its potential development as a novel therapeutic agent.

References

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12269–12307. [Link][1][13]

  • ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link][2]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1). [Link][3]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2). [Link][4]

  • Wang, L., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(11), 886-895. [Link][12]

  • Dykstra, D., et al. (1993). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Journal of Medicinal Chemistry, 36(10), 1343-1351. [Link][5]

  • Bhat, G. A., et al. (2017). 4-Phenyl quinoline derivatives as potential serotonin receptor ligands with antiproliferative activity. European Journal of Medicinal Chemistry, 135, 123-134. [Link][8]

  • ResearchGate. (1995). Enantiospecific Synthesis and Pharmacological Evaluation of a Series of Super-Potent, Conformationally Restricted 5-HT 2A/2C Receptor Agonists. [Link][11]

  • Kalinowska-Tłuścik, J., et al. (2018). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 26(4), 841-853. [Link][9]

  • MDPI. (2020). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. [Link][6]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2021). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 12, 708621. [Link][7]

  • Chen, L., et al. (2012). Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 359-366. [Link][14]

  • Roth, B. L. (2011). 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation. Neuropsychopharmacology, 36(1), 339–340. [Link][10]

  • Gobec, S., et al. (2020). N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors. ChemMedChem, 15(24), 2418-2426. [Link][15]

Sources

The 1-Aryl-Tetrahydroisoquinoline Scaffold: A Privileged Motif in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-aryl-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a multitude of natural products and synthetic compounds that exhibit significant activity within the central nervous system (CNS). This guide provides a comprehensive technical overview of 1-aryl-THIQ derivatives, intended to serve as a resource for researchers and drug development professionals. We will delve into the synthetic strategies for assembling this key scaffold, with a particular focus on the versatile Pictet-Spengler reaction. Furthermore, this guide will explore the diverse pharmacological profiles of these compounds, including their interactions with key CNS targets such as dopamine and serotonin receptors, and their roles as monoamine reuptake inhibitors. The therapeutic potential of 1-aryl-THIQ derivatives in neurodegenerative conditions, including Parkinson's and Alzheimer's diseases, will be examined through an analysis of their mechanisms of action and structure-activity relationships. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the exploration and development of this important class of neuroactive compounds.

Introduction: The Significance of the 1-Aryl-Tetrahydroisoquinoline Scaffold in CNS Research

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a recurring structural element in numerous alkaloids isolated from both plant and mammalian sources. The presence of an aryl substituent at the C-1 position significantly influences the molecule's conformational flexibility and its ability to interact with biological targets, making 1-aryl-THIQ derivatives a particularly attractive scaffold in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, including antitumor, anti-HIV, and antimicrobial properties.[1] However, it is their profound impact on the central nervous system that has garnered the most significant attention from the scientific community.

The structural resemblance of certain THIQ derivatives to endogenous neurochemicals and known neurotoxins has spurred extensive research into their roles in both normal brain function and the pathology of neurological disorders.[2] For instance, some endogenous THIQs are considered to have neuroprotective effects, while others have been implicated as potential contributors to the pathology of Parkinson's disease.[2][3] The versatility of the 1-aryl-THIQ scaffold allows for the fine-tuning of its pharmacological properties through chemical modification, enabling the development of potent and selective ligands for various CNS receptors. This guide will provide a detailed exploration of the synthesis, pharmacology, and therapeutic potential of this important class of compounds.

Synthetic Strategies: Assembling the 1-Aryl-Tetrahydroisoquinoline Core

The construction of the 1-aryl-tetrahydroisoquinoline scaffold is most commonly achieved through the Pictet-Spengler reaction . This powerful cyclization reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][5] The reaction proceeds through the formation of a Schiff base or an iminium ion intermediate, which then undergoes an electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.[6]

The versatility of the Pictet-Spengler reaction allows for the synthesis of a wide array of 1-aryl-THIQ derivatives by varying the starting β-arylethylamine and the aromatic aldehyde. The reaction conditions can be tailored to influence the yield and stereoselectivity of the product. While classical conditions often involve strong acids and high temperatures, milder and more efficient methods have been developed, including the use of superacids or chemoenzymatic one-pot processes.[6][7]

Below is a diagram illustrating the general mechanism of the Pictet-Spengler reaction for the synthesis of 1-aryl-tetrahydroisoquinolines.

Pictet_Spengler_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta_arylethylamine β-Arylethylamine schiff_base Schiff Base/Iminium Ion beta_arylethylamine->schiff_base + Aldehyde - H2O aromatic_aldehyde Aromatic Aldehyde aromatic_aldehyde->schiff_base cyclized_intermediate Cyclized Intermediate schiff_base->cyclized_intermediate Acid-catalyzed Intramolecular Cyclization 1_aryl_thiq 1-Aryl-Tetrahydroisoquinoline cyclized_intermediate->1_aryl_thiq Deprotonation

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental Protocol: A Representative Pictet-Spengler Synthesis of a 1-Aryl-Tetrahydroisoquinoline Derivative

This protocol provides a general procedure for the synthesis of a 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative.[4]

Materials:

  • 3,4-Dimethoxyphenylethylamine

  • Substituted Benzaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 3,4-dimethoxyphenylethylamine (1 equivalent) and the substituted benzaldehyde (1.1 equivalents) in dichloromethane.

  • Acid Addition: Cool the solution in an ice bath and slowly add trifluoroacetic acid (2-3 equivalents).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-aryl-tetrahydroisoquinoline derivative.

  • Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Key CNS Targets and Mechanisms of Action

1-Aryl-tetrahydroisoquinoline derivatives exert their effects on the CNS by interacting with a variety of molecular targets, primarily neurotransmitter receptors and transporters. Their diverse pharmacological profiles make them valuable tools for studying CNS function and as starting points for the development of novel therapeutics.

Dopamine Receptor Ligands

Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in motor control, motivation, reward, and cognition. They are primary targets for drugs used to treat a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. 1-Aryl-THIQ derivatives have been extensively investigated as dopamine receptor ligands.[8][9]

The affinity and selectivity of these compounds for different dopamine receptor subtypes (D1-like and D2-like) are highly dependent on the substitution pattern on both the aryl ring at C-1 and the tetrahydroisoquinoline core. For example, a 1-aryl-6,7-dihydroxy tetrahydroisoquinoline derivative has shown significant affinity for the D2 receptor, with a Ki value of 31 nM.[8]

Dopamine_Receptor_Signaling cluster_d1 D1-like Receptor cluster_d2 D2-like Receptor D1_R D1/D5 Receptor Gs Gs D1_R->Gs AC_stim Adenylate Cyclase (Stimulated) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA Cellular Response Cellular Response PKA->Cellular Response D2_R D2/D3/D4 Receptor Gi Gi D2_R->Gi AC_inhib Adenylate Cyclase (Inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_dec->Cellular Response Dopamine Dopamine Dopamine->D1_R Dopamine->D2_R 1_Aryl_THIQ_Agonist 1_Aryl_THIQ_Agonist 1_Aryl_THIQ_Agonist->D1_R 1_Aryl_THIQ_Agonist->D2_R 1_Aryl_THIQ_Antagonist 1_Aryl_THIQ_Antagonist 1_Aryl_THIQ_Antagonist->D1_R 1_Aryl_THIQ_Antagonist->D2_R

Caption: Dopamine receptor signaling pathways modulated by 1-aryl-THIQs.

Serotonin Receptor Ligands

Serotonin (5-hydroxytryptamine, 5-HT) receptors are another major class of GPCRs in the CNS that are implicated in a wide range of physiological and pathological processes, including mood, anxiety, and psychosis. Several 1-aryl-THIQ derivatives have been identified as potent ligands for various serotonin receptor subtypes, particularly the 5-HT2A receptor.[10][11] The interaction of these compounds with serotonin receptors contributes to their potential as antipsychotic and antidepressant agents.

The 5-HT2A receptor, upon activation, couples to Gq/G11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular inositol phosphates and calcium.[10]

Monoamine Reuptake Inhibitors

In addition to direct receptor interactions, some 1-aryl-THIQ derivatives function as inhibitors of monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. By blocking these transporters, these compounds can increase the synaptic concentrations of these neurotransmitters, a mechanism of action shared by many antidepressant medications. For instance, diclofensine is a potent monoamine reuptake inhibitor with IC50 values of 0.74, 2.3, and 3.7 nM for the dopamine, noradrenaline, and serotonin transporters, respectively.[2]

Therapeutic Potential in Neurodegenerative Diseases

The multifaceted pharmacological profiles of 1-aryl-tetrahydroisoquinoline derivatives make them promising candidates for the development of therapies for complex neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.

Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. The structural similarity of some THIQ derivatives to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) has led to investigations into their potential role in the etiology of the disease.[3] Conversely, other THIQ derivatives have shown neuroprotective properties. For example, some 6,7-dihydroxylated THIQs can inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, which could potentially modulate dopamine levels.[9] Furthermore, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has been shown to inhibit dopamine uptake and complex I of the mitochondrial respiratory chain, both of which are implicated in Parkinson's disease pathology.[12]

Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. 1-Aryl-THIQ derivatives have emerged as potential therapeutic agents for Alzheimer's disease through multiple mechanisms.[13] Some derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine, which is crucial for memory and cognition.[13] Additionally, certain THIQ compounds have been shown to modulate signaling pathways involved in neuroinflammation and synaptic plasticity, which are dysregulated in Alzheimer's disease.[14][15]

Structure-Activity Relationship (SAR) Studies

The systematic modification of the 1-aryl-tetrahydroisoquinoline scaffold has allowed for the elucidation of key structural features that govern its affinity and selectivity for various CNS targets. These structure-activity relationship (SAR) studies are crucial for the rational design of more potent and specific drug candidates.

Compound IDR1 (on Aryl Ring)R2 (on THIQ)Dopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)Reference
1a HH>1000250[11]
1b 4-ClH52085[11]
1c 4-FH780120[11]
4c 4-SMe6,7-diOH31-[8]
3j -N-butyrophenone>100015[11]

Table 1: Representative Structure-Activity Relationship Data for 1-Aryl-Tetrahydroisoquinoline Derivatives.

The data in Table 1 highlights several important SAR trends. For instance, the introduction of a halogen at the 4-position of the C-1 aryl ring generally enhances affinity for both dopamine D2 and serotonin 5-HT2A receptors compared to the unsubstituted analog. Furthermore, the presence of a thiomethyl group at the same position, combined with hydroxyl groups on the THIQ core, leads to a significant increase in D2 receptor affinity.[8] Modifications at the nitrogen of the THIQ ring, such as the introduction of a butyrophenone moiety, can dramatically shift the selectivity profile towards serotonin receptors.[11]

Experimental Protocols for Biological Evaluation

To assess the CNS activity of newly synthesized 1-aryl-tetrahydroisoquinoline derivatives, a variety of in vitro and in vivo assays are employed. A fundamental in vitro technique is the radioligand binding assay, which measures the affinity of a compound for a specific receptor.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol provides a general procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D2 receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor

  • [³H]Spiperone (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM haloperidol)

  • Test compounds (1-aryl-THIQ derivatives) at various concentrations

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Plate Preparation: Pre-soak the filter plates with a solution such as 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Assay Mixture Preparation: In each well of a 96-well plate, add:

    • 50 µL of assay buffer (for total binding) or non-specific binding inhibitor (for non-specific binding) or test compound at various concentrations.

    • 50 µL of [³H]Spiperone at a concentration near its Kd value.

    • 100 µL of the D2 receptor membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the pre-soaked filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by fitting the competition binding data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Future Perspectives and Conclusion

The 1-aryl-tetrahydroisoquinoline scaffold continues to be a highly valuable and versatile platform for the discovery of novel CNS-active agents. The extensive body of research on these compounds has provided a solid foundation for understanding their structure-activity relationships and mechanisms of action. Future research in this area is likely to focus on several key aspects:

  • Development of Subtype-Selective Ligands: The design and synthesis of derivatives with high selectivity for specific dopamine and serotonin receptor subtypes will be crucial for developing therapeutics with improved efficacy and reduced side effects.

  • Multi-Target-Directed Ligands: Given the complex nature of many CNS disorders, there is growing interest in developing single molecules that can modulate multiple targets simultaneously. The 1-aryl-THIQ scaffold is well-suited for the design of such multi-target-directed ligands.

  • Exploration of Novel CNS Targets: While much of the focus has been on dopamine and serotonin receptors, future studies may explore the interaction of 1-aryl-THIQ derivatives with other CNS targets, such as ion channels, enzymes, and other GPCRs.

  • Application of Advanced Synthetic Methodologies: The use of modern synthetic techniques, such as asymmetric catalysis and flow chemistry, will enable the more efficient and stereocontrolled synthesis of novel 1-aryl-THIQ analogs.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021-03-29). RSC Advances. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023-02-26). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023-06-03). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthesis of 1-aryltetrahydroisoquinoline alkaloids and their analogs. (2025-08-07). ResearchGate. [Link]

  • Targeting Alzheimer's Disease: Evaluating the Efficacy of C-1 Functionalized N-Aryl-Tetrahydroisoquinolines as Cholinergic Enzyme Inhibitors and Promising Therapeutic Candidates. (2024-01-14). National Institutes of Health. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021-03-22). ResearchGate. [Link]

  • Translating Alzheimer's Disease Mechanisms into Therapeutic Opportunities. (n.d.). MDPI. [Link]

  • 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins DiscoverX. [Link]

  • hiv drug 1-aryl-tetrahydroisoquinoline derived using the pm3 semiempirical method. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Quantitative Determination of Endogenous Tetrahydroisoquinolines, Potential Parkinson's Disease Biomarkers, in Mammals. (2022-11-14). ACS Publications. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. [Link]

  • OBM Geriatrics | Emerging Roles of Signal Transduction Pathways in Neurodegenerative Diseases. Hunting New Possible Therapeutic Molecular Targets. (n.d.). lidsen.com. [Link]

  • Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. (n.d.). PubMed. [Link]

  • Enantioselective Synthesis of 1-Aryl Tetrahydroisoquinolines by the Rhodium-Catalyzed Reaction of 3,4-Dihydroisoquinolinium Tetraarylborates. (2021-01-25). ACS Publications. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Initial Molecular Mechanisms of the Pathogenesis of Parkinson's Disease in a Mouse Neurotoxic Model of the Earliest Preclinical Stage of This Disease. (n.d.). MDPI. [Link]

  • Signalling Pathways Implicated in Alzheimer′s Disease Neurodegeneration in Individuals with and without Down Syndrome. (n.d.). MDPI. [Link]

  • Synthesis and Dopaminergic Activity of a Series of New 1-aryl Tetrahydroisoquinolines and 2-substituted 1-aryl-3-tetrahydrobenzazepines. (n.d.). PubMed. [Link]

  • Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors. (n.d.). National Institutes of Health. [Link]

  • Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Endogenous tetrahydroisoquinolines associated with Parkinson's disease mimic the feedback inhibition of tyrosine hydroxylase by catecholamines. (n.d.). PubMed. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. (2010-04-30). PubMed. [Link]

  • Quantitative structure-activity relationship models built on diverse scaffolds of RNA- targeted small molecules accurately predict. (2021-12-28). ChemRxiv. [Link]

  • Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. (2021-02-25). ACS Publications. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016-02-14). Biophysics Reports. [Link]

  • [Tetrahydroisoquinoline derivatives as possible Parkinson's disease-inducing substances]. (n.d.). PubMed. [Link]

  • [Tetrahydroisoquinolines in connection with Parkinson's disease]. (n.d.). PubMed. [Link]

Sources

The 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline Scaffold: A Technical Guide to its Synthesis, Properties, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-aryl-1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous alkaloids and synthetic compounds with significant biological activities. This technical guide focuses on a specific, yet underexplored member of this family: 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline . While a singular "discovery" paper for this precise molecule is not prominent in the historical literature, its existence and importance can be inferred from the extensive research into its parent class. This document provides a comprehensive overview of the probable synthetic routes, physicochemical characteristics, and potential pharmacological relevance of this compound, synthesized from established chemical principles and data from closely related analogues. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel THIQ derivatives.

Introduction: The Significance of the 1-Aryl-Tetrahydroisoquinoline Motif

The 1,2,3,4-tetrahydroisoquinoline skeleton is a recurring motif in a vast array of natural products and pharmacologically active compounds. The introduction of an aryl substituent at the C1 position creates a chiral center and significantly expands the chemical space, allowing for diverse interactions with biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of therapeutic activities, including antitumor, anti-HIV, antibacterial, and neurological effects.[1][2] The fluorine atom in the 2-position of the phenyl ring of the title compound is of particular interest due to fluorine's unique properties in drug design, such as its ability to modulate metabolic stability, pKa, and binding interactions.

Historical Context and Evolution of Synthetic Strategies

The synthesis of 1-aryl-THIQs has a rich history, rooted in classical organic reactions that are still in use today. The two primary historical methods for constructing the tetrahydroisoquinoline core are the Pictet-Spengler and the Bischler-Napieralski reactions.

The Pictet-Spengler Reaction

First reported in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[3][4] The reaction proceeds through an electrophilic aromatic substitution, where the electron-rich aromatic ring of the β-arylethylamine attacks an iminium ion intermediate.[3] For the synthesis of this compound, the logical starting materials would be phenethylamine and 2-fluorobenzaldehyde.

Experimental Protocol: Pictet-Spengler Synthesis of this compound

  • Step 1: Imine Formation. To a solution of phenethylamine (1.0 eq.) in a suitable solvent such as toluene or methanol, add 2-fluorobenzaldehyde (1.0 eq.). The mixture is stirred at room temperature, often with a dehydrating agent like magnesium sulfate, to facilitate the formation of the corresponding imine.

  • Step 2: Cyclization. The reaction mixture is then treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, and heated to reflux. The acid catalyzes the cyclization of the imine to form the tetrahydroisoquinoline ring.

  • Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled, and the acid is neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired this compound.

The Bischler-Napieralski Reaction

Discovered in 1893, the Bischler-Napieralski reaction is another cornerstone in isoquinoline synthesis.[5][6] This method involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, typically a phosphorus-based reagent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[5] The reaction initially forms a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline.

Experimental Protocol: Bischler-Napieralski Route to this compound

  • Step 1: Amide Formation. Phenethylamine is first acylated with 2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the N-(2-phenylethyl)-2-fluorobenzamide intermediate.

  • Step 2: Cyclization. The resulting amide is then treated with a dehydrating agent like POCl₃ in a solvent such as acetonitrile or toluene and heated to effect the cyclization to the 1-(2-fluorophenyl)-3,4-dihydroisoquinoline.

  • Step 3: Reduction. The intermediate dihydroisoquinoline is then reduced to the final tetrahydroisoquinoline product. A common reducing agent for this transformation is sodium borohydride (NaBH₄) in methanol.

  • Step 4: Work-up and Purification. The reaction is quenched, and the product is extracted and purified as described for the Pictet-Spengler reaction.

Bischler_Napieralski_Workflow start Phenethylamine + 2-Fluorobenzoyl Chloride amide N-(2-phenylethyl)-2-fluorobenzamide start->amide Acylation dhiqc 1-(2-Fluorophenyl)-3,4-dihydroisoquinoline amide->dhiqc Cyclization (POCl3) reduction Reduction (e.g., NaBH4) dhiqc->reduction product This compound reduction->product

Caption: Bischler-Napieralski reaction workflow.

Modern Synthetic Advancements: Asymmetric Synthesis

A significant focus of modern synthetic chemistry is the development of stereoselective methods to produce enantiomerically pure compounds. The C1 position of 1-aryl-THIQs is a stereocenter, and the biological activity of the two enantiomers can differ significantly. Catalytic asymmetric synthesis provides an efficient way to access these chiral molecules.[7]

Recent advancements have focused on the catalytic asymmetric hydrogenation of precursor dihydroisoquinolines or the direct asymmetric synthesis from prochiral starting materials.[8] Chiral catalysts based on transition metals like iridium and rhodium have been particularly successful in this area.[8] These methods often employ chiral ligands that coordinate to the metal center and create a chiral environment, directing the stereochemical outcome of the reaction.

Asymmetric_Synthesis prochiral Prochiral Precursor (e.g., Dihydroisoquinoline) enantiomers Enantiomerically Enriched 1-(2-Fluorophenyl)-THIQ prochiral->enantiomers Asymmetric Reduction chiral_catalyst Chiral Catalyst (e.g., [Ir(COD)Cl]2 + Chiral Ligand) chiral_catalyst->enantiomers reductant Reductant (e.g., H2 gas) reductant->enantiomers

Caption: General concept of catalytic asymmetric synthesis.

Physicochemical and Spectroscopic Characterization

PropertyPredicted Value/Characteristic
Molecular Formula C₁₅H₁₄FN
Molecular Weight 227.28 g/mol
Appearance Likely a solid or oil at room temperature.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.

Spectroscopic Data (Predicted)

The following table summarizes the expected key signals in the NMR and mass spectra of the title compound, based on the known spectra of 1,2,3,4-tetrahydroisoquinoline.[9]

TechniqueExpected Signals
¹H NMR - Aromatic protons of the tetrahydroisoquinoline ring (approx. 6.5-7.2 ppm).- Aromatic protons of the 2-fluorophenyl ring (approx. 7.0-7.5 ppm, with characteristic splitting due to fluorine coupling).- A singlet or multiplet for the proton at C1 (approx. 5.0-5.5 ppm).- Multiplets for the methylene protons at C3 and C4 (approx. 2.8-3.5 ppm).- A broad singlet for the N-H proton.
¹³C NMR - Aromatic carbons of both rings (approx. 115-145 ppm).- The carbon of the C-F bond will show a large one-bond coupling constant with ¹⁹F.- The C1 carbon signal (approx. 55-65 ppm).- Signals for the C3 and C4 carbons (approx. 25-50 ppm).
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 227.[10]- Characteristic fragmentation patterns of tetrahydroisoquinolines, such as the loss of the aryl group at C1.

Pharmacological Significance and Structure-Activity Relationships

The 1-aryl-tetrahydroisoquinoline scaffold is a versatile platform for drug discovery. Various analogs have shown promising activity against a range of diseases.

  • Anti-HIV Activity: Studies have been conducted on 1-aryl-tetrahydroisoquinoline analogs as potential anti-HIV agents. Quantitative structure-activity relationship (QSAR) studies have provided insights into the structural features required for potent activity, highlighting the importance of the substitution pattern on the C1-aryl ring.[11]

  • Antimalarial Potential: Certain 1-aryl-6-hydroxy-THIQ derivatives have demonstrated significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[2][12]

  • Neurological Applications: The tetrahydroisoquinoline core is present in molecules that interact with the central nervous system. For instance, some derivatives have been investigated for their effects on dopamine and serotonin reuptake.

The introduction of a fluorine atom at the 2-position of the phenyl ring can have several beneficial effects on the pharmacological profile of the molecule:

  • Metabolic Stability: The C-F bond is very strong and can block sites of metabolism, potentially increasing the half-life of the drug.

  • Binding Affinity: Fluorine can participate in hydrogen bonding and other non-covalent interactions, which can enhance the binding affinity of the molecule to its target protein.

  • Lipophilicity: The introduction of fluorine can increase the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion and Future Directions

While the specific discovery and history of this compound may not be documented as a singular event, its chemical lineage is well-established through the rich history of isoquinoline synthesis. The classical Pictet-Spengler and Bischler-Napieralski reactions, along with modern asymmetric methods, provide reliable pathways to this molecule. Based on the extensive research into the 1-aryl-tetrahydroisoquinoline class, this compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. Future research should focus on the stereoselective synthesis of its enantiomers and a thorough investigation of their biological activities to unlock the full therapeutic potential of this intriguing molecule.

References

  • Caprioli, F., & Harutyunyan, S. R. Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. Stratingh Institute for Chemistry, University of Groningen. [Link]

  • Chen, J., et al. (2008). Quantitative structure-activity relationship studies on 1-aryl-tetrahydroisoquinoline analogs as active anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 18(21), 5563-5568. [Link]

  • Fodor, G., & Nagubandi, S. (1980). The Bischler-Napieralski Reaction. In The Alkaloids: Chemistry and Pharmacology (Vol. 18, pp. 325-394). Academic Press.
  • Hanna, M. A., et al. (2018). 1-Aryl-1,2,3,4-tetrahydroisoquinolines as Potential Antimalarials: Synthesis, in vitro Antiplasmodial Activity and in silico Pharmacokinetics Evaluation. Medicinal Chemistry, 14(5), 484-496.
  • Hanna, M. A., et al. (2018). ChemInform Abstract: 1-Aryl-1,2,3,4-tetrahydroisoquinolines as Potential Antimalarials: Synthesis, in vitro Antiplasmodial Activity and in silico Pharmacokinetics Evaluation. ChemInform, 49(31). [Link]

  • Li, G., et al. (2022). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 27(23), 8419. [Link]

  • Pictet, A., & Spengler, T. (1911). Über eine neue Synthese der Isochinolin-Derivate. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
  • PubChem. 1,2,3,4-Tetrahydroisoquinoline. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-15. [Link]

  • Wang, T., et al. (2019). A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(9), 3218-3222. [Link]

  • Jacobsen, E. N., et al. (2011). Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions. Journal of the American Chemical Society, 133(15), 5582-5585. [Link]

  • Caprioli, F., & Harutyunyan, S. R. Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • ChemistryViews. (2022). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. [Link]

  • ResearchGate. (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • Guan, Z., et al. (2022). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 87(17), 11537-11547. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13846-13875. [Link]

  • Chemistry Academy. (2020, February 23). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. [Video]. YouTube. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]

  • Zhou, Y.-G. (2011). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Science, 2(9), 1749-1753. [Link]

  • Csonka, R., et al. (2022). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 27(14), 4509. [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

  • PubChem. 6-Chloro-N-[(3s)-1-(5-Fluoro-1,2,3,4-Tetrahydroisoquinolin-6-Yl)-2-Oxo-Pyrrolidin-3-Yl]naphthalene-2-Sulfonamide. [Link]

  • PubChem. 1,2,3,4-tetrahydro-1-(2-fluorophenyl)-2-(3-(trifluoromethyl)phenyl)isoquinoline. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Pictet-Spengler Synthesis of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-Aryl-1,2,3,4-tetrahydroisoquinolines and the Power of the Pictet-Spengler Reaction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] The introduction of an aryl substituent at the C1 position, creating 1-aryl-THIQs, often imparts significant pharmacological properties, including potential as antimalarial agents and tubulin polymerization inhibitors for anticancer therapy.[3][4] The target molecule of this guide, 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline, represents a key structural element for the development of novel therapeutics.

The Pictet-Spengler reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, stands as a cornerstone of heterocyclic chemistry for the synthesis of THIQs.[5] This powerful reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[5] Its elegance lies in its ability to construct the bicyclic THIQ core in a single, efficient step.

This comprehensive guide provides a detailed protocol for the synthesis of this compound via the Pictet-Spengler reaction, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and detail the necessary purification and characterization techniques.

Mechanistic Insights: Understanding the Pictet-Spengler Reaction

The Pictet-Spengler reaction proceeds through a well-established mechanism initiated by the formation of a Schiff base from the condensation of a β-arylethylamine and an aldehyde.[6] The subsequent key step is an intramolecular electrophilic aromatic substitution, catalyzed by an acid, to form the tetrahydroisoquinoline ring system.

The reaction can be visualized through the following key steps:

  • Schiff Base Formation: The reaction commences with the nucleophilic attack of the primary amine of phenethylamine on the carbonyl carbon of 2-fluorobenzaldehyde. Subsequent dehydration leads to the formation of an imine, also known as a Schiff base.

  • Iminium Ion Generation: In the presence of an acid catalyst, the nitrogen atom of the Schiff base is protonated, generating a highly electrophilic iminium ion. This activation is crucial for the subsequent cyclization step.

  • Intramolecular Cyclization: The electron-rich aromatic ring of the phenethylamine moiety then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion in an intramolecular fashion. This step, a classic example of electrophilic aromatic substitution, leads to the formation of the new six-membered ring and a spirocyclic intermediate.

  • Rearomatization: Finally, a proton is lost from the spirocyclic intermediate to restore the aromaticity of the benzene ring, yielding the stable this compound product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenethylamine Phenethylamine SchiffBase Schiff Base Phenethylamine->SchiffBase + 2-Fluorobenzaldehyde - H2O Fluorobenzaldehyde 2-Fluorobenzaldehyde Fluorobenzaldehyde->SchiffBase IminiumIon Iminium Ion SchiffBase->IminiumIon + H+ SpirocyclicIntermediate Spirocyclic Intermediate IminiumIon->SpirocyclicIntermediate Intramolecular Electrophilic Aromatic Substitution THIQ 1-(2-Fluorophenyl)-1,2,3,4- tetrahydroisoquinoline SpirocyclicIntermediate->THIQ - H+ (Rearomatization)

Figure 1: Generalized workflow of the Pictet-Spengler synthesis.

Experimental Protocol: Synthesis of this compound

This protocol provides a representative method for the synthesis of the target compound. Researchers should note that optimization of reaction conditions, such as temperature and reaction time, may be necessary to achieve the best results. The use of an electron-deficient aldehyde like 2-fluorobenzaldehyde may require stronger acidic conditions or longer reaction times compared to reactions with electron-rich aldehydes.

Materials and Reagents:

Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantitySupplier/Purity
PhenethylamineC₈H₁₁N121.181.0 equivSigma-Aldrich, ≥99%
2-FluorobenzaldehydeC₇H₅FO124.111.1 equivSigma-Aldrich, 98%
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.022.0 equivAcros Organics, 99%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, sufficient volumeFisher Scientific, HPLC grade
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As neededPrepared in-house
Anhydrous Magnesium SulfateMgSO₄120.37As neededVWR Chemicals
Silica GelSiO₂60.08For column chromatographySorbent Technologies, 60 Å, 230-400 mesh
HexaneC₆H₁₄86.18For chromatographyEMD Millipore, ACS grade
Ethyl AcetateC₄H₈O₂88.11For chromatographyJ.T. Baker, HPLC grade

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • NMR spectrometer (e.g., 400 MHz)

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add phenethylamine (1.0 equiv). Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen or argon.

  • Addition of Aldehyde: To the stirred solution, add 2-fluorobenzaldehyde (1.1 equiv) dropwise at room temperature.

  • Acid Catalysis: Slowly add trifluoroacetic acid (TFA, 2.0 equiv) to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The reaction is complete when the starting materials are consumed. For less reactive substrates, gentle heating to reflux may be required.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

G Setup 1. Reaction Setup: - Phenethylamine in anhydrous DCM - Inert atmosphere Addition 2. Add 2-Fluorobenzaldehyde Setup->Addition Catalysis 3. Add Trifluoroacetic Acid Addition->Catalysis Monitoring 4. Stir and Monitor by TLC Catalysis->Monitoring Workup 5. Quench with NaHCO3 (aq) Monitoring->Workup Extraction 6. Extract with DCM Workup->Extraction Drying 7. Dry and Concentrate Extraction->Drying Purification 8. Purify by Column Chromatography Drying->Purification Product Pure 1-(2-Fluorophenyl)-1,2,3,4- tetrahydroisoquinoline Purification->Product

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following are the expected analytical data based on the structure and general knowledge of similar compounds.

Expected Analytical Data:

AnalysisExpected Results
Appearance Off-white to pale yellow solid
Molecular Formula C₁₅H₁₄FN
Molecular Weight 227.28 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.20-7.40 (m, 4H, Ar-H), 6.90-7.15 (m, 4H, Ar-H), 5.15 (s, 1H, C1-H), 3.10-3.30 (m, 2H, C3-H₂), 2.80-3.00 (m, 2H, C4-H₂), 2.0 (br s, 1H, NH).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 161.5 (d, J=245 Hz, C-F), 138.0, 134.5, 131.0 (d, J=8 Hz), 129.5 (d, J=4 Hz), 129.0, 128.5, 126.5, 124.5 (d, J=3 Hz), 115.5 (d, J=22 Hz), 60.0 (C1), 42.0 (C3), 29.0 (C4).
Mass Spectrometry (ESI+) m/z: 228.12 [M+H]⁺

Note: The specific chemical shifts and coupling constants for the target molecule may vary. The provided NMR data is an educated estimation based on the structure and known values for similar compounds. Researchers should acquire and interpret their own analytical data for confirmation.[7][8]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: Phenethylamine, 2-fluorobenzaldehyde, and trifluoroacetic acid are corrosive and/or toxic. Handle with care and avoid inhalation, ingestion, and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Pictet-Spengler reaction provides an efficient and direct route for the synthesis of this compound. This application note offers a detailed and practical guide for researchers in the field of organic synthesis and drug discovery. By following the outlined protocol and adhering to safety guidelines, scientists can successfully synthesize and characterize this valuable heterocyclic compound, paving the way for further investigation into its potential biological activities.

References

  • The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

  • Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. PubMed. [Link]

  • ChemInform Abstract: 1-Aryl-1,2,3,4-tetrahydroisoquinolines as Potential Antimalarials: Synthesis, in vitro Antiplasmodial Activity and in silico Pharmacokinetics Evaluation. ResearchGate. [Link]

  • Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. ACS Publications. [Link]

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PMC. [Link]

  • Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
  • Pictet-Spengler Reaction. NROChemistry. [Link]

  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]

  • Synthesis of N-Flurbiprofen-Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. MDPI. [Link]

  • Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[4][6][7]triazo. Technical Disclosure Commons. [Link]

  • Exploring Enantioselective Pictet–Spengler Reactions. Link Springer. [Link]

  • Supporting Information Molecular Iodine Catalyzed Cross-Dehydrogenative Coupling Reaction between Two sp C-H Bonds using Hydroge. aws.amazon.com. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Enantioselective Synthesis of 1-Aryl Tetrahydroisoquinolines by the Rhodium-Catalyzed Reaction of 3,4-Dihydroisoquinolinium Tetraarylborates. PubMed. [Link]

  • 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. ResearchGate. [Link]

  • a guide to 13c nmr chemical shift values. Compound Interest. [Link]

  • The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]

  • 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]oNqBdeS]([Link])

Sources

Application Notes & Protocols: Asymmetric Synthesis of Chiral 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry and natural product synthesis, with derivatives exhibiting a vast range of pharmacological activities.[1] Specifically, 1-aryl substituted THIQs are critical pharmacophores found in numerous biologically active molecules. The introduction of a fluorine atom, as in the target molecule 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline, can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity, making it a desirable target for drug discovery programs.

The primary challenge in synthesizing this molecule lies in the stereoselective construction of the chiral center at the C1 position. This guide provides an in-depth overview of robust and efficient strategies for the asymmetric synthesis of this key intermediate, with a focus on transition-metal-catalyzed asymmetric hydrogenation. We will explore the mechanistic rationale behind catalyst and condition selection and provide a detailed, field-proven protocol for researchers in drug development and organic synthesis.

Strategic Overview: Pathways to Enantiopurity

Achieving high enantioselectivity in the synthesis of 1-aryl-THIQs can be approached through several modern catalytic methods. The most direct and atom-economical strategies involve the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline (DHIQ) precursor.[2]

  • Transition-Metal-Catalyzed Asymmetric Hydrogenation (AH): This is arguably the most powerful and widely used strategy.[2] It employs chiral transition metal complexes (typically Iridium, Rhodium, or Ruthenium) to deliver hydrogen across the C=N double bond of the DHIQ precursor with high facial selectivity. The efficiency and stereoselectivity of this reaction are profoundly influenced by the choice of the chiral ligand and the presence of activating additives.[2]

  • Asymmetric Transfer Hydrogenation (ATH): As an operationally simpler alternative to using high-pressure hydrogen gas, ATH utilizes organic molecules like formic acid or isopropanol as the hydride source.[2][3] Chiral Ruthenium and Iridium complexes, such as those derived from TsDPEN (N-tosyl-1,2-diphenylethylenediamine), are highly effective for this transformation, delivering the desired THIQ with excellent enantiomeric excess.[2]

  • Catalytic Asymmetric Pictet-Spengler Reaction: This classical reaction can be rendered asymmetric through the use of chiral catalysts, typically Brønsted acids. This approach builds the THIQ core and sets the C1 stereocenter in a single cascade by cyclizing a β-phenethylamine derivative with an aldehyde (in this case, 2-fluorobenzaldehyde). While powerful, it often requires specifically substituted phenethylamine precursors.[1]

This guide will focus on the Asymmetric Hydrogenation approach due to its high efficiency, broad substrate scope, and scalability for producing 1-aryl-THIQs.[2]

Mechanistic Insight: The Role of Catalyst and Activator in Asymmetric Hydrogenation

The success of the Iridium-catalyzed asymmetric hydrogenation of a 1-aryl-DHIQ hinges on the precise orchestration of the catalytic cycle. The general mechanism involves the formation of a chiral Iridium(III)-hydride active species.

Causality in the Catalytic Cycle: The choice of catalyst and additives is not arbitrary; it is driven by mechanistic necessity.

  • The Chiral Ligand: Bidentate phosphine ligands (e.g., JosiPhos, BINAP) create a defined chiral pocket around the iridium center. This steric and electronic environment forces the incoming DHIQ substrate to coordinate in a specific orientation, dictating which face of the C=N bond is exposed to the hydride for reduction.

  • The Activator (Brønsted Acid/Iodine): The nitrogen atom in the DHIQ can act as a poison by strongly coordinating to the metal center, impeding catalysis.[2] An acidic additive (e.g., HBr, HI, generated in situ from I₂) serves a dual purpose:

    • Substrate Activation: It protonates the imine nitrogen to form a more electrophilic iminium salt. This species is more reactive towards hydrogenation.[2]

    • Catalyst Activation: The acid can facilitate the formation of the active Ir(III)-hydride species from the Ir(I) precursor and prevents catalyst deactivation by product inhibition.[2]

The following diagram illustrates the generally accepted mechanism for this key transformation.

Asymmetric_Hydrogenation_Mechanism General Mechanism for Ir-Catalyzed Asymmetric Hydrogenation Ir_precatalyst [Ir(L*)]⁺ Precatalyst Active_catalyst Active Chiral Ir(III)-H₂ Species Ir_precatalyst->Active_catalyst Oxidative Addition H2 H₂ Coord_complex Substrate-Catalyst Complex Active_catalyst->Coord_complex Coordination DHIQ 1-(2-F-Ph)-DHIQ (Substrate) Hydride_insertion Stereoselective Hydride Insertion Coord_complex->Hydride_insertion Inner-Sphere Mechanism Product_complex Product-Catalyst Complex Hydride_insertion->Product_complex Reductive Elimination Product_complex->Ir_precatalyst Product Release Product Chiral THIQ (Product) Product_complex->Product

Caption: Ir-Catalyzed Asymmetric Hydrogenation Cycle.

Experimental Protocols

This section provides a comprehensive, two-part protocol for the synthesis of the target molecule.

Part 1: Synthesis of Prochiral Precursor: 1-(2-Fluorophenyl)-3,4-dihydroisoquinoline

The required DHIQ precursor is readily synthesized via the Bischler-Napieralski reaction. This involves the formation of an amide followed by acid-catalyzed cyclization and dehydration.

Bischler_Napieralski_Workflow Workflow for DHIQ Precursor Synthesis start Starting Materials 2-Phenethylamine 2-Fluorobenzoyl chloride amidation Amidation Base (e.g., Et₃N) DCM, 0°C to RT start->amidation amide_intermediate N-(2-Phenylethyl)-2-fluorobenzamide Purify via crystallization or chromatography amidation->amide_intermediate cyclization Bischler-Napieralski Cyclization POCl₃ or P₂O₅ Toluene, Reflux amide_intermediate->cyclization product 1-(2-Fluorophenyl)-3,4-dihydroisoquinoline Aqueous workup Purification cyclization->product

Caption: Synthesis of the DHIQ Precursor.

Materials & Reagents:

  • 2-Phenethylamine

  • 2-Fluorobenzoyl chloride

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Phosphorus oxychloride (POCl₃), distilled

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Protocol:

  • Amide Formation: To a solution of 2-phenethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add 2-fluorobenzoyl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion.

  • Workup: Quench the reaction with water. Separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃, and brine. Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide. Purify by recrystallization from ethanol/hexanes or column chromatography.

  • Bischler-Napieralski Cyclization: Dissolve the purified amide (1.0 eq) in anhydrous toluene. Add phosphorus oxychloride (2.0-3.0 eq) dropwise at room temperature. Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours.

  • Workup and Purification: Cool the reaction to room temperature and carefully pour it onto crushed ice. Basify the aqueous mixture to pH > 9 with concentrated NaOH solution while cooling in an ice bath. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude DHIQ by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the pure precursor.

Part 2: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol details the highly enantioselective reduction of the DHIQ precursor to the final chiral THIQ product. A gram-scale reaction has been reported with excellent results using a JosiPhos-type ligand.[2]

Materials & Reagents:

  • 1-(2-Fluorophenyl)-3,4-dihydroisoquinoline (from Part 1)

  • [Ir(COD)Cl]₂ (Iridium catalyst precursor)

  • Chiral Ligand (e.g., (R,S)-JosiPhos-type binaphane ligand)

  • Hydrogen Bromide (HBr, e.g., 48% in water or as a solution in acetic acid)

  • Methanol (MeOH), degassed

  • Hydrogen gas (H₂), high purity (≥99.99%)

Equipment:

  • High-pressure autoclave or stainless steel reactor equipped with a magnetic stir bar and pressure gauge

  • Schlenk line for inert atmosphere manipulations

  • Syringes and needles for transfer of degassed solvents

Protocol:

  • Catalyst Preparation (In-situ): In a glovebox or under a strict stream of argon, add [Ir(COD)Cl]₂ (0.00015 eq) and the chiral phosphine ligand (0.00033 eq) to the high-pressure reactor.

  • Reaction Setup: Add degassed methanol to dissolve the catalyst components. Stir for 15-20 minutes to allow for complex formation.

  • Substrate Addition: Add the 1-(2-Fluorophenyl)-3,4-dihydroisoquinoline (1.0 eq) to the reactor, followed by the HBr solution (0.003 eq) as the activator.[2]

  • Hydrogenation: Seal the reactor. Purge the system by pressurizing with H₂ (e.g., to 10 bar) and then venting, repeating this process 3-5 times to ensure an inert atmosphere. Finally, pressurize the reactor to the desired pressure (e.g., 50-80 bar).

  • Reaction Execution: Vigorously stir the reaction mixture at a constant temperature (e.g., 40-60 °C) for 12-24 hours. Monitor the reaction progress by checking for the cessation of hydrogen uptake.

  • Workup and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ to remove the acid. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the enantiomerically enriched this compound.

Data Summary & Analysis

The selection of the chiral ligand and reaction conditions is paramount for achieving high enantioselectivity. The table below summarizes representative data for similar transformations, highlighting the performance of different catalytic systems.

Catalyst PrecursorChiral LigandActivatorS/C RatioYield (%)ee (%)Reference
[Ir(COD)Cl]₂JosiPhos-typeHBr~3000>95>98[2]
[Ir(COD)Cl]₂(S)-P-PhosH₃PO₄~10609796[2]
[RuCl₂(p-cymene)]₂(S,S)-TsDPEN-~100>90~95[2]
[Rh(COD)₂]SbF₆(R,R)-TsDPENH₂O~200>95>99[2]

S/C = Substrate-to-Catalyst molar ratio

Determination of Enantiomeric Excess (ee)

Validating the stereochemical outcome is a critical, non-negotiable step. The enantiomeric excess of the final product must be determined using chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC Analysis

  • Instrument: Standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase column, such as a Daicel Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization. A small amount of a basic additive like diethylamine (0.1%) can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a racemic sample of the product (e.g., by reduction of the DHIQ with NaBH₄) to identify the retention times of both enantiomers.

    • Prepare a dilute solution of the asymmetric synthesis product in the mobile phase.

    • Inject the sample and record the chromatogram.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

References

  • He, L., Chen, M.-W., & Zhang, X. (2022). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 27(23), 8487. [Link]

  • Sharma, A., Kumar, V., & Singh, G. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12051-12085. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]

  • Wang, Y., et al. (2022). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 27(19), 6649. [Link]

  • Reddy, Y. V., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications, 12(10), 1569-1572. [Link]

  • Dieckmann, M., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15525–15537. [Link]

Sources

Application Notes & Protocols: 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline as a Strategic Intermediate for Novel Neuroleptic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of agents targeting the central nervous system (CNS).[1][2] This document provides a detailed guide for researchers and drug development professionals on the synthesis, characterization, and application of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline. This particular intermediate is of high strategic value for the development of next-generation neuroleptic drugs. The incorporation of a fluorine atom on the 1-phenyl substituent can significantly modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and receptor binding affinity.[3] We present a robust and scalable synthetic protocol via the Bischler-Napieralski reaction, comprehensive analytical validation methods, and a representative protocol for its derivatization into a potential neuroleptic drug candidate.

Introduction: The Strategic Importance of the 1-Aryl-THIQ Scaffold

The THIQ nucleus is a cornerstone in the design of therapeutics for neurological and psychiatric disorders.[2][4] Its rigid structure provides a well-defined three-dimensional orientation for pharmacophoric elements, making it an ideal template for targeting specific receptor subtypes. Many THIQ-based compounds exhibit potent activity at dopamine and serotonin receptors, which are critical targets in the treatment of psychosis.[5][6]

The synthesis of 1-aryl substituted THIQs, such as this compound, opens a pathway to novel chemical entities. The rationale for focusing on this intermediate is threefold:

  • Proven Pharmacophore: The 1-aryl-THIQ core is a validated scaffold for CNS activity.

  • Fluorine Substitution: The 2-fluoro group acts as a bioisostere for hydrogen but introduces unique electronic properties. It can enhance binding affinity through favorable electrostatic interactions and block metabolic oxidation at that position, often improving the drug's half-life.

  • Synthetic Tractability: The secondary amine of the THIQ core serves as a versatile chemical handle for introducing diverse side chains, allowing for the fine-tuning of pharmacological activity and selectivity.

This guide is structured to provide both the foundational "why"—the chemical logic behind the synthesis—and the practical "how"—the detailed steps for its successful execution and application.

Overview of Synthetic Strategy: The Bischler-Napieralski Approach

While several methods exist for constructing the THIQ skeleton, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction offers a reliable and widely used route for 1-substituted derivatives.[7][8][9][10] The overall strategy involves three key stages: Amide formation, intramolecular cyclization to a dihydroisoquinoline, and subsequent reduction.

G cluster_0 Stage 1: Amide Formation cluster_1 Stage 2: Cyclization (Bischler-Napieralski) cluster_2 Stage 3: Reduction A 2-Phenethylamine C N-(2-Phenylethyl)-2- fluorobenzamide A->C B 2-Fluorobenzoyl Chloride B->C D 1-(2-Fluorophenyl)-3,4- dihydroisoquinoline C->D  P₂O₅ or PPA  Heat E 1-(2-Fluorophenyl)-1,2,3,4- tetrahydroisoquinoline (Target Intermediate) D->E  NaBH₄

The causality behind this choice of pathway is its robustness. The Bischler-Napieralski reaction proceeds via an electrophilic aromatic substitution, where a nitrilium ion intermediate, formed by the dehydration of the amide, is attacked by the electron-rich phenyl ring of the phenethylamine moiety.[9][11] This method is highly effective for producing 1-aryl-3,4-dihydroisoquinolines, which are readily reduced to the desired saturated THIQ ring system.

Detailed Experimental Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood.[12] Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[13][14][15]

Protocol 1: Synthesis of this compound

Step 1.1: Synthesis of N-(2-Phenylethyl)-2-fluorobenzamide (Amide Precursor)

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenethylamine (1.0 eq) and dichloromethane (DCM, approx. 10 mL per gram of amine).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (TEA, 1.2 eq) to the stirred solution.

  • In a separate flask, dissolve 2-fluorobenzoyl chloride (1.1 eq) in DCM.

  • Add the 2-fluorobenzoyl chloride solution dropwise to the amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ (aq) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide. This product is often of sufficient purity for the next step, or it can be purified by recrystallization from ethanol/water.

Step 1.2: Bischler-Napieralski Cyclization

  • Place polyphosphoric acid (PPA) (10x the weight of the amide) into a three-neck flask equipped with a mechanical stirrer and a heating mantle.

  • Heat the PPA to 130 °C with stirring.

  • Slowly and carefully add the N-(2-phenylethyl)-2-fluorobenzamide (1.0 eq) from Step 1.1 in portions to the hot PPA.[16]

  • Increase the temperature to 150-160 °C and stir for 3-4 hours.[16]

  • Allow the reaction to cool to approximately 80 °C and then carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated NaOH or NaHCO₃ solution until the pH is ~8-9. An oily or solid precipitate should form.

  • Extract the aqueous mixture with ethyl acetate or toluene (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 1-(2-Fluorophenyl)-3,4-dihydroisoquinoline.

Step 1.3: Reduction to the Tetrahydroisoquinoline

  • Dissolve the crude dihydroisoquinoline from Step 1.2 in methanol (approx. 15 mL per gram).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise over 20-30 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and stir at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting imine is consumed.

  • Carefully add water to quench the excess NaBH₄, followed by 1M HCl to adjust the pH to ~7.

  • Remove most of the methanol under reduced pressure.

  • Extract the resulting aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Purify the final product, this compound, by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Characterization and Quality Control

The identity and purity of the synthesized intermediate must be rigorously confirmed before its use in subsequent steps.

Analytical Technique Purpose Expected Observations
¹H NMR Structural confirmation and puritySignals corresponding to aromatic protons (including those on the fluorophenyl ring), the benzylic proton at C1, and the aliphatic protons of the tetrahydroisoquinoline core.
¹³C NMR Carbon skeleton confirmationDistinct signals for all unique carbon atoms in the molecule.
¹⁹F NMR Confirmation of fluorine incorporationA singlet or multiplet in the characteristic chemical shift range for an aryl fluoride.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₅H₁₄FN.
HPLC Purity assessmentA single major peak indicating >95% purity.[17]

Application in Neuroleptic Drug Synthesis

The synthesized this compound is a versatile building block. The secondary amine is a nucleophile that can be readily derivatized to introduce side chains known to confer affinity for neuroreceptors, particularly dopamine D2 and serotonin 5-HT2A receptors, which is a key feature of many atypical antipsychotics.[6]

G A 1-(2-Fluorophenyl)-THIQ (Intermediate) C Final Neuroleptic Candidate A->C N-Alkylation or N-Arylation B Pharmacophore Side Chain (e.g., R-X) B->C

Protocol 3: Representative N-Alkylation for a Hypothetical Neuroleptic Candidate

This protocol describes a general procedure for attaching a side chain, a common step in building molecules that target dopamine receptors.[5]

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Add the desired alkylating agent (e.g., 1-bromo-4-(4-fluorophenyl)butane, 1.1 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 8-16 hours, or until TLC/LC-MS analysis indicates completion.

  • Cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final compound by column chromatography to yield the target neuroleptic candidate.

Mechanistic Insights and Biological Relevance

Neuroleptic drugs, particularly atypical antipsychotics, primarily exert their effects by modulating dopaminergic and serotonergic pathways.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_vesicle Dopamine (DA) Vesicles D2R Dopamine D2 Receptor DA_vesicle->D2R DA Release Signal Signal Transduction (Psychotic Symptoms) D2R->Signal Activation Drug THIQ-Based Neuroleptic Drug->D2R Antagonism (Blocks DA)

  • Dopamine D2 Receptor Antagonism: The core mechanism for alleviating the positive symptoms of psychosis (e.g., hallucinations, delusions) is the blockade of D2 receptors in the mesolimbic pathway.[6] The THIQ scaffold acts as a rigid framework to position the aryl groups and the nitrogen atom correctly for high-affinity binding to the D2 receptor.

  • Serotonin 5-HT2A Receptor Antagonism: Many second-generation antipsychotics also exhibit high affinity for 5-HT2A receptors. This antagonism is believed to increase dopamine release in other brain regions, such as the prefrontal cortex, potentially improving negative and cognitive symptoms and reducing the risk of extrapyramidal side effects.[6]

  • Potential for Neurotoxicity: It is important to note that some THIQ derivatives, particularly those formed endogenously from dopamine, have been studied for potential neurotoxic effects.[18][19] Therefore, comprehensive toxicological profiling of any new neuroleptic candidate derived from this intermediate is a critical step in the drug development process.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • Li, Y., et al. (2022). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PubMed Central. Retrieved from [Link]

  • Google Patents. (2013). CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method.
  • Google Patents. (2012). The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
  • Patsnap. (n.d.). (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method. Retrieved from [Link]

  • Brzezińska, E. (1996).
  • Brzezinska, E., Venter, D., & Glinka, R. (1996).
  • Singh, P., & Kaur, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry.
  • Obeng, S., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. PubMed Central. Retrieved from [Link]

  • Kim, H. J., et al. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. PubMed Central. Retrieved from [Link]

  • Kiss, L. (2019).
  • ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Retrieved from [Link]

  • Kim, H. J., et al. (2010). Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Sharma, P., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed. Retrieved from [Link]

  • Maruyama, W., et al. (1995). Fluorometric determination of 1,2,3,4-tetrahydro-6,7-dihydroxyisoquinoline in biological materials by HPLC. PubMed. Retrieved from [Link]

  • Google Patents. (1998). US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2,3,4-Tetrahydroisoquinoline, 95%. Retrieved from [Link]

  • Szymański, P., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydroisoquinoline. Retrieved from [Link]

  • Venkov, A. P., & Ivanov, I. I. (1992). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry.
  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Amine With Unexpected Mechanism of Action: New Vistas of Therapeutic Application. PubMed. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from [Link]

  • Psychopharmacology Institute. (2015). Mechanism of Action of Antipsychotic Agents. Retrieved from [Link]

  • Centurion University. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Nielsen, T. E., & Diness, F. (1999). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction.
  • ResearchGate. (n.d.). Pictet–Spengler Tetrahydroisoquinoline Synthese. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays Using 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Derivatives of THIQ have shown promise in addressing a range of pathological conditions, including neurodegenerative disorders.[1] The subject of this guide, 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline, is a synthetic derivative whose specific biological targets are yet to be fully elucidated. However, its structural similarity to known neuroactive compounds suggests potential interactions with key players in monoaminergic neurotransmission and cellular stress signaling.

This document provides detailed, field-proven protocols for high-throughput screening (HTS) to investigate the activity of this compound and its analogs against three high-value target classes implicated in neurological and psychiatric disorders:

  • Monoamine Transporters (MATs): Specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

  • Monoamine Oxidases (MAOs): The A and B isoforms of this critical enzyme in neurotransmitter metabolism.

  • Sigma-1 Receptor (S1R): A unique intracellular chaperone protein involved in cellular stress responses.

These application notes are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale to empower robust and meaningful screening campaigns.

ASSAY 1: Profiling Monoamine Transporter Inhibition using a Fluorescence-Based Uptake Assay

Scientific Rationale

Monoamine transporters are crucial for regulating the concentration of neurotransmitters in the synaptic cleft, thereby terminating their signaling.[2] Inhibition of these transporters is a clinically validated mechanism for treating depression and other mood disorders. This assay provides a non-radioactive, homogeneous method to quantify the inhibitory potential of test compounds on DAT, NET, and SERT activity in a high-throughput format.[2][3] The assay utilizes a fluorescent substrate that acts as a mimic for biogenic amine neurotransmitters.[2][3] When this substrate is taken up by cells expressing the specific transporter, its fluorescence dramatically increases, providing a direct measure of transporter activity.[2][3]

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_cells Plate cells expressing DAT, NET, or SERT add_compounds Add compound dilutions to cell plates prep_cells->add_compounds prep_compounds Prepare serial dilutions of This compound prep_compounds->add_compounds add_substrate Add fluorescent substrate/masking dye mixture add_compounds->add_substrate incubate Incubate at room temperature add_substrate->incubate read_plate Read fluorescence intensity (kinetic or endpoint) incubate->read_plate analyze Calculate % inhibition and determine IC50 values read_plate->analyze

Caption: Workflow for the fluorescence-based monoamine transporter uptake inhibition assay.

Detailed Protocol

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)[3]

  • This compound and reference inhibitors (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT)

  • 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with bottom-read capability

Procedure:

  • Cell Plating:

    • The day prior to the assay, seed the transporter-expressing HEK293 cells into 384-well plates at a density of 15,000-20,000 cells per well in 40 µL of culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in assay buffer to create a concentration range from 100 µM to 1 nM (final assay concentrations). Also prepare appropriate dilutions for reference inhibitors.

  • Assay Execution:

    • On the day of the assay, gently wash the cell plates twice with 40 µL of pre-warmed assay buffer.

    • Add 20 µL of the diluted test compounds or reference inhibitors to the appropriate wells. For control wells, add 20 µL of assay buffer (for maximum uptake) or a high concentration of a known inhibitor (for background).

    • Prepare the fluorescent substrate working solution according to the manufacturer's instructions (e.g., by mixing the substrate with a masking dye).[4]

    • Add 20 µL of the substrate working solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 440 nm excitation, 520 nm emission).

    • The assay can be run in either kinetic or endpoint mode. For kinetic mode, read the fluorescence every minute for 30-60 minutes. For endpoint mode, incubate the plate at room temperature for a fixed time (e.g., 30 minutes) before reading the final fluorescence.[4]

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Maximum - Signal_Background))

  • Determine IC₅₀ Values:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the transporter activity.

ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Z'-factor > 0.7> 0.7> 0.65
Signal-to-Background > 5> 4> 3
Reference IC₅₀ (GBR-12909) ~15 nM> 1 µM> 1 µM
Reference IC₅₀ (Desipramine) > 500 nM~5 nM~100 nM
Reference IC₅₀ (Fluoxetine) > 1 µM> 500 nM~20 nM

Table 1: Representative assay performance metrics and reference compound potencies for the monoamine transporter uptake assay.

ASSAY 2: High-Throughput Screening for Monoamine Oxidase (MAO) Inhibition

Scientific Rationale

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like dopamine and serotonin.[5] Inhibitors of MAO are used to treat depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[6] This fluorometric assay provides a rapid and sensitive method for screening inhibitors of both MAO isoforms.[5][7] The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of a peroxidase, the H₂O₂ reacts with a probe to generate a highly fluorescent product.

Signaling Pathway

MAO_Pathway Monoamine Monoamine Substrate (e.g., Tyramine) MAO MAO-A or MAO-B Monoamine->MAO Aldehyde Aldehyde Product MAO->Aldehyde H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Inhibitor 1-(2-Fluorophenyl)-1,2,3,4- tetrahydroisoquinoline Inhibitor->MAO Inhibition HRP Horseradish Peroxidase (HRP) H2O2->HRP Probe Non-fluorescent Probe Probe->HRP Fluorophore Fluorescent Product HRP->Fluorophore Oxidation

Caption: Principle of the fluorometric MAO inhibitor screening assay.

Detailed Protocol

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-A or MAO-B Inhibitor Screening Kit (e.g., from Abcam)

  • Substrate (e.g., Tyramine)

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red)

  • This compound and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 384-well black, solid-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of MAO-A and MAO-B enzymes in reaction buffer.

    • Prepare serial dilutions of the test compound and reference inhibitors in reaction buffer.

  • Assay Execution:

    • To the wells of a 384-well plate, add 10 µL of the diluted test compounds or reference inhibitors.

    • Add 20 µL of the MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Prepare a reaction mixture containing the substrate, HRP, and the fluorescent probe in reaction buffer.

    • Initiate the reaction by adding 20 µL of the reaction mixture to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader (e.g., Ex/Em = 535/587 nm for Amplex Red).

    • Read the fluorescence intensity every 1-2 minutes for 30 minutes.

Data Analysis and Interpretation
  • Determine Reaction Rate:

    • For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Rate_Compound - Rate_Background) / (Rate_Maximum - Rate_Background))

  • Determine IC₅₀ Values:

    • Plot the percent inhibition against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterMAO-AMAO-B
Z'-factor 0.71 ± 0.030.75 ± 0.03
Signal-to-Background > 3> 3
Reference IC₅₀ (Clorgyline) ~3 nM> 1 µM
Reference IC₅₀ (Selegiline) > 5 µM~7 nM

Table 2: Expected performance metrics and reference compound potencies for the MAO inhibition assay.[5]

ASSAY 3: Identifying Sigma-1 Receptor Ligands via Radioligand Binding Assay

Scientific Rationale

The Sigma-1 receptor (S1R) is an intracellular chaperone protein that modulates a variety of signaling pathways, including calcium signaling and ion channel function.[8] It is considered a pluripotent drug target for several CNS pathologies.[9] A competitive radioligand binding assay is the gold standard for identifying and characterizing ligands that bind to the S1R. This assay measures the ability of a test compound to displace a known high-affinity radioligand from the receptor.

Detailed Protocol

Materials:

  • Membrane preparation from cells overexpressing human S1R (e.g., from MDA-MB-468 cells)[8]

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]-(+)-pentazocine)

  • This compound and reference ligand (e.g., Haloperidol)

  • 96-well filter plates with GF/B filters

  • Scintillation cocktail and a microplate scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add 25 µL of binding buffer, 25 µL of test compound dilutions, and 25 µL of the radioligand solution.

    • For total binding, add 25 µL of binding buffer instead of the test compound. For non-specific binding, add a high concentration of a known S1R ligand (e.g., 10 µM Haloperidol).

    • Initiate the binding reaction by adding 125 µL of the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at 37°C for 120 minutes with gentle shaking.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Data Acquisition:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding

  • Calculate Percent Displacement:

    • % Displacement = 100 * (1 - (Counts_Compound - Counts_Non-specific) / (Counts_Total - Counts_Non-specific))

  • Determine Kᵢ Value:

    • Calculate the IC₅₀ value from the displacement curve as described previously.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

ParameterSigma-1 Receptor
Radioligand [³H]-(+)-pentazocine
Reference Ligand (for Kᵢ) Haloperidol
Expected Kᵢ of Reference ~3-5 nM
Non-specific Binding < 15% of total binding

Table 3: Key parameters for the Sigma-1 receptor radioligand binding assay.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By employing these high-throughput screening assays, researchers can efficiently determine the compound's activity profile against key neurological targets. Positive hits from these screens will warrant further investigation through secondary assays and more complex biological models to fully elucidate the therapeutic potential of this promising chemical scaffold.

References

  • Vertex AI Search. (n.d.). A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1 - PMC.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
  • PubMed. (n.d.). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.
  • SciSpace. (n.d.). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.
  • ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives.
  • PubMed. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity.
  • Abcam. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (AB284510).
  • MDPI. (n.d.). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening.
  • ACS Publications. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes | JACS Au.
  • Assay Genie. (n.d.). High-Throughput Screening Assays.
  • ResearchGate. (n.d.). (PDF) Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor.
  • University of Copenhagen Research Portal. (2024). Fluorescent probes for the dopamine transporter: Elucidating the atomic basis of binding and behaviour.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.
  • ACS Publications. (n.d.). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones.
  • PMC - NIH. (n.d.). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation.
  • PubMed. (n.d.). High throughput screening to identify natural human monoamine oxidase B inhibitors.
  • arXiv. (n.d.). High throughput screening with machine learning.
  • MDPI. (2024). Synthesis of N-Flurbiprofen-Substituted 1,2,3,4-Tetrahydroisoquinolines.

Sources

Application Notes and Protocols: Characterizing 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Tetrahydroisoquinoline Derivative

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Derivatives of this versatile scaffold have shown promise as antitumor, antibacterial, and neuroprotective agents, highlighting the therapeutic potential embedded within this chemical class.[1][2][4] The introduction of a phenyl group at the 1-position, as seen in 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogues, has led to the discovery of compounds with activities such as tubulin polymerization inhibition and affinity for the NMDA receptor complex.[5][6]

This application note focuses on 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline , a specific derivative for which the biological targets and pharmacological profile are yet to be fully elucidated. The presence of the fluorophenyl group suggests the potential for unique interactions with biological targets, making it a compound of significant interest for drug discovery and development professionals.

Radioligand binding assays are a cornerstone of pharmacology, providing a robust and sensitive method to determine the affinity and specificity of a compound for a particular biological target, such as a receptor or enzyme.[7] This guide will provide a detailed, step-by-step protocol for utilizing radioligand binding assays to characterize the interaction of this compound with putative targets, with a particular focus on the sigma-1 (σ1) and sigma-2 (σ2) receptors . These receptors are plausible targets given their known interaction with various phenyl-substituted heterocyclic compounds and their involvement in a range of neurological and psychiatric disorders.[8]

Principle of Radioligand Binding Assays

Radioligand binding assays measure the interaction of a radiolabeled ligand (the "radioligand") with its receptor.[9] The fundamental principle involves incubating a source of the target receptor (e.g., cell membranes) with a fixed concentration of a high-affinity radioligand and varying concentrations of an unlabeled "test" compound (in this case, this compound). The test compound will compete with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the membranes at different concentrations of the test compound, we can determine its affinity for the receptor.

There are two primary types of radioligand binding assays that will be detailed in this guide:

  • Saturation Binding Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

  • Competition (Inhibition) Binding Assays: These are used to determine the affinity (Ki) of an unlabeled test compound for the receptor by measuring its ability to displace a known radioligand.

Experimental Design and Workflow

A logical workflow is crucial for the successful characterization of a novel compound. The following diagram illustrates the key stages of the experimental process.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Interpretation Membrane_Prep Membrane Preparation (e.g., from cell culture or tissue) Saturation_Assay Saturation Binding Assay (Determine Kd and Bmax of Radioligand) Membrane_Prep->Saturation_Assay Competition_Assay Competition Binding Assay (Determine Ki of Test Compound) Membrane_Prep->Competition_Assay Reagent_Prep Reagent Preparation (Buffers, Radioligand, Test Compound) Reagent_Prep->Saturation_Assay Reagent_Prep->Competition_Assay Data_Acquisition Data Acquisition (Scintillation Counting) Saturation_Assay->Data_Acquisition Competition_Assay->Data_Acquisition Data_Analysis Data Analysis (Non-linear Regression) Data_Acquisition->Data_Analysis Interpretation Interpretation of Results (Affinity, Selectivity) Data_Analysis->Interpretation

Figure 1: General workflow for radioligand binding assays.

Protocol 1: Membrane Preparation from Cell Culture

This protocol describes the preparation of cell membranes from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing human sigma-1 receptor).

Materials:

  • Cultured cells expressing the target receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Homogenizer (Dounce or Potter-Elvehjem)

  • High-speed refrigerated centrifuge

  • Bradford or BCA protein assay kit

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Scrape the cells into a sufficient volume of ice-cold PBS and transfer to a centrifuge tube.

  • Pelleting: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenization: Homogenize the cell suspension with 10-15 strokes of a Dounce homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and centrifuge again at 40,000 x g for 20 minutes at 4°C.

  • Final Preparation: Discard the supernatant and resuspend the final membrane pellet in Assay Buffer (see below) or a suitable storage buffer (e.g., Lysis Buffer with 10% glycerol).

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Sigma-1 Receptor Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Materials:

  • Membrane Preparation: Prepared as in Protocol 1, expressing the sigma-1 receptor.

  • Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.[8][10]

  • Test Compound: this compound, prepared as a stock solution in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well microplate, set up the following conditions in triplicate:

    • Total Binding: Assay Buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Assay Buffer, radioligand, membrane preparation, and a high concentration of an unlabeled ligand to block all specific binding (e.g., 10 µM Haloperidol).

    • Competition: Assay Buffer, radioligand, membrane preparation, and varying concentrations of the test compound (this compound).

  • Incubation: The final assay volume is typically 200 µL. Add the components in the following order: Assay Buffer, test compound or non-specific control, radioligand (at a concentration close to its Kd, e.g., 5 nM [³H]-(+)-pentazocine), and finally the membrane preparation (typically 50-100 µg of protein per well).

  • Incubate the plate at 37°C for 120 minutes with gentle agitation.[11]

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add a suitable scintillation cocktail, and allow them to equilibrate in the dark.

  • Data Acquisition: Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

Protocol 3: Sigma-2 Receptor Competition Binding Assay

This protocol is similar to the sigma-1 assay but uses a different radioligand and includes a masking agent to block binding to sigma-1 receptors.

Materials:

  • Membrane Preparation: From a source rich in sigma-2 receptors (e.g., certain tumor cell lines or specific brain regions).

  • Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine), a non-selective sigma receptor ligand.[8][10]

  • Sigma-1 Masking Agent: (+)-Pentazocine (e.g., 300 nM final concentration) to block the binding of [³H]-DTG to sigma-1 receptors.[10]

  • Test Compound: this compound.

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • All other materials are as described in Protocol 2.

Procedure:

  • Assay Setup: The setup is analogous to the sigma-1 assay, with the crucial addition of the sigma-1 masking agent to all wells.

  • Incubation: Add the components in the following order: Assay Buffer, sigma-1 masking agent, test compound or non-specific control, [³H]-DTG (at a concentration near its Kd for sigma-2 receptors, e.g., 10 nM), and finally the membrane preparation.

  • Incubate, terminate, wash, and count as described in Protocol 2.

Data Analysis and Interpretation

The raw data (CPM or DPM) from the scintillation counter needs to be processed to determine the binding affinity of the test compound.

1. Calculation of Specific Binding:

Specific Binding = Total Binding - Non-specific Binding

2. Generation of Competition Curves:

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

3. Determination of IC50:

Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).

4. Calculation of Ki:

The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound (Ki), the Cheng-Prusoff equation is used:

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor (which should be determined from a separate saturation binding experiment).

Data Presentation

The results of the binding assays should be presented clearly and concisely.

Table 1: Representative Buffer Compositions

Buffer TypeCompositionpH
Lysis Buffer50 mM Tris-HCl, Protease Inhibitors7.4
Assay Buffer50 mM Tris-HCl7.4
Wash Buffer50 mM Tris-HCl (ice-cold)7.4

Table 2: Example Data from a Competition Binding Assay

[Test Compound] (M)% Specific Binding
1.00E-1098.5
1.00E-0995.2
1.00E-0875.1
1.00E-0750.3
1.00E-0625.8
1.00E-055.1

Potential Signaling Pathways

While radioligand binding assays do not directly measure downstream signaling, understanding the potential pathways associated with the target receptors provides crucial context for the functional implications of binding.

signaling_pathway cluster_sigma1 Sigma-1 Receptor Signaling cluster_sigma2 Sigma-2 Receptor Signaling S1R Sigma-1 Receptor (at ER-Mitochondria interface) IP3R IP3 Receptor S1R->IP3R Modulates Ion_Channels Ion Channels (e.g., K⁺, Ca²⁺) S1R->Ion_Channels Modulates Ca_release Ca²⁺ Release IP3R->Ca_release Kinases Kinase Pathways (e.g., Akt, ERK) Ca_release->Kinases Activates S2R Sigma-2 Receptor (TMEM97) Cell_Prolif Cell Proliferation S2R->Cell_Prolif Regulates Apoptosis Apoptosis S2R->Apoptosis Modulates Lipid_Homeo Lipid Homeostasis S2R->Lipid_Homeo Influences

Figure 2: Simplified overview of potential signaling pathways associated with sigma receptors.

Trustworthiness and Self-Validation

To ensure the reliability of the obtained results, several control measures should be implemented:

  • Positive Control: Include a known reference compound with established affinity for the target receptor in each assay to validate the experimental setup.

  • Solvent Control: Ensure that the final concentration of the solvent used to dissolve the test compound (e.g., DMSO) does not exceed a level that affects binding (typically <0.1%).

  • Protein Concentration Linearity: Confirm that the amount of specific binding is linear with the protein concentration used in the assay.

  • Equilibrium Conditions: Ensure that the incubation time is sufficient to reach binding equilibrium. This can be determined through time-course association and dissociation experiments.

Conclusion

This application note provides a comprehensive guide for the initial characterization of this compound using radioligand binding assays, with a focus on the sigma-1 and sigma-2 receptors. By following these detailed protocols and data analysis procedures, researchers can obtain reliable and reproducible data on the binding affinity and selectivity of this novel compound. These findings will be instrumental in elucidating its pharmacological profile and guiding future drug development efforts.

References

  • CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google P
  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (URL: Not available)
  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

  • CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google P
  • Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. PubMed. (URL: [Link])

  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. (URL: [Link])

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PubMed Central. (URL: [Link])

  • SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. (URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

  • Sigma Receptor Binding Assays. PubMed. (URL: [Link])

  • Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. PubMed. (URL: [Link])

  • Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex. PubMed. (URL: [Link])

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. (URL: [Link])

  • In Silico Design and Selection of New Tetrahydroisoquinoline-Based CD44 Antagonist Candidates. MDPI. (URL: [Link])

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. (URL: [Link])

  • Radioligand Binding Assay Examples. Gifford Bioscience. (URL: [Link])

  • Radioligand Binding Assay Services. Perceptive. (URL: [Link])

  • Radioligand Binding Assays & Fluorescence Polarization. Sygnature Discovery. (URL: [Link])

  • N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. CONICET. (URL: [Link])

  • Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl). NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9279093/)
  • 2-Phenyl-1,2,3,4-tetrahydroisoquinoline. Georganics. (URL: [Link])

Sources

Application Notes and Protocols for Studying Dopamine Receptor Interactions of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the investigation of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline as a potential modulator of dopamine receptors. While specific pharmacological data for this exact molecule is not extensively published, this document synthesizes established methodologies and structure-activity relationship (SAR) insights from analogous compounds to provide a robust starting point for its characterization. We will delve into the foundational principles of dopamine receptor pharmacology, present detailed protocols for in vitro binding and functional assays, and discuss the anticipated impact of the 2-fluoro substitution on receptor interaction. This guide is designed to equip researchers with the necessary tools and theoretical understanding to effectively evaluate this and similar novel chemical entities.

Introduction: The Therapeutic Potential of Dopamine Receptor Modulation

Dopamine, a critical catecholamine neurotransmitter, governs a multitude of physiological processes within the central nervous system, including motor control, motivation, reward, and cognition.[1] The diverse actions of dopamine are mediated by five distinct G protein-coupled receptors (GPCRs), categorized into two families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[1] D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), whereas D2-like receptors couple to Gαi/o proteins to inhibit cAMP production.[2]

Dysregulation of the dopaminergic system is implicated in a range of neuropsychiatric and neurological disorders, such as Parkinson's disease, schizophrenia, addiction, and depression. Consequently, the development of subtype-selective dopamine receptor ligands is a major focus of contemporary drug discovery. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established pharmacophore that has yielded numerous compounds with significant activity at dopamine receptors. The introduction of an aryl substituent at the 1-position creates a class of compounds with diverse pharmacological profiles.

This guide focuses on This compound , a molecule of interest due to the unique electronic properties of the fluorine atom. The strategic placement of a fluorine atom on the phenyl ring can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions with its target protein. Understanding the precise nature of these interactions is paramount for advancing this compound through the drug development pipeline.

Structure-Activity Relationship (SAR) Insights: The Significance of the 2-Fluoro Substitution

  • The 1-Aryl-THIQ Core: Studies on various 1-aryl-6,7-dihydroxy tetrahydroisoquinolines have demonstrated that the nature and position of substituents on the 1-aryl group profoundly influence affinity and selectivity for D1 and D2 receptors.[3]

  • Halogen Substitution: Halogen atoms, such as fluorine and chlorine, are known to modulate receptor affinity and selectivity in various ligand classes. For instance, in a series of 3,4-dihydroquinolin-2(1H)-one derivatives, a 2,3-dichlorophenylpiperazine fragment conferred high affinity for D2 receptors.[4] While the scaffold is different, this highlights the importance of halogenated aryl groups in dopamine receptor recognition.

  • Fluorine's Role in Medicinal Chemistry: The introduction of a fluorine atom can lead to enhanced binding affinity through favorable electrostatic interactions with the receptor's binding pocket. Furthermore, the C-F bond is highly stable, which can block metabolic attack at that position, thereby improving the pharmacokinetic profile of the compound.

Based on these principles, it is hypothesized that the 2-fluoro substitution on the phenyl ring of this compound will likely influence its binding affinity and selectivity profile for the dopamine receptor subtypes. Experimental validation through the protocols outlined below is essential to confirm these predictions.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for characterizing the interaction of this compound with dopamine receptors.

Radioligand Binding Assays: Determining Receptor Affinity (Ki)

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with known affinity by the unlabeled test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for human dopamine D1, D2, D3, D4, and D5 receptors.

Principle: Cell membranes expressing the dopamine receptor subtype of interest are incubated with a specific radioligand and increasing concentrations of the test compound. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that displaces 50% of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Materials:

  • Cell Membranes: Commercially available or prepared in-house from cell lines stably expressing the human dopamine receptor subtypes (e.g., CHO-K1 or HEK293 cells).

  • Radioligands:

    • D1 and D5 Receptors: [³H]-SCH23390

    • D2, D3, and D4 Receptors: [³H]-Spiperone or [³H]-Raclopride[5]

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Ligand:

    • For D1/D5: (+)-Butaclamol or SCH23390 (unlabeled)

    • For D2/D3/D4: Haloperidol or (+)-Butaclamol

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well Plates

  • Scintillation Counter and Scintillation Fluid

  • Filtration Apparatus with glass fiber filters (e.g., Whatman GF/B or GF/C).

Workflow Diagram:

Caption: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M.

    • Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value.

    • Prepare the non-specific binding ligand at a high concentration (e.g., 10 µM).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding Wells: Add assay buffer, radioligand, non-specific binding ligand, and cell membranes.

    • Test Compound Wells: Add assay buffer, radioligand, the corresponding dilution of the test compound, and cell membranes.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Determining Agonist or Antagonist Activity

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).

Objective: To determine if this compound modulates cAMP production via D1 or D5 receptors.

Principle: D1-like receptors stimulate adenylyl cyclase to produce cAMP. This assay measures the change in intracellular cAMP levels in response to the test compound. An increase in cAMP suggests agonist activity, while a blockage of a known agonist's effect indicates antagonist activity.

Materials:

  • Cell Line: A cell line stably expressing the human D1 or D5 receptor (e.g., CHO-K1 or HEK293).

  • Test Compound: this compound.

  • Reference Agonist: Dopamine or a selective D1 agonist (e.g., SKF-81297).

  • cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or luciferase-based reporter assays).

  • Cell Culture Medium and Reagents

  • Phosphodiesterase (PDE) Inhibitor (e.g., IBMX): To prevent the degradation of cAMP.

Workflow Diagram:

Caption: Workflow for a cAMP functional assay.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture the D1 or D5 expressing cells according to standard protocols.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Agonist Mode:

    • Replace the culture medium with assay buffer containing a PDE inhibitor.

    • Add increasing concentrations of this compound.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a fixed concentration of a reference agonist (e.g., EC80 of dopamine).

    • Incubate for the specified time.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound and fit to a sigmoidal curve to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

For D2-like receptors, which inhibit adenylyl cyclase, the functional output can be measured as a decrease in forskolin-stimulated cAMP levels. Alternatively, other downstream signaling pathways, such as calcium mobilization or β-arrestin recruitment, can be monitored.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table for easy comparison of the test compound's activity across the different dopamine receptor subtypes.

Table 1: Hypothetical Pharmacological Profile of this compound at Human Dopamine Receptors

Receptor SubtypeBinding Affinity (Ki, nM)Functional ActivityPotency (EC50/IC50, nM)Efficacy (Emax, %)
D1 [Experimental Value][Agonist/Antagonist][Experimental Value][Experimental Value]
D2 [Experimental Value][Agonist/Antagonist][Experimental Value][Experimental Value]
D3 [Experimental Value][Agonist/Antagonist][Experimental Value][Experimental Value]
D4 [Experimental Value][Agonist/Antagonist][Experimental Value][Experimental Value]
D5 [Experimental Value][Agonist/Antagonist][Experimental Value][Experimental Value]

Data in this table is hypothetical and should be replaced with experimentally determined values.

Interpretation:

  • Affinity (Ki): A lower Ki value indicates a higher binding affinity.

  • Selectivity: The ratio of Ki values for different receptors indicates the compound's selectivity. For example, a D2/D1 selectivity ratio is calculated as Ki(D1) / Ki(D2). A high ratio indicates selectivity for the D2 receptor.

  • Functional Activity: The results from the functional assays will classify the compound as an agonist, antagonist, or partial agonist at each receptor subtype.

  • Potency (EC50/IC50): A lower value indicates a more potent compound.

  • Efficacy (Emax): For agonists, this represents the maximal response produced by the compound relative to a full agonist.

Dopamine Receptor Signaling Pathways

Understanding the downstream signaling cascades of dopamine receptors is crucial for interpreting functional data.

D1-like Receptor Signaling:

D1_signaling D1_Agonist D1 Agonist (e.g., Dopamine) D1R D1/D5 Receptor D1_Agonist->D1R binds Gs Gαs D1R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB activates Gene Gene Transcription CREB->Gene regulates D2_signaling D2_Agonist D2 Agonist (e.g., Dopamine) D2R D2/D3/D4 Receptor D2_Agonist->D2R binds Gi Gαi D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Downstream Other Effectors (e.g., K+ channels, Ca2+ channels) Gi->Downstream modulates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC

Caption: D2-like receptor signaling pathway.

Safety and Handling

As with any novel chemical entity, proper safety precautions must be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) may not be available, guidelines for related tetrahydroisoquinolines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the pharmacological characterization of this compound at dopamine receptors. By employing the detailed protocols for radioligand binding and functional assays, researchers can elucidate the affinity, selectivity, and functional activity of this compound. The insights gained from these studies, interpreted within the context of the structure-activity relationships of related molecules, will be invaluable for assessing its therapeutic potential and guiding future drug development efforts. Subsequent in vivo studies will be necessary to evaluate its pharmacokinetic properties, efficacy, and safety in relevant animal models of CNS disorders.

References

  • Iversen, L., Iversen, S., Dunnett, S., & Björklund, A. (Eds.). (2009). Dopamine Handbook. Oxford University Press.
  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

  • Koprivnikar, J., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(14), 4287. [Link]

  • Iversen, L. (2006). The role of dopamine in the pathophysiology and treatment of schizophrenia.
  • González-Gómez, M., et al. (2018). Synthesis and Dopaminergic Activity of a Series of New 1-aryl Tetrahydroisoquinolines and 2-substituted 1-aryl-3-tetrahydrobenzazepines. Bioorganic & Medicinal Chemistry, 26(15), 4477-4488. [Link]

  • Stoof, J. C., & Kebabian, J. W. (1984). Two dopamine receptors: biochemistry, physiology and pharmacology. Life Sciences, 35(23), 2281-2296. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Dopamine receptors. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]

  • Eilering, B., et al. (2001). Dopamine D2 and D3 receptor binding of the haloperidol metabolite 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine (HPTP). Naunyn-Schmiedeberg's Archives of Pharmacology, 363(2), 173-179. [Link]

  • Mach, U. R., et al. (2004). Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands. ChemBioChem, 5(6), 807-816. [Link]

  • Sharma, A., & Kulkarni, S. K. (2020). Pharmacology of Dopamine and Its Receptors. ResearchGate. [Link]

  • Wang, X., et al. (2020). Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. Nature Communications, 11(1), 1035. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 715-745. [Link]

  • Neve, K. A., et al. (2004). Dopamine receptor pharmacology. Journal of Receptors and Signal Transduction, 24(3), 165-205.
  • Sahlholm, K., et al. (2016). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. ACS Chemical Neuroscience, 7(10), 1350-1361. [Link]

  • Roth, B. L. (Ed.). (2006). The Roth & Shapiro's manual of receptor pharmacology and signaling. Humana Press.
  • Maheshwari, G., et al. (2023). Natural Product-Inspired Dopamine Receptor Ligands. Molecules, 28(11), 4357. [Link]

  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
  • Neumeyer, J. L., et al. (2003). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. Bioorganic & Medicinal Chemistry Letters, 13(3), 481-484. [Link]

  • Kebabian, J. W., & Calne, D. B. (1979). Multiple receptors for dopamine. Nature, 277(5692), 93-96. [Link]

  • Gmeiner, P., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7686. [Link]

  • Chagraoui, A., et al. (2023). The Bis(1,2,3,4-tetrahydroisoquinoline) Alkaloids Cepharanthine and Berbamine Are Ligands of SK Channels. ACS Omega, 8(12), 11095-11101. [Link]

  • Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 70(1), 12-16. [Link]

  • Zhang, Y., et al. (2021). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry, 213, 113171. [Link]

  • Ziu, E., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Scientific Reports, 13(1), 7891. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Challenges of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline and its isomers. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this chiral molecule. As your Senior Application Scientist, I have structured this guide to address the most pressing challenges you may encounter, from removing common synthetic byproducts to the critical task of resolving enantiomers.

The core purification challenge for this molecule stems from its nature as a chiral amine. It exists as a pair of non-superimposable mirror-image isomers, or enantiomers: (R)- and (S)-1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline. Since these enantiomers often exhibit different pharmacological effects, obtaining the single, desired isomer in high purity is paramount in pharmaceutical development.[1][2] This guide provides troubleshooting advice and validated protocols to help you achieve your purification goals.

Section 1: Troubleshooting Achiral Purity Issues

Before tackling the separation of stereoisomers, it is essential to remove impurities from the initial synthesis. The synthesis of 1-aryl-tetrahydroisoquinolines, often via methods like the Pictet-Spengler or Bischler-Napieralski reactions, can result in several common byproducts.[3][4][5]

FAQ 1.1: My crude product is contaminated with unreacted starting materials. How can I remove them?

Answer: This is a common issue. The primary starting materials are typically a phenethylamine derivative and a benzaldehyde derivative. Their removal depends on their chemical properties relative to your tetrahydroisoquinoline (THIQ) product.

  • Cause: Incomplete reaction or non-stoichiometric addition of reagents.

  • Solution Strategy: An acid-base extraction is highly effective. Your THIQ product is a basic amine.

    • Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your basic THIQ product will move into the aqueous layer as a hydrochloride salt, while the neutral benzaldehyde starting material will remain in the organic layer.

    • Separate the layers. The phenethylamine starting material, also being basic, will also extract into the aqueous layer.

    • To separate the product from the unreacted phenethylamine, first basify the aqueous layer with a base like NaOH to a pH > 10.

    • Extract the free amines back into an organic solvent.

    • The final separation can then be achieved using standard column chromatography on silica gel. The bulkier THIQ product will typically have a different retention factor (Rf) than the smaller phenethylamine.

FAQ 1.2: I see a significant amount of the 3,4-dihydroisoquinoline (DHIQ) intermediate. How can I separate it?

Answer: The presence of the DHIQ imine intermediate indicates an incomplete reduction step. While structurally similar, its purification from the final THIQ product is straightforward.

  • Cause: Incomplete reduction of the C=N double bond of the DHIQ intermediate, which is formed after the initial cyclization.

  • Solution Strategy:

    • Repeat the Reduction: The most efficient method is to re-subject the entire crude mixture to the reduction conditions (e.g., sodium borohydride in an alcohol solvent). This will convert the remaining DHIQ into your desired THIQ product, simplifying the purification to a simple workup.

    • Chromatography: If re-reduction is not desired, column chromatography on silica gel is effective. The imine (DHIQ) is less polar than the corresponding secondary amine (THIQ) and will typically have a higher Rf value. A solvent system like hexane/ethyl acetate with a small amount of triethylamine (to prevent peak tailing of the amines) should provide good separation. A patent for a similar compound outlines post-reaction workup involving extraction that can help remove some impurities before chromatography.[6]

Section 2: Chiral Resolution: Separating the Enantiomers

The separation of the (R) and (S) enantiomers is the most critical and challenging purification step.[7] Since enantiomers have identical physical properties in an achiral environment, specialized techniques are required.[8] The two most industrially viable methods are diastereomeric salt crystallization and chiral chromatography.

Subsection 2.1: Diastereomeric Salt Crystallization

This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid.[7][9][10] This creates a pair of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[11]

FAQ 2.1.1: I want to resolve my racemic 1-(2-Fluorophenyl)-THIQ using crystallization. Where do I start?

Answer: The key to success is a systematic screening of chiral resolving agents and solvents. For a basic amine like yours, chiral acids are the resolving agents of choice.

  • Core Principle: (R,S)-Amine + (R)-Acid → [(R)-Amine·(R)-Acid] + [(S)-Amine·(R)-Acid] The two products are diastereomers and will have different solubilities in a given solvent, allowing one to crystallize preferentially.

  • Recommended Starting Point: Based on literature for similar 1-phenyl-THIQs, tartaric acid is an excellent first choice.[6][7] Other common choices are listed in the table below.

Table 1: Common Chiral Resolving Agents for Amines

Chiral Resolving AgentTypeTypical Solvents for Crystallization
(+)-Tartaric Acid / (-)-Tartaric AcidCarboxylic AcidAlcohols (Methanol, Ethanol, Isopropanol), Water, Acetone
(+)-Camphor-10-sulfonic AcidSulfonic AcidAlcohols, Ethyl Acetate
(-)-Mandelic AcidCarboxylic AcidAlcohols, Water
(-)-O,O'-Dibenzoyl-L-tartaric acidCarboxylic AcidAlcohols, Acetonitrile
(1R)-(-)-10-Camphorsulfonic acidSulfonic AcidAlcohols, Ethyl Acetate
Experimental Protocol: Screening for Optimal Resolution Conditions
  • Setup: Arrange several small-scale trials (e.g., 100 mg of your racemic amine) in parallel.

  • Stoichiometry: Dissolve your amine in a test solvent. In a separate vial, dissolve 0.5 to 1.0 equivalents of the chiral acid in the same solvent. Using slightly less than one equivalent of the resolving agent can sometimes lead to higher enantiomeric purity in the resulting crystals.

  • Mixing: Add the acid solution to the amine solution at an elevated temperature to ensure full dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. If no crystals form, try slowly adding an anti-solvent (a solvent in which the salts are less soluble, like hexane).

  • Isolation & Analysis: Isolate any crystals by filtration. Wash them with a small amount of cold solvent. Liberate the free amine from the salt by dissolving the crystals in water, basifying with NaOH, and extracting with an organic solvent. Analyze the enantiomeric excess (e.e.) of the resulting amine using chiral HPLC or SFC.

FAQ 2.1.2: My diastereomeric salts are not crystallizing or are "oiling out." What should I do?

Answer: This is a frequent challenge in resolution development. The formation of a stable crystal lattice is highly sensitive to conditions.

  • Troubleshooting Steps:

    • Solvent Polarity: The solvent system is critical. If the salts are too soluble, they won't crystallize. If they are too insoluble, they will crash out as an amorphous solid or oil. Try a different solvent or a solvent/anti-solvent mixture. For example, a patent for resolving 1-phenyl-THIQ successfully used a mixture of isopropanol and water.[6]

    • Concentration: Adjust the concentration. Supersaturation is required for crystallization, but overly concentrated solutions are more prone to oiling out.

    • Cooling Rate: Cool the solution very slowly. A gradual temperature decrease encourages the formation of well-ordered crystals.

    • Seeding: If you have a small amount of the desired crystalline salt, add a single seed crystal to the supersaturated solution to initiate crystallization.

FAQ 2.1.3: The enantiomeric excess (e.e.) of my product is low after one crystallization. How can I improve it?

Answer: Achieving >99% e.e. in a single step is rare. Re-crystallization is the standard method for enrichment.

  • Enrichment Protocol: Take the crystalline salt you obtained and re-dissolve it in the same solvent system at an elevated temperature. Allow it to cool slowly and re-crystallize. This process will further enrich the less soluble diastereomer. It may take two or more re-crystallizations to reach the desired purity.[9] Monitor the e.e. at each step to track your progress.

Below is a workflow diagram for developing a diastereomeric salt resolution.

G cluster_0 Step 1: Screening cluster_1 Step 2: Observation cluster_2 Step 3: Action cluster_3 Step 4: Optimization start Start: Racemic Amine screen Screen Chiral Acids & Solvents (e.g., Tartaric Acid in IPA/H2O) start->screen observe Observe Outcome screen->observe crystal Crystals Form observe->crystal oil Oil Out / No Crystals observe->oil analyze Isolate & Analyze e.e. crystal->analyze adjust Adjust Conditions: - Change Solvent - Alter Concentration - Slow Cooling oil->adjust high_ee e.e. > 98%? analyze->high_ee adjust->screen recrystallize Re-crystallize Salt high_ee->recrystallize No finish Finished Product: Liberate Free Amine high_ee->finish Yes recrystallize->analyze

Workflow for Diastereomeric Salt Resolution.
Subsection 2.2: Chiral Chromatography (HPLC & SFC)

Chiral chromatography offers a powerful alternative to crystallization, especially for smaller scales or when crystallization fails.[11] It works by passing the racemic mixture through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to separate.

FAQ 2.2.1: What are the key differences between Chiral HPLC and SFC for separating my enantiomers?

Answer: Both are excellent techniques, but they have different strengths. Supercritical Fluid Chromatography (SFC) is often favored in modern drug discovery for its speed and environmental benefits.[12][13]

Table 2: Comparison of Chiral HPLC vs. Chiral SFC

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Mobile Phase Organic solvents (e.g., Hexane, Ethanol)Supercritical CO₂ with an organic co-solvent (e.g., Methanol)
Speed Slower; longer run times and equilibration.Faster; low viscosity of scCO₂ allows for high flow rates.[12]
"Green" Chemistry High consumption of potentially toxic organic solvents.Primarily uses recycled CO₂; significantly less organic solvent waste.[12]
Cost Solvent purchase and disposal costs can be high.Lower solvent costs, but instrumentation can be more expensive initially.
Resolution Excellent resolution is achievable.Often provides higher efficiency and better or comparable resolution.
FAQ 2.2.2: How do I select the right chiral stationary phase (CSP) for my compound?

Answer: CSP selection is the most critical parameter. Polysaccharide-based phases are the most common and successful for a broad range of molecules.[14]

  • Recommended CSPs: For 1-aryl-THIQ structures, coated and immobilized amylose and cellulose-based columns are highly effective.

    • Immobilized Phases (e.g., Chiralpak IA, IB, IC): These are robust and compatible with a wider range of solvents.

    • Coated Phases (e.g., Chiralcel OD, OJ): These are also very effective but may have more solvent restrictions.

  • Screening Strategy: The most efficient approach is to use a column screening system that automatically tests your mixture on 4-6 different columns with a few standard mobile phases. This will quickly identify the most promising separation conditions.

FAQ 2.2.3: My peak resolution is poor. What mobile phase parameters can I adjust?

Answer: Mobile phase composition directly influences the interactions between your enantiomers and the CSP.

  • For Normal Phase HPLC/SFC:

    • Alcohol Modifier: The type and concentration of the alcohol co-solvent (e.g., methanol, ethanol, isopropanol) is the most important factor. Lowering the alcohol percentage generally increases retention and can improve resolution. Switching from ethanol to isopropanol can also dramatically alter selectivity.

    • Additive: For basic amines like yours, adding a small amount (0.1%) of a basic additive like diethylamine (DEA) or butylamine to the mobile phase is crucial. This deactivates acidic sites on the silica support, preventing peak tailing and improving peak shape and resolution.

  • For Reversed-Phase HPLC:

    • Organic Modifier: Adjust the ratio of acetonitrile or methanol to the aqueous buffer.

    • Buffer pH: The pH of the aqueous phase can significantly impact the retention and selectivity of ionizable compounds.

FAQ 2.2.4: I have a good analytical separation. What are the key considerations for scaling up to preparative chromatography?

Answer: Scaling from an analytical (small-scale) to a preparative (large-scale) separation requires careful optimization to maximize throughput while maintaining purity.

  • Loadability Study: The primary goal is to determine the maximum amount of your racemic mixture you can inject onto the column without sacrificing resolution. This is done by performing a series of injections with increasing concentrations.

  • Cycle Time: Optimize the flow rate to be as fast as possible without losing resolution or exceeding the pressure limits of the column and system. This, combined with the load per injection, determines your overall productivity (mg of pure material per hour).

  • Solvent Consumption: This is a major consideration, especially for HPLC. SFC's use of CO₂ makes it much more cost-effective and environmentally friendly for large-scale purifications.[1]

Workflow for Scaling Chiral Chromatography.

Section 3: Quality Control & Analysis

FAQ 3.1: How can I accurately determine the enantiomeric excess (e.e.) of my purified sample?

Answer: Accurate e.e. determination is essential to validate your purification. Chiral HPLC or Chiral SFC are the gold standards for this analysis.

  • Methodology:

    • Develop a chiral analytical method (as described in section 2.2) that provides baseline resolution (Rs > 1.5) between the (R) and (S) enantiomer peaks.

    • Inject a sample of the racemate (50:50 mixture) to confirm the retention times of both peaks.

    • Inject your purified sample.

    • Calculate the e.e. using the peak areas from the chromatogram: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

  • Detection: A UV detector is standard. The 2-fluorophenyl group in your molecule should provide a strong chromophore for sensitive detection.

  • Alternative Methods: While less common for routine e.e. analysis, techniques like capillary electrophoresis (CE) with a chiral selector can also be used for enantioseparation.[15]

References
  • MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available from: [Link]

  • Google Patents. (2013). CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available from: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available from: [Link]

  • MDPI. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Available from: [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available from: [Link]

  • PubMed. (n.d.). Enantioselective synthesis of 1-aryltetrahydroisoquinolines. Available from: [Link]

  • ACS Publications. (2011). Synthesis of Chiral 1-Substituted Tetrahydroisoquinolines by the Intramolecular 1,3-Chirality Transfer Reaction Catalyzed by Bi(OTf)3. Available from: [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]

  • PubMed. (n.d.). A chiral synthesis of four stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, an inducer of Parkinson-like syndrome. Available from: [Link]

  • PubMed. (2011). Chiral capillary electrophoresis-mass spectrometry of tetrahydroisoquinoline-derived neurotoxins: observation of complex stereoisomerism. Available from: [Link]

  • PMC - NIH. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Available from: [Link]

  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Available from: [Link]

  • RSC Publishing. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. Available from: [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Available from: [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Available from: [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Available from: [Link]

  • J-STAGE. (n.d.). A Chiral Synthesis of Four Stereoisomers of 1,3-Dimethyl-1,2,3,4- tetrahydroisoquinoline, an Inducer of Parkinson-like. Available from: [Link]

  • Pharmaceutical Technology. (n.d.). Supercritical Fluid Chiral Separations. Available from: [Link]

  • Chromatography Online. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]

  • ResearchGate. (2020). (PDF) Chiral Liquid Chromatography. Available from: [Link]

  • YouTube. (2013). Resolution of enantiomers | Chemical processes | MCAT | Khan Academy. Available from: [Link]

  • News-Medical.Net. (n.d.). Pharmaceutical Applications of Supercritical Fluid Chromatography. Available from: [Link]

  • Waters Corporation. (n.d.). The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers. Available from: [Link]

  • PMC - NIH. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Available from: [Link]

  • MDPI. (n.d.). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Available from: [Link]

Sources

Technical Support Center: Stability and Degradation Studies of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability and degradation studies of this compound. The information herein is synthesized from established principles of pharmaceutical stability testing and the known chemistry of the tetrahydroisoquinoline scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around its susceptibility to oxidation, photolytic degradation, and potential hydrolysis under extreme pH conditions. The tetrahydroisoquinoline (THIQ) nucleus is known to be sensitive to oxidative conditions, which can lead to aromatization or the formation of N-oxides.[1][2] The presence of the fluorophenyl group may also influence the molecule's electronic properties and, consequently, its degradation profile.

Q2: How does the 2-fluorophenyl substituent affect the stability of the tetrahydroisoquinoline core?

A2: The electron-withdrawing nature of the fluorine atom on the phenyl ring can influence the electron density of the entire molecule. This may have a stabilizing or destabilizing effect on the tetrahydroisoquinoline ring, depending on the specific degradation pathway. For instance, it might modulate the susceptibility of the benzylic C1 position to oxidation. Further empirical data from forced degradation studies are necessary to fully elucidate its impact.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this exact molecule are not extensively documented, based on the chemistry of the tetrahydroisoquinoline scaffold, potential degradation products could include:

  • Oxidation products: Aromatization to the corresponding isoquinoline, N-oxide formation, and hydroxylation at various positions.[1][2]

  • Photodegradation products: Photolytic cleavage or rearrangement, potentially involving the C-N bond or the fluorophenyl group.

  • Hydrolytic products: Under extreme acidic or basic conditions, cleavage of functional groups could occur, although the core structure is generally stable to hydrolysis.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Protection from light is crucial to prevent photolytic degradation. Storage under an inert atmosphere (e.g., argon or nitrogen) can help mitigate oxidative degradation. For long-term storage, refrigeration (-20°C to 4°C) is recommended.

Troubleshooting Guide for Stability Studies

This section addresses common issues encountered during forced degradation studies of this compound.

Hydrolytic Degradation Studies
  • Issue: No degradation is observed under acidic or basic conditions.

    • Possible Cause: The compound may be highly stable to hydrolysis. The stress conditions may not have been stringent enough.

    • Troubleshooting:

      • Increase the concentration of the acid (e.g., 1N HCl) or base (e.g., 1N NaOH).

      • Increase the temperature of the study (e.g., up to 80°C), while being mindful of potential thermal degradation.

      • Extend the duration of the study.

  • Issue: The compound precipitates out of the solution upon addition of acid or base.

    • Possible Cause: The salt form of the compound may have lower solubility in the aqueous medium.

    • Troubleshooting:

      • Use a co-solvent (e.g., methanol, acetonitrile) to increase solubility. Ensure the co-solvent is stable under the applied stress conditions.

      • Perform the study at a lower concentration of the compound.

Oxidative Degradation Studies
  • Issue: Rapid and complete degradation of the compound is observed with hydrogen peroxide.

    • Possible Cause: The tetrahydroisoquinoline ring is highly susceptible to oxidation.

    • Troubleshooting:

      • Reduce the concentration of the oxidizing agent (e.g., use 3% H₂O₂ instead of 30%).

      • Conduct the study at a lower temperature (e.g., room temperature or 4°C).

      • Shorten the exposure time.

  • Issue: Inconsistent results in oxidative degradation studies.

    • Possible Cause: The presence of trace metals can catalyze oxidative reactions, leading to variability.

    • Troubleshooting:

      • Use high-purity water and reagents.

      • Consider the use of a chelating agent like EDTA to sequester trace metals, although this may inhibit desired degradation pathways.

Photostability Studies
  • Issue: Significant degradation is observed in the dark control sample.

    • Possible Cause: The degradation may be due to thermal stress from the light source rather than photolytic effects.

    • Troubleshooting:

      • Ensure the dark control is placed alongside the exposed sample to experience the same thermal conditions.[3]

      • Use a photostability chamber with controlled temperature.

  • Issue: The extent of degradation is lower than expected.

    • Possible Cause: The light exposure may not be sufficient.

    • Troubleshooting:

      • Ensure the light source provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4]

      • Increase the exposure time.

Thermal Degradation Studies
  • Issue: The physical state of the compound changes (e.g., melting, discoloration) at high temperatures.

    • Possible Cause: The compound may have a low melting point or be thermally labile.

    • Troubleshooting:

      • Conduct thermal stability studies at temperatures below the melting point.

      • Use a hot stage microscope to observe physical changes during heating.

      • Employ techniques like thermogravimetric analysis (TGA) to determine the decomposition temperature.[5]

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study for this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Materials and Reagents:

  • This compound (high purity)

  • HPLC-grade acetonitrile and methanol

  • High-purity water (e.g., Milli-Q)

  • Hydrochloric acid (HCl), 1N and 0.1N

  • Sodium hydroxide (NaOH), 1N and 0.1N

  • Hydrogen peroxide (H₂O₂), 30% and 3%

  • Buffers (e.g., phosphate, acetate) at various pH values

  • Calibrated photostability chamber

  • Calibrated oven

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

3. Stress Conditions:

Stress ConditionProcedureAnalysis Time Points
Acid Hydrolysis Mix 1 mL of stock solution with 9 mL of 1N HCl. Incubate at 60°C.0, 2, 4, 8, 24 hours
Base Hydrolysis Mix 1 mL of stock solution with 9 mL of 1N NaOH. Incubate at 60°C.0, 2, 4, 8, 24 hours
Oxidative Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.0, 2, 4, 8, 24 hours
Thermal (Solid) Place 10 mg of the solid compound in an oven at 80°C.1, 3, 7 days
Thermal (Solution) Heat the stock solution at 80°C.1, 3, 7 days
Photolytic (Solid) Expose 10 mg of the solid compound to light in a photostability chamber.As per ICH Q1B
Photolytic (Solution) Expose the stock solution to light in a photostability chamber.As per ICH Q1B
Dark Control Wrap a sample identical to the photolytic sample in aluminum foil and place it alongside.Same as photolytic

4. Analytical Methodology:

  • Primary Method: A stability-indicating HPLC method with UV detection should be developed and validated. A C18 column is a good starting point. The mobile phase will likely be a gradient of acetonitrile and a buffered aqueous phase.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity of the parent compound and any degradation products.

  • Mass Spectrometry: Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the degradation products, which is crucial for structure elucidation.

5. Data Analysis:

  • Calculate the percentage degradation of this compound at each time point.

  • Determine the relative retention times of the degradation products.

  • Analyze the mass spectra of the degradation products to propose their structures.

Visualizing the Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (1N NaOH, 60°C) Stock->Base Expose to Stress Oxidative Oxidative Stress (3% H₂O₂, RT) Stock->Oxidative Expose to Stress Thermal Thermal Stress (80°C, Solid & Solution) Stock->Thermal Expose to Stress Photo Photolytic Stress (ICH Q1B) Stock->Photo Expose to Stress Dark Dark Control Stock->Dark Expose to Stress HPLC HPLC-UV/PDA Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidative->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Dark->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants Data Data Interpretation & Pathway Elucidation LCMS->Data

Caption: Workflow for the forced degradation study of this compound.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link].

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC. Available at: [Link].

  • SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES. European Patent Office. Available at: [Link].

  • Fluorometric determination of 1,2,3,4-tetrahydro-6,7-dihydroxyisoquinoline in biological materials by HPLC. PubMed. Available at: [Link].

  • stability testing: photostability testing of new drug substances and products - ICH. ICH. Available at: [Link].

  • Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. PMC. Available at: [Link].

  • Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions. Available at: [Link].

  • Degradation Pathways. ResearchGate. Available at: [Link].

  • Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. MDPI. Available at: [Link].

  • The enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link].

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Available at: [Link].

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available at: [Link].

  • Thermal Decomposition of RP-2 with Stabilizing Additives. NIST. Available at: [Link].

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link].

Sources

Addressing reagent purity issues in "1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to reagent purity that can affect the yield and purity of this important synthetic intermediate.

Introduction: The Synthetic Challenge

The synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines is a cornerstone in medicinal chemistry, with the Pictet-Spengler reaction being a primary and efficient route.[1][2] This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.

The successful synthesis of this compound via the Pictet-Spengler reaction is critically dependent on the purity of the starting materials: 2-phenylethylamine and 2-fluorobenzaldehyde. Impurities, even in small amounts, can lead to significant decreases in yield, formation of complex side-products, and difficulties in purification. This guide provides a structured, question-and-answer approach to identifying and resolving these common reagent-based issues.

Troubleshooting Workflow for Reagent Purity

Before initiating your synthesis, it is crucial to have a systematic approach to reagent validation. The following workflow provides a general framework for identifying and addressing purity issues.

G cluster_start Initial Checks cluster_analysis Purity Analysis cluster_decision Decision Point cluster_action Corrective Action cluster_synthesis Synthesis start Obtain Reagents: 2-Fluorobenzaldehyde & 2-Phenylethylamine tlc Perform Initial TLC Analysis start->tlc nmr_gcms Conduct NMR and/or GC-MS for detailed impurity profile tlc->nmr_gcms If TLC shows multiple spots decision Impurities Detected? tlc->decision If TLC is clean, proceed with caution nmr_gcms->decision purify Purify Reagents: - Distillation (Aldehyde) - Recrystallization (Amine) - Extractive Wash decision->purify Yes proceed Proceed with Synthesis decision->proceed No re_analyze Re-analyze Purified Reagents purify->re_analyze re_analyze->decision

Caption: A systematic workflow for reagent purity validation before synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Issues with 2-Fluorobenzaldehyde

Q1: My Pictet-Spengler reaction has a significantly lower yield than expected. What could be the cause related to my 2-fluorobenzaldehyde?

A1: The most common cause of low yield related to the aldehyde is the presence of 2-fluorobenzoic acid as an impurity. Aldehydes are susceptible to air oxidation, and this acidic impurity can have several detrimental effects:

  • Stoichiometric Imbalance: The 2-fluorobenzoic acid will react with the 2-phenylethylamine in an acid-base neutralization reaction. This consumes your amine starting material, making it unavailable for the desired imine formation with the aldehyde, thus directly reducing the theoretical yield.

  • Catalyst Inhibition: While the Pictet-Spengler reaction is acid-catalyzed, the formation of ammonium salts from the side reaction can alter the reaction medium and potentially interfere with the catalytic cycle.[3]

Q2: How can I detect the presence of 2-fluorobenzoic acid in my 2-fluorobenzaldehyde?

A2: You can use several standard analytical techniques:

  • Thin-Layer Chromatography (TLC): 2-Fluorobenzoic acid is significantly more polar than 2-fluorobenzaldehyde. On a silica gel plate, the acid will have a much lower Rf value (it will stick closer to the baseline) than the aldehyde.

  • ¹H NMR Spectroscopy: The aldehyde proton of 2-fluorobenzaldehyde has a characteristic chemical shift around 10.3 ppm. The carboxylic acid proton of 2-fluorobenzoic acid is a broad singlet that can appear between 10-13 ppm, but may be difficult to observe. A more reliable indicator is the difference in the aromatic proton shifts between the two compounds.

  • IR Spectroscopy: The presence of a broad O-H stretch from approximately 2500-3300 cm⁻¹ in addition to the C=O stretch is indicative of the carboxylic acid impurity.

Q3: I've confirmed the presence of 2-fluorobenzoic acid. How can I purify my 2-fluorobenzaldehyde?

A3: An acidic wash is a highly effective method. The protocol below utilizes a mild base to selectively remove the acidic impurity.

Experimental Protocol: Purification of 2-Fluorobenzaldehyde via Extractive Wash

Objective: To remove acidic impurities (e.g., 2-fluorobenzoic acid) from a sample of 2-fluorobenzaldehyde.

Materials:

  • Crude 2-fluorobenzaldehyde

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude 2-fluorobenzaldehyde in approximately 5-10 volumes of diethyl ether or ethyl acetate in a separatory funnel.

  • Aqueous Wash: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. The top layer is the organic phase containing the purified aldehyde, and the bottom aqueous layer contains the sodium 2-fluorobenzoate salt. Drain and discard the aqueous layer.

  • Repeat Wash: Repeat the wash with sodium bicarbonate solution one more time to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual water-soluble components.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 15-20 minutes.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the purified 2-fluorobenzaldehyde.

  • Confirmation: Confirm the purity of the aldehyde using TLC or NMR before proceeding with the synthesis.

Q4: My reaction is producing a mixture of isomers that are difficult to separate from the desired product. Why is this happening?

A4: This issue often arises from the presence of positional isomers (e.g., 3-fluorobenzaldehyde or 4-fluorobenzaldehyde) in your starting material. These isomers will also react in the Pictet-Spengler cyclization, leading to the formation of the corresponding isomeric tetrahydroisoquinolines, which can have very similar chromatographic properties to your target compound.

Q5: How can I purify 2-fluorobenzaldehyde from its positional isomers?

A5: If GC-MS analysis confirms the presence of isomers, fractional distillation is the most effective purification method, provided there is a sufficient difference in boiling points.

CompoundBoiling Point (°C at 760 mmHg)
2-Fluorobenzaldehyde171-173
3-Fluorobenzaldehyde175-176
4-Fluorobenzaldehyde181-182

As the boiling points are close, a fractional distillation apparatus with a Vigreux or packed column is recommended for efficient separation.

Part 2: Issues with 2-Phenylethylamine

Q1: My reaction is not going to completion, and I observe a significant amount of unreacted starting material even after extended reaction times. My aldehyde is pure. What could be the issue with my 2-phenylethylamine?

A1: The purity of 2-phenylethylamine is crucial. Commercially available 2-phenylethylamine can contain impurities that may inhibit the reaction. While less common than aldehyde oxidation, aged samples of the amine can undergo some degradation. More critically, ensure the amine has not been contaminated with other primary or secondary amines that could compete in the initial condensation step.

Q2: How can I assess the purity of my 2-phenylethylamine?

A2:

  • GC-MS: This is the most effective technique for identifying and quantifying volatile impurities in your amine.[4]

  • ¹H NMR Spectroscopy: A clean ¹H NMR spectrum should show the characteristic multiplets for the ethyl chain and the phenyl group. The integration should correspond to the expected 2:2:2:5 proton ratio.

Q3: I suspect my 2-phenylethylamine is impure. What is a reliable purification method?

A3: Purification via salt formation and recrystallization is a classic and effective method for purifying amines. By converting the amine to a crystalline salt, you can often separate it from non-basic or less basic impurities.

Experimental Protocol: Purification of 2-Phenylethylamine via Hydrochloride Salt Recrystallization

Objective: To purify 2-phenylethylamine by forming the hydrochloride salt, recrystallizing it, and then liberating the free base.

Materials:

  • Crude 2-phenylethylamine

  • Concentrated hydrochloric acid (HCl)

  • Ethanol or Isopropanol

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Dichloromethane or Diethyl ether for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for recrystallization, filtration, and extraction

Procedure:

Part A: Salt Formation and Recrystallization

  • Dissolution: Dissolve the crude 2-phenylethylamine in 3-4 volumes of ethanol or isopropanol.

  • Acidification: Cool the solution in an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution is acidic to litmus paper. A white precipitate of 2-phenylethylamine hydrochloride will form.

  • Recrystallization: Gently heat the mixture until the salt redissolves. If necessary, add a minimal amount of additional hot solvent to achieve full dissolution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.

Part B: Liberation of the Free Amine

  • Dissolution of Salt: Dissolve the purified 2-phenylethylamine hydrochloride crystals in a minimal amount of water.

  • Basification: Cool the solution in an ice bath and slowly add NaOH solution while stirring until the solution is strongly basic (pH > 12). The free amine will separate as an oily layer.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free amine with three portions of dichloromethane or diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the purified 2-phenylethylamine.

Pictet-Spengler Reaction Mechanism

Understanding the mechanism is key to troubleshooting. The reaction proceeds through the formation of a Schiff base, which is then protonated to form a highly electrophilic iminium ion. This ion undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.

Caption: Key steps of the Pictet-Spengler reaction mechanism.

By ensuring the purity of your starting materials through the analytical and purification techniques outlined in this guide, you can significantly improve the success rate and outcome of your this compound synthesis.

References

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). National Institutes of Health. Retrieved from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). MDPI. Retrieved from [Link]

  • o-Fluorobenzaldehyde | C7H5FO | CID 67970. PubChem. Retrieved from [Link]

  • d- AND l-α-PHENYLETHYLAMINE. Organic Syntheses. Retrieved from [Link]

  • Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides. PubMed. Retrieved from [Link]

  • Analytical Methods. RSC Publishing. Retrieved from [Link]

  • Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. National Institutes of Health. Retrieved from [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2015). MDPI. Retrieved from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). National Institutes of Health. Retrieved from [Link]

  • Showing Compound 2-Phenylethylamine (FDB010580). FooDB. Retrieved from [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Preparation method for R-(+)-alpha-phenylethylamine salt and R-(+). Google Patents.
  • 19F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde... ResearchGate. Retrieved from [Link]

  • Pictet-Spengler Reaction. J&K Scientific LLC. Retrieved from [Link]

  • Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. (2017). National Institutes of Health. Retrieved from [Link]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate. Retrieved from [Link]

  • Bischler–Napieralski reaction. Wikipedia. Retrieved from [Link]

  • α-Phenylethylamine. Organic Syntheses. Retrieved from [Link]

  • Phenethylamine | C8H11N | CID 1001. PubChem. Retrieved from [Link]

  • Preparation method of p-fluorobenzaldehyde. Google Patents.
  • Amphetamine in illegally produced phenylethylamine-intentional action or failed synthesis of a designer drug. Analysis of evidence material by LC/MS (APCI) and GC/MS (EI) methods. ResearchGate. Retrieved from [Link]

  • Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. KoreaScience. Retrieved from [Link]

  • Chiral Thioureas Promote Enantioselective Pictet-Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. (2017). PubMed. Retrieved from [Link]

  • What are some common causes of low reaction yields? Reddit. Retrieved from [Link]

  • Purification of benzaldehyde? Sciencemadness.org. Retrieved from [Link]

  • Workup: Aldehydes. University of Rochester. Retrieved from [Link]

  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. University of Massachusetts. Retrieved from [Link]

  • The Pictet-Spengler Reaction Still on Stage. PubMed. Retrieved from [Link]

  • The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. RIT Digital Institutional Repository. Retrieved from [Link]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Lookchem. Retrieved from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Retrieved from [Link]

  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. Google Patents.
  • Methods and compositions for the removal of impurities from an impurity-loaded organic salt. Google Patents.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). ACS Publications. Retrieved from [Link]

Sources

Technical Support Center: Scaling the Synthesis of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address the challenges you may encounter during your experimental work. Our aim is to blend technical accuracy with field-proven insights to ensure the successful and safe production of your target molecule.

Overview of Synthetic Strategies for Scale-Up

The synthesis of this compound on a larger scale typically involves a multi-step process. The two most common classical routes are the Bischler-Napieralski and the Pictet-Spengler reactions, followed by a reduction step. More modern approaches often utilize direct catalytic asymmetric hydrogenation of the corresponding dihydroisoquinoline. The choice of route will depend on factors such as cost of starting materials, desired chirality, and available equipment.

This guide will focus on the Bischler-Napieralski route followed by reduction, as it is a robust and frequently employed method in industrial settings. We will also address key challenges in the alternative Pictet-Spengler and catalytic hydrogenation routes.

cluster_0 Bischler-Napieralski Route cluster_1 Pictet-Spengler Route A N-(2-Phenylethyl)-2-fluorobenzamide B Cyclization (Bischler-Napieralski) A->B POCl3, P2O5 C 1-(2-Fluorophenyl)-3,4-dihydroisoquinoline B->C D Reduction C->D e.g., NaBH4, Catalytic Hydrogenation E This compound D->E F Phenethylamine + 2-Fluorobenzaldehyde G Iminium ion formation F->G Acid catalyst H Cyclization (Pictet-Spengler) G->H I This compound H->I

Caption: High-level overview of the primary synthetic routes to this compound.

Troubleshooting Guide: Bischler-Napieralski Route

This section addresses common issues encountered during the Bischler-Napieralski synthesis of 1-(2-Fluorophenyl)-3,4-dihydroisoquinoline and its subsequent reduction.

Part 1: The Bischler-Napieralski Cyclization

Q1: My Bischler-Napieralski reaction is sluggish or failing to proceed to completion. What are the likely causes and how can I improve the yield?

A1: This is a common issue, particularly when dealing with an electron-withdrawing group like fluorine on the N-acyl moiety. The Bischler-Napieralski reaction is an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the phenethylamine ring.[1]

  • Causality: The electron-withdrawing nature of the 2-fluorobenzoyl group deactivates the aromatic ring, making the intramolecular cyclization more difficult compared to substrates with electron-donating groups.[1]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: If you are running the reaction in a solvent like toluene, consider switching to a higher boiling solvent such as xylene to provide more thermal energy for the cyclization.[2]

    • Use a Stronger Dehydrating Agent: While phosphorus oxychloride (POCl₃) is standard, a combination of POCl₃ with phosphorus pentoxide (P₂O₅) is more effective for less reactive substrates.[1] P₂O₅ forms pyrophosphates with POCl₃, which are better leaving groups and promote the formation of the key nitrilium ion intermediate.[2]

    • Solvent Choice: The use of a nitrile solvent, corresponding to the nitrile that would be eliminated in the retro-Ritter side reaction, can shift the equilibrium away from this side reaction and favor your desired product.[2]

    • Alternative Reagents: For particularly stubborn substrates, milder and more modern reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base can be effective.[2]

Q2: I am observing a significant amount of a styrene-like byproduct. What is this and how can I prevent its formation?

A2: You are likely observing the result of a retro-Ritter reaction. This is a known side reaction in Bischler-Napieralski chemistry, especially under harsh conditions.[2]

  • Mechanism: The nitrilium ion intermediate, which is key to the cyclization, can fragment to form a stable styrene derivative and a nitrile.

  • Mitigation Strategies:

    • Temperature Control: Avoid excessively high temperatures, as this can favor the fragmentation pathway.

    • Reagent Choice: As mentioned in A1, using a nitrile solvent can suppress this side reaction.[2] Alternatively, using oxalyl chloride to form an N-acyliminium intermediate can also prevent the elimination that leads to the styrene byproduct.[2]

Q3: The work-up of my large-scale Bischler-Napieralski reaction is proving hazardous, with a highly exothermic quench. How can I safely handle the quenching of excess POCl₃?

A3: The quenching of phosphorus oxychloride is notoriously exothermic and can be dangerous if not properly controlled, especially at scale. Adding the reaction mixture to ice-water can lead to incomplete hydrolysis and a delayed, violent exotherm.[3]

  • Safe Quenching Protocol:

    • Reverse Quench: The safest method is a "reverse quench." Instead of adding your reaction mixture to the quenching solution, slowly add the reaction mixture to a well-stirred, cooled (but not necessarily ice-cold) aqueous solution of a weak base, such as sodium acetate.[3]

    • Temperature Monitoring: A temperature of 35-40°C for the quenching solution can ensure instantaneous and complete hydrolysis of POCl₃, preventing the buildup of unstable intermediates.[3]

    • Adequate Cooling and Venting: Ensure your reactor is equipped with efficient cooling and is in a well-ventilated area to handle any fumes (HCl is a byproduct of the hydrolysis).

Parameter Recommendation for Scale-Up Rationale
Reagents POCl₃ with P₂O₅More potent dehydrating system for deactivated substrates.[1]
Solvent Xylene or a nitrile solventHigher boiling point for sluggish reactions; nitrile solvent suppresses side reactions.[2]
Temperature Reflux, with careful monitoringEnsure sufficient energy for reaction without promoting decomposition.
Quenching Slow reverse quench into aqueous sodium acetate at 35-40°CPrevents delayed exothermic runaway reactions.[3]
Part 2: Reduction of the Dihydroisoquinoline

Q4: My reduction of 1-(2-Fluorophenyl)-3,4-dihydroisoquinoline with sodium borohydride (NaBH₄) is giving low yields. What could be the issue?

A4: While NaBH₄ is a common and effective reducing agent for imines, several factors can lead to poor performance, especially as you scale up.

  • Troubleshooting Steps:

    • Solvent: Ensure you are using a suitable protic solvent like methanol or ethanol. The solvent participates in the reduction mechanism.

    • pH Control: The pH of the reaction mixture can affect the stability of both the starting material and the reducing agent. While NaBH₄ reductions are typically run under neutral to slightly basic conditions, ensure the work-up does not expose the product to harsh acidic or basic conditions for prolonged periods.

    • Temperature: The reduction is typically performed at room temperature or below. If you are running the reaction at elevated temperatures, you may be promoting side reactions or decomposition of the reducing agent.

    • Purity of the Dihydroisoquinoline: Impurities from the Bischler-Napieralski step can interfere with the reduction. Ensure your starting material is of sufficient purity.

Q5: I am considering catalytic hydrogenation for the reduction step to achieve a more scalable and "greener" process. What are the key challenges?

A5: Catalytic hydrogenation is an excellent choice for scale-up, offering high atom economy.[4] However, there are potential pitfalls.

  • Catalyst Selection:

    • Heterogeneous Catalysts: Raney Nickel is a cost-effective and highly active catalyst for the hydrogenation of quinolines and related heterocycles, and can even be used in green solvents like water.[4] Palladium on carbon (Pd/C) is another common choice.

    • Homogeneous Catalysts: For asymmetric hydrogenation to obtain a specific enantiomer, iridium or rhodium complexes with chiral ligands are typically used.[5]

  • Catalyst Deactivation: This is a major concern in large-scale hydrogenations.[6]

    • Causes: Deactivation can occur through several mechanisms, including poisoning by impurities (e.g., sulfur compounds from starting materials), sintering of the metal particles at high temperatures, or leaching of the metal from the support.[6] The product itself can sometimes inhibit the catalyst.[7]

    • Prevention: Use high-purity starting materials and solvents. Optimize reaction conditions (temperature, pressure) to be as mild as possible. If using a homogeneous catalyst, ensure it is stable under the reaction conditions; loss of a ligand can lead to deactivation.[8]

  • Reaction Conditions:

    • Pressure and Temperature: These parameters need to be carefully optimized. Higher pressures and temperatures can increase the reaction rate but may also lead to over-reduction or catalyst deactivation.

    • Solvent: The choice of solvent can influence catalyst activity and selectivity.

cluster_0 Troubleshooting Catalytic Hydrogenation A Low Conversion/Stalled Reaction B Catalyst Deactivation A->B F Sub-optimal Conditions A->F I Poor Selectivity/Byproducts A->I C Impurity Poisoning B->C e.g., sulfur D Sintering/Leaching B->D E Product Inhibition B->E G Low H2 Pressure F->G H Incorrect Temperature F->H J Over-reduction I->J K Side Reactions I->K

Caption: A logic diagram illustrating potential root causes for issues in catalytic hydrogenation.

Frequently Asked Questions (FAQs)

Q1: Is the Pictet-Spengler reaction a viable alternative for the large-scale synthesis of this compound?

A1: The Pictet-Spengler reaction is a powerful tool for tetrahydroisoquinoline synthesis, but it has its own set of challenges for this specific target molecule.[9] It involves the condensation of a β-arylethylamine with an aldehyde or ketone.[9] For your target, this would be the reaction of phenethylamine with 2-fluorobenzaldehyde. A key challenge is that the classical Pictet-Spengler reaction works best with electron-rich aromatic rings, and the phenethylamine ring is not highly activated.[10] This often necessitates the use of strong acids and high temperatures, which can lead to side reactions and purification difficulties on a large scale.[2] However, modern variations using Lewis acids or organocatalysts can sometimes overcome these limitations.[9]

Q2: What are the primary safety concerns when handling phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) at an industrial scale?

A2: Both P₂O₅ and POCl₃ are hazardous materials that require strict handling protocols.

  • Phosphorus Pentoxide (P₂O₅): This is a powerful dehydrating agent and is highly corrosive. It reacts violently with water in a highly exothermic reaction. Inhalation can cause severe irritation to the respiratory tract.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is toxic, corrosive, and reacts with water to produce phosphoric acid and hydrogen chloride gas.[11] Inhalation of its vapors can be fatal. It is also a lachrymator.

  • Handling at Scale:

    • Personal Protective Equipment (PPE): Always use appropriate PPE, including respiratory protection, chemical-resistant gloves, and face shields.

    • Inert Atmosphere: Both reagents should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.

    • Controlled Addition: When adding these reagents to a reactor, do so slowly and with efficient cooling to manage the exothermic nature of the reactions.

    • Quenching: As detailed in the troubleshooting guide, have a well-defined and tested quenching procedure in place before you begin the reaction.

Q3: What are the most effective methods for purifying the final product, this compound, at scale?

A3: The choice of purification method will depend on the purity of the crude product and the required specifications for the final material.

  • Crystallization: This is often the most cost-effective and scalable purification method. The product can be crystallized either as the free base or as a salt (e.g., hydrochloride).

    • Salt Formation: A common technique is to dissolve the crude free base in a suitable solvent (like diethyl ether or ethyl acetate) and precipitate the hydrochloride salt by adding a solution of HCl in an alcohol or ether.[12] This can be very effective at removing non-basic impurities. The free base can then be regenerated by treatment with a base.

  • Column Chromatography: While standard silica gel chromatography is often used at the lab scale, it can be expensive and generate a significant amount of waste at an industrial scale.[12] However, for high-purity requirements, it may be necessary. Techniques like medium pressure liquid chromatography (MPLC) can be more efficient for larger quantities.

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method.

References

  • The Pictet-Spengler Reaction Updates Its Habits. PMC. Available at: [Link]

  • Bischler-Napieralski Reaction. ResearchGate. Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. Organic Letters. Available at: [Link]

  • Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. PubMed. Available at: [Link]

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. Available at: [Link]

  • How can I properly quench POCl3? ResearchGate. Available at: [Link]

  • Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. SciSpace. Available at: [Link]

  • Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions. ACS Publications. Available at: [Link]

  • Enantioselective Synthesis of 1-Aryl Tetrahydroisoquinolines by the Rhodium-Catalyzed Reaction of 3,4-Dihydroisoquinolinium Tetraarylborates. Request PDF. Available at: [Link]

  • 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. Google Patents.
  • Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. MDPI. Available at: [Link]

  • Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. PMC. Available at: [Link]

  • Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. PubMed. Available at: [Link]

  • The first Bischler–Napieralski cyclization in a room temperature ionic liquid. ResearchGate. Available at: [Link]

  • Recent advances in direct catalytic hydrogenation of carbon dioxide to valuable C2+ hydrocarbons. Journal of Materials Chemistry A. Available at: [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. Available at: [Link]

  • Enantioselective Synthesis of 1-Aryl Tetrahydroisoquinolines by the Rhodium-Catalyzed Reaction of 3,4-Dihydroisoquinolinium Tetraarylborates. PubMed. Available at: [Link]

  • The mechanism of the Pictet–Spengler reaction. ResearchGate. Available at: [Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. Available at: [Link]

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. Available at: [Link]

  • Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate. Available at: [Link]

  • Bischler Napieralski Reaction. Scribd. Available at: [Link]

  • Preparation of POCl3. BYJU'S. Available at: [Link]

  • Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available at: [Link]

  • Highly Stereoselective Ugi/Pictet–Spengler Sequence. The Journal of Organic Chemistry. Available at: [Link]

  • 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method. Google Patents.
  • Organocatalytic asymmetric transfer hydrogenation of imines. Catalysis Science & Technology. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available at: [Link]

  • Standard Operating Procedure. Quenching and Disposal of Liquid Pyrophoric Materials. Environmental Health and Safety. Available at: [Link]

  • Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine. PubMed. Available at: [Link]

Sources

Technical Support Center: Chiral HPLC Separation of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the enantioselective separation of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of resolving this specific chiral compound. As a molecule featuring a basic amine, a chiral center, and aromatic systems including a fluorinated ring, it presents unique challenges and opportunities for separation.

This guide moves beyond generic advice to provide in-depth, scientifically-grounded strategies in a direct question-and-answer format. We will explore the causal relationships behind method development choices and provide robust troubleshooting frameworks to empower you to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: I'm starting from scratch. Which type of chiral stationary phase (CSP) should I try first for this compound?

A: For a molecule with this structure—containing aromatic rings and a secondary amine—polysaccharide-based CSPs are the most versatile and successful starting point.[1] Specifically, phenylcarbamate derivatives of amylose and cellulose have demonstrated broad applicability for a wide range of chiral compounds, including amines.[1]

The chiral recognition mechanism on these phases involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The aromatic rings of your analyte can interact with the phenyl groups on the CSP, while the amine group can form hydrogen bonds with the carbamate linkages.

Recommended Starting CSPs:

CSP TypeChiral Selector ExampleKey Interaction Capabilities
Amylose-based Amylose tris(3,5-dimethylphenylcarbamate)High potential for π-π stacking and hydrogen bonding. Often provides high selectivity.[2]
Cellulose-based Cellulose tris(3,5-dimethylphenylcarbamate)Offers different spatial arrangements of the selector, leading to complementary selectivity compared to amylose.
Immobilized Polysaccharide Immobilized versions of the aboveOffer greater solvent compatibility, allowing for a wider range of mobile phases and robust column cleaning.[3]

While polysaccharide phases are the primary recommendation, cyclodextrin-based CSPs can also be effective, particularly in reversed-phase mode where inclusion complexation plays a key role.[4][5][6]

Q2: What are the recommended starting mobile phase conditions?

A: The choice of mobile phase is intrinsically linked to the CSP and the desired chromatographic mode (Normal Phase, Polar Organic, or Reversed Phase).

  • Normal Phase (NP) Mode: This is often the most successful mode for polysaccharide CSPs. It utilizes a non-polar main solvent with a polar alcohol modifier.

    • Typical Mobile Phase: Hexane/Isopropanol (IPA) or Heptane/Ethanol.

    • Starting Gradient: Begin with a screening gradient of 90:10 to 50:50 Hexane/IPA over 20-30 minutes.

    • Crucial Additive: For a basic analyte like yours, peak shape is often poor due to interactions with residual acidic silanols on the silica support. Adding a small amount of a basic additive, such as 0.1% Diethylamine (DEA) or Ethanolamine (ETA) , to the mobile phase is critical to suppress these interactions and achieve sharp, symmetrical peaks.

  • Reversed Phase (RP) Mode: This mode is useful if your sample is only soluble in aqueous media or if you are using a mass spectrometer (MS) detector.

    • Typical Mobile Phase: Acetonitrile or Methanol with an aqueous buffer.

    • Starting Buffer: A 10-20 mM ammonium bicarbonate or ammonium formate buffer is a good starting point, especially for MS compatibility. The pH should be controlled to ensure the analyte is in a consistent ionic state.

    • Organic Modifier: Acetonitrile often provides different selectivity than methanol due to its different hydrogen bonding capabilities.[6] It is worth screening both.

Q3: How does the 2-fluorophenyl group on my molecule affect the separation strategy?

A: The fluorine atom introduces unique electronic properties that can be exploited for separation. Fluorine is highly electronegative, creating a dipole moment in the phenyl ring. This can enhance dipole-dipole interactions between your analyte and the CSP.

Furthermore, fluorinated stationary phases (e.g., pentafluorophenylpropyl or F5 phases) can offer alternative selectivity for fluorinated compounds.[7][8] While not a primary starting point, if you struggle to achieve separation on polysaccharide columns, a fluorinated phase could provide a unique interaction mechanism and is worth considering as a secondary screening option.[7]

Troubleshooting Guide

Q: I am not seeing any separation (the enantiomers co-elute). What are my next steps?

A: Co-elution indicates a lack of chiral recognition under the current conditions. The primary goal is to alter the interaction chemistry.

  • Switch the Alcohol Modifier (in NP): The type of alcohol used can significantly impact selectivity. If you are using Isopropanol (IPA), switch to Ethanol. Ethanol is a stronger hydrogen bond donor and can change the way the analyte interacts with the CSP.

  • Change the CSP: If modifying the mobile phase doesn't work, the chosen CSP may not be suitable. The most logical next step is to switch from an amylose-based column to a cellulose-based one (or vice versa). Their different helical structures mean they often provide complementary or "orthogonal" selectivity.[9]

  • Explore a Different Mode: If you are in Normal Phase, consider trying Polar Organic mode (e.g., pure Methanol or Acetonitrile with an additive) or Reversed Phase. The change in solvent environment completely alters the interaction forces governing the separation.

// Node Definitions start [label="Problem:\nNo Resolution (Co-elution)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Tier 1 Decisions switch_alcohol [label="Switch Alcohol Modifier\n(e.g., IPA to Ethanol)", fillcolor="#FBBC05"]; change_csp [label="Switch CSP Type\n(Amylose <=> Cellulose)", fillcolor="#FBBC05"]; change_mode [label="Change Chromatographic Mode\n(NP -> RP or Polar Organic)", fillcolor="#FBBC05"];

// Tier 2 Outcomes & Actions res_achieved [label="Resolution Achieved:\nOptimize for Efficiency", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; still_no_res1 [label="Still No Resolution", shape=diamond, fillcolor="#F1F3F4"]; still_no_res2 [label="Still No Resolution", shape=diamond, fillcolor="#F1F3F4"]; still_no_res3 [label="Still No Resolution", shape=diamond, fillcolor="#F1F3F4"];

// Connections start -> switch_alcohol [label=" Fastest to Try"]; start -> change_csp [label=" If Mobile Phase Fails"]; start -> change_mode [label=" Fundamental Change"];

switch_alcohol -> res_achieved; switch_alcohol -> still_no_res1 [style=dashed];

change_csp -> res_achieved; change_csp -> still_no_res2 [style=dashed];

change_mode -> res_achieved; change_mode -> still_no_res3 [style=dashed];

still_no_res1 -> change_csp; still_no_res2 -> change_mode; still_no_res3 -> { node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_other [label="Screen Other CSPs\n(Cyclodextrin, Protein-based)"]; } } } Caption: Troubleshooting workflow for co-eluting enantiomers.

Q: My peaks are broad or show significant tailing. How can I improve the peak shape?

A: Poor peak shape is typically caused by undesirable secondary interactions or slow kinetics. For a basic amine like this compound, this is a very common issue.[10]

  • Increase Basic Additive Concentration (NP): The most common cause is the interaction of the basic amine with acidic silanol groups on the CSP's silica support. If you are using 0.1% DEA, try increasing it to 0.2% or 0.3%. This will more effectively mask the silanols and improve peak symmetry.

  • Use a Different Basic Additive (NP): Sometimes, the choice of additive matters. If DEA is not effective, try another small, volatile amine like Ethanolamine (ETA) or n-Butylamine.

  • Adjust pH (RP): In reversed-phase, ensure the mobile phase pH is at least 2 units away from the pKa of your analyte to maintain a single ionic state. For a basic amine, a lower pH (e.g., pH 3-4) will ensure it is fully protonated and often yields better peak shape. Conversely, a high pH (e.g., pH 9-10) would keep it in its neutral form, which can also be effective but requires a pH-stable column.

  • Lower the Flow Rate: Reducing the flow rate increases the time available for the analyte to equilibrate between the mobile and stationary phases, which can sometimes sharpen peaks if mass transfer kinetics are slow.

  • Increase Column Temperature: Slightly increasing the column temperature (e.g., to 30°C or 40°C) can improve efficiency and reduce peak broadening by lowering mobile phase viscosity and speeding up mass transfer.

Q: My resolution is inconsistent between runs or after changing to a new column. What is the cause?

A: Reproducibility issues in chiral chromatography often point to problems with column equilibration or "memory effects."[11] Chiral stationary phases can be very sensitive to their history.[11][12]

  • Insufficient Equilibration: Always ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. We recommend flushing a new column with the mobile phase for at least 30-60 minutes.

  • Additive Memory Effect: If a column was previously used with an acidic additive and you switch to a method with a basic additive (or vice versa), trace amounts of the old additive can remain adsorbed to the stationary phase, altering its selectivity.[11] It is best practice to dedicate specific columns to specific methods or additive types (e.g., one column for basic methods, one for acidic).[11]

  • Sample Solvent Effects: Ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase. Injecting a sample in a very strong solvent can cause peak distortion and shifting retention times.

Experimental Protocols

Protocol 1: Universal Column Screening in Normal Phase

This protocol is designed to efficiently screen different polysaccharide CSPs.

  • Prepare Mobile Phases:

    • Mobile Phase A: 100% n-Hexane with 0.1% DEA.

    • Mobile Phase B: 100% Isopropanol (IPA) with 0.1% DEA.

    • Mobile Phase C: 100% Ethanol with 0.1% DEA.

  • Install the First Column (e.g., Amylose-based CSP).

  • Equilibrate the System: Flush the column with 90:10 Mobile Phase A:B for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Run Screening Gradient 1 (IPA):

    • Time (min) | %A (Hexane/DEA) | %B (IPA/DEA)

    • --- | --- | ---

    • 0 | 90 | 10

    • 20 | 50 | 50

    • 25 | 50 | 50

    • 25.1 | 90 | 10

    • 30 | 90 | 10

  • Inject Sample: Inject your this compound standard.

  • Run Screening Gradient 2 (Ethanol): After the first run, switch the B-line to Mobile Phase C (Ethanol/DEA). Equilibrate with 90:10 A:C for 15 minutes. Repeat the gradient from step 4, substituting Mobile Phase C for B.

  • Repeat for Second Column: Install the second column (e.g., Cellulose-based CSP) and repeat steps 3-6.

  • Analyze Results: Compare the chromatograms to identify the best combination of CSP and alcohol modifier that provides baseline separation.

References

  • Reilly, J., et al. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Čižmárik, J., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]

  • McMaster, M. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • Han, X., et al. (2009). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. NIH National Library of Medicine. Available at: [Link]

  • Pál, R., et al. (2024). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI. Available at: [Link]

  • Santini, M., et al. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Li, W., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available at: [Link]

  • Pharma Focus Asia. (n.d.). Chiral Chromatography in Pharmaceutical Analysis. Available at: [Link]

  • Haddad, P. R., et al. (2003). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]

  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]

  • ResearchGate. (2014). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Available at: [Link]

  • Google Patents. (2012). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
  • In-Jeong, L., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • ResearchGate. (2015). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Available at: [Link]

  • C&EN Global Enterprise. (1993). Chirality Emerges as Key Issue in Pharmaceutical Research. Available at: [Link]

  • Thieme Chemistry. (2013). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Available at: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Gowekar, N., et al. (2016). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. NIH National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available at: [Link]

  • Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. NIH National Library of Medicine. Available at: [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]

  • Ohta, S., et al. (1997). A Chiral Synthesis of Four Stereoisomers of 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline, an Inducer of Parkinson-like. J-STAGE. Available at: [Link]

  • Waters Corporation. (n.d.). The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers. Available at: [Link]

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) Studies of 1-(Fluorophenyl)tetrahydroisoquinolines: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-(fluorophenyl)tetrahydroisoquinoline (THIQ) derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. We will dissect the nuanced effects of fluorine substitution on the biological activity and pharmacokinetic profiles of these compounds, offering field-proven insights and detailed experimental methodologies to support researchers in drug discovery and development.

The Strategic Imperative: Why 1-(Fluorophenyl)tetrahydroisoquinolines?

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold, appearing in numerous natural alkaloids and synthetic compounds with a wide array of biological activities, including antitumor, anti-inflammatory, and potent CNS-modulating effects.[1][2][3] Its rigid structure provides a well-defined three-dimensional orientation for pendant functional groups to interact with biological targets.

The introduction of fluorine into drug candidates is a cornerstone strategy in medicinal chemistry.[4] Fluorine's unique properties—small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the ability of the C-F bond to act as a weak hydrogen bond acceptor—allow it to profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity without introducing significant steric bulk.[4][5][6] Specifically, fluorination can:

  • Block Metabolic Oxidation: Substitution at metabolically vulnerable positions (e.g., a para-position on a phenyl ring) can prevent hydroxylation by cytochrome P450 enzymes, thereby increasing the compound's half-life.[7][8]

  • Modulate Lipophilicity: Fluorine substitution generally increases lipophilicity (LogP), which can enhance membrane permeability and oral bioavailability.[5][7]

  • Enhance Binding Affinity: The strong dipole of the C-F bond can lead to favorable electrostatic or dipole-dipole interactions with receptor targets, improving potency and selectivity.[5][9]

By combining the robust THIQ scaffold with the strategic placement of fluorine on the 1-phenyl ring, medicinal chemists can fine-tune pharmacological properties to develop highly potent and selective therapeutic agents.

Comparative SAR Analysis at Key Biological Targets

The position of the fluorine atom (ortho, meta, or para) on the 1-phenyl ring is not trivial; it dictates the electronic and steric profile of the molecule, leading to significant differences in biological activity.

Dopamine Receptor Ligands

Dopamine receptors, particularly the D2 and D3 subtypes, are critical targets for antipsychotics and treatments for Parkinson's disease.[10][11][12] High homology in the binding sites of D2 and D3 receptors presents a significant challenge for achieving selectivity. SAR studies reveal that fluorination of the 1-phenyl-THIQ scaffold can impart potent and selective D3 antagonism.

Key Insights & Causality:

  • Para-Fluoro Substitution: This substitution is often optimal for D3 receptor affinity and selectivity over the D2 subtype. The electron-withdrawing nature of the fluorine at the para-position can enhance interactions with specific residues in the D3 receptor's secondary binding pocket, a region known to differ from the D2 receptor.

  • Ortho/Meta-Fluoro Substitution: While still yielding active compounds, ortho and meta substitutions may introduce steric clashes or fail to engage in the same favorable interactions as the para-substituted analogues, often resulting in lower affinity or reduced selectivity.

Table 1: Comparative Binding Affinities of Fluorophenyl-THIQ Analogues at Dopamine Receptors

Compound ID 1-Phenyl Substitution D2 Receptor Ki (nM) D3 Receptor Ki (nM) D3/D2 Selectivity
THIQ-H Unsubstituted Phenyl 55 15 3.7
THIQ-4F 4-Fluorophenyl 48 2.3 20.9
THIQ-3F 3-Fluorophenyl 62 8.1 7.7
THIQ-2F 2-Fluorophenyl 110 25 4.4

Note: Data is representative and synthesized from trends reported in D2/D3 ligand literature. Actual values may vary based on the full scaffold.

cluster_SAR SAR Logic for D3 Receptor Selectivity Start 1-Phenyl-THIQ Scaffold Para Para-Fluoro Substitution Start->Para Optimal Fit in Secondary Pocket Meta Meta-Fluoro Substitution Start->Meta Suboptimal Interaction Ortho Ortho-Fluoro Substitution Start->Ortho Potential Steric Clash Outcome_High High D3 Affinity & Selectivity Para->Outcome_High Outcome_Mod Moderate Affinity Meta->Outcome_Mod Outcome_Low Reduced Affinity (Steric Hindrance) Ortho->Outcome_Low

Caption: SAR flowchart for fluorophenyl-THIQs at the D3 receptor.

Phosphodiesterase 4 (PDE4) Inhibitors

PDE4 enzymes are involved in inflammatory pathways, making them attractive targets for treating conditions like asthma and COPD. Studies on 7-(cyclopentyloxy)-6-methoxy-THIQ derivatives have shown that substitution on a linked phenyl ring is crucial for activity.

Key Insights & Causality:

  • A primary SAR study revealed that attaching an electron-withdrawing group like trifluoromethoxy (OCF3) to the para-position of the phenyl ring enhanced inhibitory activity against PDE4B.[13][14] This suggests that the electronic properties conferred by fluorine are critical for interacting with the enzyme's active site. The high electronegativity of the fluorine atoms in the OCF3 group likely creates a favorable electrostatic interaction with residues in the PDE4B active site, stabilizing the ligand-enzyme complex.

Table 2: Comparative PDE4B Inhibition

Compound ID Phenyl Ring Substitution PDE4B IC50 (µM)
Parent Cmpd Unsubstituted 15.2
Cmpd-OMe 4-Methoxy (Electron-donating) 3.1
Cmpd-OCF3 4-Trifluoromethoxy (Electron-withdrawing) 2.3

Data adapted from structure-activity relationship studies of THIQ-based PDE4 inhibitors.[13][14]

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, detailed and validated protocols are essential. Below are representative methodologies for the synthesis and evaluation of 1-(fluorophenyl)tetrahydroisoquinolines.

Synthesis via Bischler-Napieralski Cyclization

This classic reaction is a robust method for constructing the THIQ core. The causality is clear: an N-acyl-phenethylamine is cyclized using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the final tetrahydroisoquinoline.

Step-by-Step Protocol:

  • Amide Formation: React a substituted phenethylamine with a (fluoro)benzoyl chloride in the presence of a base (e.g., triethylamine or aqueous NaOH) in a suitable solvent (e.g., dichloromethane or water) to form the corresponding N-(2-phenethyl)benzamide.[15][16]

  • Cyclization: Treat the resulting amide with a dehydrating/cyclizing agent, such as phosphorus pentoxide (P2O5) or polyphosphoric acid (PPA), at elevated temperatures (130-150°C).[16] This step forms the 1-(fluorophenyl)-3,4-dihydroisoquinoline intermediate.

  • Reduction: Reduce the intermediate imine using a reducing agent like sodium borohydride (NaBH4) in an alcoholic solvent (e.g., methanol or ethanol) to yield the final 1-(fluorophenyl)-1,2,3,4-tetrahydroisoquinoline.[15][16]

  • Purification: Purify the final product using column chromatography on silica gel or recrystallization.

Caption: Synthetic workflow for 1-(fluorophenyl)tetrahydroisoquinolines.

In Vitro Evaluation: Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Step-by-Step Protocol (Example: Human D3 Receptor):

  • Membrane Preparation: Use cell membranes from a stable cell line (e.g., HEK293) expressing the human D3 receptor.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-10 µg protein per well).

    • A fixed concentration of a suitable radioligand (e.g., [³H]spiperone).

    • Increasing concentrations of the unlabeled test compound (e.g., THIQ-4F), typically from 10⁻¹¹ to 10⁻⁵ M.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Scintillation Counting: Add scintillation cocktail to the dried filters and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Plot the CPM against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the 1-phenyl-tetrahydroisoquinoline scaffold is a powerful tool for modulating pharmacological activity. SAR studies consistently demonstrate that the position of the fluorine atom is a critical determinant of potency and selectivity, particularly for CNS targets like dopamine and serotonin receptors. Para-substitution frequently emerges as a favored pattern, likely due to a combination of beneficial electronic interactions and the blocking of metabolic soft spots.

Future research should focus on:

  • Polyfluorination: Exploring the effects of di- and tri-fluorinated phenyl rings to further refine electronic properties.

  • Chiral Separations: Evaluating the individual enantiomers of chiral 1-phenyl-THIQs, as biological activity often resides in a single stereoisomer.

  • PET Imaging: Utilizing ¹⁸F-labeled analogues for in vivo positron emission tomography (PET) imaging to study drug distribution and receptor occupancy in real-time, a powerful translational tool in drug development.[9]

This guide provides a foundational framework for understanding and exploiting the SAR of this important chemical class. By integrating rational design with robust experimental validation, researchers can continue to unlock the therapeutic potential of 1-(fluorophenyl)tetrahydroisoquinolines.

References

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Zhong, G., et al. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(10), 1833-1838. [Link]

  • Franz, A. K., et al. (2017). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. ACS Infectious Diseases, 3(10), 754-763. [Link]

  • Singla, L., et al. (2020). Evaluation of fluorine-mediated intermolecular interactions in tetrafluorinated tetrahydroisoquinoline derivatives: synthesis and computational studies. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(Pt 4), 604–617. [Link]

  • CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method. (2013).
  • Acker, T. M., et al. (2015). Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors. Journal of Medicinal Chemistry, 58(1), 282-303. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Sniecikowska, J., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Scientific Reports, 13(1), 7854. [Link]

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 682-706. [Link]

  • Tzani, A., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(1), 238. [Link]

  • Al-Zahrani, A. A. (2024). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 16(1), 1-8. [Link]

  • Gadhiya, S., et al. (2020). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters, 30(21), 127513. [Link]

  • Singh, S., & Kumar, V. (2024). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. (2010).
  • Cichero, E., & Fossa, P. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(18), 4296. [Link]

  • Zein, R., et al. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 23(24), 15638. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

  • Papahatjis, D. P., et al. (2002). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Journal of Medicinal Chemistry, 45(17), 3864-3871. [Link]

  • Jordaan, M., et al. (2015). 1-Aryl-1,2,3,4-tetrahydroisoquinolines as Potential Antimalarials: Synthesis, in vitro Antiplasmodial Activity and in silico Pharmacokinetics Evaluation. ResearchGate. [Link]

  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3163. [Link]

  • Wang, Y., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(11), 886-895. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Khadem, S., & Marles, R. J. (2025). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Natural Product Research, 39(6), 1658-1671. [Link]

  • Iqbal, M. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Kulkarni, M., et al. (2017). 4-Phenyl quinoline derivatives as potential serotonin receptor ligands with antiproliferative activity. European Journal of Medicinal Chemistry, 135, 275-287. [Link]

  • Taylor, B. F., & Tovar, J. D. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(2), 798. [Link]

  • Iqbal, M. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Partyka, A., et al. (2022). Long-Chain Cyclic Arylguanidines as Multifunctional Serotonin Receptor Ligands with Antiproliferative Activity. ACS Omega, 7(5), 4153-4171. [Link]

Sources

A Head-to-Head Comparison of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline with Known CNS Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, head-to-head comparison of the novel compound 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline with established Central Nervous System (CNS) drugs. Designed for researchers, scientists, and drug development professionals, this document delves into the potential pharmacological profile of this compound, supported by comparative analysis with structurally and functionally related therapeutic agents. We will explore the underlying scientific rationale for this comparison, present hypothetical experimental data, and provide detailed protocols for empirical validation.

Introduction: The Promise of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] THIQ analogs have shown significant promise in the realm of CNS disorders, with demonstrated activities in neurodegenerative diseases and as modulators of mood and behavior.[1] Notably, some THIQ derivatives have been identified as potent monoamine reuptake inhibitors, a class of drugs highly effective in treating depression, anxiety, and other psychiatric conditions.[3]

The subject of this guide, this compound, is a novel analog that combines the established THIQ framework with a fluorinated phenyl substituent at the 1-position. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, blood-brain barrier permeability, and target binding affinity. Given the structural similarities to known monoamine reuptake inhibitors, it is hypothesized that this compound may exhibit significant activity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

This guide will therefore compare the potential profile of this compound with that of established CNS drugs, including the structurally related monoamine reuptake inhibitors Nomifensine and Diclofensine, the widely prescribed psychostimulant Methylphenidate, and representative Selective Serotonin Reuptake Inhibitors (SSRIs).

Comparative Pharmacological Profile: A Predictive Analysis

Based on its structural characteristics, this compound is predicted to function as a monoamine reuptake inhibitor. The precise affinity and selectivity for DAT, SERT, and NET would require empirical determination. For the purpose of this guide, we will present a hypothetical profile and compare it with the known binding affinities of our selected CNS drugs.

Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters
CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Primary Mechanism of Action
This compound (Hypothetical) To be determinedTo be determinedTo be determinedPredicted Monoamine Reuptake Inhibitor
Diclofensine 16.8[4]15.7[4]51[4]Triple Reuptake Inhibitor (SNDRI)[4]
Nomifensine Potent Inhibitor[3]Potent Inhibitor[3]Weak Inhibitor[3]Dopamine-Norepinephrine Reuptake Inhibitor (DNRI)[3]
Methylphenidate 84[5]514[5]>10,000[6]Dopamine-Norepinephrine Reuptake Inhibitor (DNRI)[7]
Sertraline (SSRI) <50[8]Minimal Effect[8]Potent Inhibitor (Ki ~0.5-2.5 nM)Selective Serotonin Reuptake Inhibitor[8]
Fluoxetine (SSRI) Minimal Effect[8]Minimal Effect[8]Potent Inhibitor (Ki ~1.4 nM for R-fluoxetine)[8]Selective Serotonin Reuptake Inhibitor[8]

Causality Behind Experimental Choices: The selection of comparator drugs is based on both structural and functional analogy. Nomifensine and Diclofensine are both tetrahydroisoquinoline derivatives and act as monoamine reuptake inhibitors, making them ideal structural and functional comparators.[3][4] Methylphenidate, while structurally distinct, is a well-characterized DNRI and provides a valuable functional benchmark.[7] The SSRIs, Sertraline and Fluoxetine, are included to represent a class of drugs with high selectivity for the serotonin transporter, providing a contrast to the expected broader spectrum of activity of our compound of interest.[8]

Proposed Experimental Validation: A Roadmap for Characterization

To empirically determine the CNS profile of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Characterization: Determining Target Engagement

The initial step is to quantify the binding affinity and functional potency of the compound at the primary monoamine transporters.

1. Radioligand Binding Assays: These assays will determine the binding affinity (Ki) of the compound for DAT, SERT, and NET.

cluster_workflow Radioligand Binding Assay Workflow start Prepare membranes from cells expressing DAT, SERT, or NET incubate Incubate membranes with radioligand and varying concentrations of test compound start->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze

Caption: Workflow for Radioligand Binding Assay.

2. Synaptosomal Uptake Assays: These functional assays will measure the potency (IC50) of the compound to inhibit the uptake of radiolabeled dopamine, serotonin, and norepinephrine into isolated nerve terminals (synaptosomes).

In Vivo Behavioral Pharmacology: Assessing CNS Effects

Following in vitro characterization, a battery of well-validated rodent behavioral models should be employed to assess the antidepressant and anxiolytic potential of the compound.

1. Forced Swim Test (FST): A primary screening tool for antidepressant efficacy. A reduction in immobility time is indicative of an antidepressant-like effect.[7][9][10]

2. Tail Suspension Test (TST): Similar to the FST, this test assesses antidepressant potential by measuring the duration of immobility when a mouse is suspended by its tail.

cluster_workflow Antidepressant Screening Workflow start Administer test compound or vehicle to rodents fst Forced Swim Test (Measure immobility time) start->fst tst Tail Suspension Test (Measure immobility time) start->tst analyze Analyze data for significant reduction in immobility fst->analyze tst->analyze

Caption: In Vivo Antidepressant Screening Workflow.

3. Elevated Plus Maze (EPM): A widely used model to assess anxiety-like behavior. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

Table 2: Predicted vs. Known Effects in Behavioral Models
CompoundForced Swim Test (Immobility)Tail Suspension Test (Immobility)Elevated Plus Maze (Time in Open Arms)
This compound (Predicted) DecreaseDecreaseIncrease
Diclofensine DecreaseDecreaseIncrease
Nomifensine DecreaseDecreaseVariable
Methylphenidate DecreaseDecreaseVariable/Increase
SSRIs (e.g., Fluoxetine) DecreaseDecreaseIncrease

Detailed Experimental Protocols

For the purpose of ensuring scientific rigor and reproducibility, detailed step-by-step methodologies for the key proposed experiments are provided below.

Protocol 1: Radioligand Binding Assay for DAT, SERT, and NET
  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human DAT, SERT, or NET.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET), varying concentrations of this compound or a known inhibitor (for standard curve), and the cell membrane preparation.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the assay by rapid filtration through a glass fiber filter plate to separate bound and free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Allow the filters to dry, and add scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known ligand) from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Mouse Forced Swim Test
  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer this compound or a comparator drug intraperitoneally (i.p.) at a predetermined time before the test.

    • Gently place the mouse into the cylinder of water.

    • Record the behavior for a 6-minute session.

    • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement other than that required to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the treated and vehicle control groups using an appropriate statistical test (e.g., t-test or ANOVA).

Protocol 3: Elevated Plus Maze
  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer the test compound or vehicle at a specified time before the test.

    • Place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze for a 5-minute session.

    • Record the number of entries into and the time spent in each arm using a video tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare these parameters between the treated and vehicle groups. An increase in these measures is indicative of anxiolytic activity.

Conclusion and Future Directions

This guide provides a foundational framework for the investigation of this compound as a potential novel CNS therapeutic. The structural similarity to known monoamine reuptake inhibitors strongly suggests a comparable mechanism of action. The proposed experimental workflow will enable a thorough characterization of its pharmacological profile, providing the necessary data to ascertain its therapeutic potential. Future studies should also include pharmacokinetic profiling to assess its drug-like properties and further in vivo models to explore its efficacy in other CNS-related disorders. The systematic approach outlined herein will be instrumental in determining if this promising compound can be developed into a next-generation treatment for neuropsychiatric conditions.

References

  • Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. (URL: [Link])

  • Pharmacology of Nomifensine I. Hoffmann. (URL: [Link])

  • Nomifensine: A review of its pharmacological properties and therapeutic efficacy in depressive illness. (URL: [Link])

  • What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? - Dr.Oracle. (URL: [Link])

  • Elevated plus maze protocol. (URL: [Link])

  • Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. (URL: [Link])

  • Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. (URL: [Link])

  • Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. (URL: [Link])

  • Diclofensine. (URL: [Link])

  • The Tail Suspension Test. (URL: [Link])

  • Methylphenidate - Wikipedia. (URL: [Link])

  • Effect of antidepressants and their relative affinity for the serotonin transporter on the risk of myocardial infarction. (URL: [Link])

  • Serotonin-norepinephrine reuptake inhibitors and the influence of binding affinity (Ki) on analgesia. (URL: [Link])

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (URL: [Link])

  • Serotonin–norepinephrine reuptake inhibitor - Wikipedia. (URL: [Link])

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])

  • Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. (URL: [Link])

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (URL: [Link])

  • Overview of the structure and function of the dopamine transporter and its protein interactions. (URL: [Link])

  • Pharmacology of nomifensine. (URL: [Link])

  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (URL: [Link])

  • Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. (URL: [Link])

  • Effect of diclofensine, a novel antidepressant, on peripheral adrenergic function. (URL: [Link])

  • Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. (URL: [Link])

  • Selective serotonin reuptake inhibitor - Wikipedia. (URL: [Link])

  • Tight binding dopamine reuptake inhibitors as cocaine antagonists. A strategy for drug development. (URL: [Link])

  • Animal models for screening anxiolytic-like drugs: a perspective. (URL: [Link])

  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (URL: [Link])

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. (URL: [Link])

  • Binding affinities (Ki) of SSRIs with resting and desensitized nAChRs. (URL: [Link])

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (URL: [Link])

  • Video: The Mouse Forced Swim Test. (URL: [Link])

  • Structure Modeling of the Norepinephrine Transporter. (URL: [Link])

  • Is Cocaine Protonated When it Binds to the Dopamine Transporter? (URL: [Link])

  • Assessment of the triple reuptake inhibitor diclofensine: effort- based decision-making in a rodent model of motivational. (URL: [Link])

  • The Tail Suspension Test. (URL: [Link])

  • In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. (URL: [Link])

  • Nomifensine (Merital). (URL: [Link])

  • Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. (URL: [Link])

  • Video: The Tail Suspension Test. (URL: [Link])

  • Mouse Forced Swim Test l Protocol Preview. (URL: [Link])

  • What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. (URL: [Link])

  • Diclofensine. (URL: [Link])

  • Pure uptake blockers of dopamine can reduce prolactin secretion: studies with diclofensine. (URL: [Link])

Sources

The Fluorine Advantage: A Comparative Analysis of the ADME Properties of Fluorinated Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for fine-tuning pharmacokinetic and pharmacodynamic properties.[1][2] The tetrahydroisoquinoline (THIQ) scaffold, a privileged core in numerous biologically active compounds, presents a compelling case for investigating the nuanced effects of fluorination.[3] This guide provides an in-depth comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of fluorinated THIQ derivatives against their non-fluorinated counterparts. By delving into the causality behind experimental choices and presenting validated protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to harness the full potential of fluorination in their discovery programs.

The Strategic Imperative for Fluorination in THIQ Scaffolds

The introduction of fluorine into a molecule as seemingly simple as a THIQ derivative can profoundly alter its biological behavior.[4] The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing solubility and receptor interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation.[2][5] This "metabolic shielding" is a key driver for employing fluorination, as it can lead to improved bioavailability and a more favorable dosing regimen.[6] However, the impact of fluorination is not always predictable; it can also alter lipophilicity, membrane permeability, and potential off-target effects, necessitating a thorough and comparative ADME assessment.[7]

A Framework for Comparative ADME Profiling

To objectively assess the impact of fluorination on THIQ derivatives, a suite of standardized in vitro ADME assays is indispensable. These assays provide a controlled environment to dissect the individual parameters that contribute to the overall pharmacokinetic profile of a compound. The following sections detail the methodologies for key ADME assays and present a comparative analysis of a hypothetical parent THIQ (THIQ-Parent) and its fluorinated analog (THIQ-F).

cluster_ADME ADME Profiling Workflow cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion_Safety Excretion & Safety A Absorption (Caco-2 Permeability) D Distribution (Plasma Protein Binding) M Metabolism (Microsomal Stability) E Excretion & Safety (CYP & hERG Inhibition) Caco2 Caco-2 Permeability Assay PPB Plasma Protein Binding Assay Microsomal Microsomal Stability Assay CYP CYP450 Inhibition Assay hERG hERG Inhibition Assay

Caption: In Vitro ADME Profiling Workflow.

Absorption: Intestinal Permeability (Caco-2 Assay)

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[1] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.

  • Compound Preparation: A stock solution of the test compound (THIQ-Parent or THIQ-F) is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer.

  • Permeability Measurement (Apical to Basolateral): The compound solution is added to the apical (AP) side of the Transwell®, and samples are taken from the basolateral (BL) side at various time points.

  • Permeability Measurement (Basolateral to Apical): To assess active efflux, the compound is added to the BL side, and samples are collected from the AP side.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Comparative Analysis: Permeability
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Predicted Absorption
THIQ-Parent 5.210.82.1Moderate
THIQ-F 12.513.11.05High

The introduction of fluorine often increases a compound's lipophilicity, which can enhance its ability to passively diffuse across the lipid bilayers of cell membranes.[4] In our comparative example, THIQ-F exhibits a significantly higher apparent permeability (Papp) from the apical to the basolateral side compared to THIQ-Parent, suggesting improved passive absorption. Furthermore, the efflux ratio for THIQ-F is close to 1, indicating that it is not a significant substrate for efflux transporters like P-glycoprotein, a common hurdle for many drug candidates.[8]

Distribution: Plasma Protein Binding (Equilibrium Dialysis)

The extent to which a drug binds to plasma proteins, primarily albumin, is a critical determinant of its distribution and availability to reach its target site.[9] Only the unbound fraction of a drug is pharmacologically active.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.

  • Sample Preparation: The test compound is spiked into plasma (human or animal) and added to one chamber. Buffer is added to the other chamber.

  • Incubation: The device is incubated at 37°C with shaking until equilibrium is reached.

  • Sample Analysis: Aliquots are taken from both the plasma and buffer chambers, and the concentration of the test compound is determined by LC-MS/MS.

  • Calculation of Fraction Unbound (fu): The fraction unbound is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

Comparative Analysis: Plasma Protein Binding
CompoundFraction Unbound (fu)% Bound
THIQ-Parent 0.1585%
THIQ-F 0.0892%

Fluorination can increase lipophilicity, which often leads to higher plasma protein binding.[10] As illustrated in the table, THIQ-F shows a lower fraction unbound (fu) compared to THIQ-Parent, indicating a higher affinity for plasma proteins. While high protein binding can limit the free drug concentration, it can also serve as a reservoir, prolonging the drug's duration of action.

Metabolism: Metabolic Stability (Liver Microsomes)

The metabolic stability of a compound is a measure of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[11] High metabolic stability is desirable for achieving adequate drug exposure.

Experimental Protocol: Liver Microsomal Stability Assay
  • Reaction Mixture Preparation: The test compound is incubated with liver microsomes (human or animal) in a phosphate buffer containing a cofactor regenerating system (e.g., NADPH).

  • Incubation: The reaction is initiated by the addition of the cofactor and incubated at 37°C. Aliquots are removed at various time points.

  • Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Comparative Analysis: Metabolic Stability
CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Clearance
THIQ-Parent 1592.4High
THIQ-F 7518.5Low

The C-F bond's strength makes it less susceptible to oxidative metabolism by CYP enzymes compared to a C-H bond.[2] This is evident in our comparative data, where THIQ-F demonstrates a significantly longer in vitro half-life and lower intrinsic clearance than THIQ-Parent. This suggests that fluorination at a metabolically labile position on the THIQ scaffold can effectively block metabolic pathways, leading to a prediction of lower in vivo clearance and potentially higher oral bioavailability.[6]

Excretion & Safety: Cytochrome P450 and hERG Inhibition

Assessing the potential for a drug candidate to inhibit key drug-metabolizing enzymes (like CYP3A4) or cardiac ion channels (like hERG) is crucial for predicting drug-drug interactions and cardiac safety.[12][13]

Experimental Protocols
  • CYP450 Inhibition Assay: A fluorescent-based assay is commonly used. The test compound is incubated with human liver microsomes, a specific CYP isoform substrate, and NADPH. The formation of a fluorescent metabolite is measured, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined.

  • hERG Inhibition Assay: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.[13] Cells expressing the hERG channel are exposed to increasing concentrations of the test compound, and the effect on the potassium current is measured to determine the IC50.

Comparative Analysis: CYP3A4 and hERG Inhibition
CompoundCYP3A4 Inhibition (IC50, µM)hERG Inhibition (IC50, µM)
THIQ-Parent 8.512.3
THIQ-F > 5025.1

Fluorination can mitigate mechanism-based inhibition of CYP enzymes by blocking the formation of reactive metabolites.[12] Our data for THIQ-F shows a significantly higher IC50 value for CYP3A4 inhibition compared to THIQ-Parent, indicating a lower risk of drug-drug interactions. The hERG inhibition profile is also improved, suggesting a better cardiac safety profile.

Visualizing the Impact of Fluorination

cluster_Properties ADME Properties THIQ_Parent THIQ-Parent Permeability Permeability THIQ_Parent->Permeability Moderate Metabolic_Stability Metabolic Stability THIQ_Parent->Metabolic_Stability Low Plasma_Protein_Binding Plasma Protein Binding THIQ_Parent->Plasma_Protein_Binding Moderate CYP_Inhibition CYP Inhibition THIQ_Parent->CYP_Inhibition Moderate hERG_Inhibition hERG Inhibition THIQ_Parent->hERG_Inhibition Moderate THIQ_F THIQ-F THIQ_F->Permeability High THIQ_F->Metabolic_Stability High THIQ_F->Plasma_Protein_Binding High THIQ_F->CYP_Inhibition Low THIQ_F->hERG_Inhibition Low

Caption: Comparative ADME profile of THIQ-Parent vs. THIQ-F.

Conclusion: The Multifaceted Role of Fluorine

This comparative analysis underscores the profound and multifaceted impact of fluorination on the ADME properties of tetrahydroisoquinoline derivatives. The strategic introduction of fluorine can simultaneously enhance permeability and metabolic stability, leading to a more favorable pharmacokinetic profile. While increased lipophilicity may result in higher plasma protein binding, this is often a manageable trade-off for the significant gains in metabolic robustness and reduced potential for drug-drug interactions and cardiotoxicity. The experimental protocols and comparative data presented herein provide a robust framework for researchers to systematically evaluate and optimize the ADME properties of their fluorinated THIQ derivatives, ultimately accelerating the journey from discovery to clinical development.

References

  • Abuznait, A. H., & Kaddoumi, A. (2012). Role of P-glycoprotein in blood-brain barrier: in vitro and in vivo models. Journal of Pharmacological and Toxicological Methods, 66(2), 143-151.
  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Gerebtzoff, G., Li-Kwong-Ken, M. C., & Wermuth, C. G. (2004). The impact of fluorine in drug discovery. Drug Discovery Today, 9(1), 15-26.
  • Gintant, G. A. (2011). An evaluation of hERG current assay performance: translation of preclinical safety studies to clinical QT prolongation. Journal of Pharmacological and Toxicological Methods, 64(1), 1-12.
  • Lin, J., & Lu, A. Y. (2007). Inhibition and induction of cytochrome P450 and the clinical implications. Clinical Pharmacokinetics, 46(7), 541-561.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of Fluorine Chemistry, 109(1), 3-11.
  • Yamazaki, H., & Shimada, T. (1997). Human liver cytochrome P450 enzymes involved in the 3-hydroxylation of quinine. British Journal of Clinical Pharmacology, 44(6), 549-556.
  • Zhou, Y., Wang, Y., & Liu, G. (2016). The role of fluorine in drug design and development. Current Topics in Medicinal Chemistry, 16(12), 1334-1351.
  • Nishi, T., et al. (1990). Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline. Journal of Pharmacobio-Dynamics, 13(1), 46-53.
  • Wu, Y. J., et al. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. Journal of Medicinal Chemistry, 46(18), 3778-3781.
  • Bankston, L. A., et al. (2002). A structural and thermodynamic basis for weak binding of the anti-allergy drug fexofenadine to the hERG K+ channel. Molecular Pharmacology, 62(4), 811-817.
  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current Opinion in Drug Discovery & Development, 2(1), 47-53.
  • Valko, K. L. (2004). Application of high-throughput physicochemical profiling for drug discovery.
  • Wan, H., & Ulander, J. (2006). High-throughput screening for metabolic stability. Current Drug Metabolism, 7(5), 513-524.
  • Waters, N. J. (2008). The role of plasma protein binding in drug discovery. Drug Discovery Today, 13(23-24), 1045-1051.
  • Wenlock, M. C., Austin, R. P., Barton, P., Davis, A. M., & Leeson, P. D. (2003). A comparison of physiochemical property profiles of development and marketed oral drugs. Journal of Medicinal Chemistry, 46(7), 1250-1256.
  • Yu, H., & Adedoyin, A. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today, 8(18), 852-861.
  • Zhang, Y., & Benet, L. Z. (2001). The gut as a barrier to drug absorption: combined role of cytochrome P450 3A and P-glycoprotein. Clinical Pharmacokinetics, 40(3), 159-168.
  • Zlokovic, B. V. (2008).
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 4-19.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern developments. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences, 102(9), 2953-2994.
  • Kumar, G. N., & Surapaneni, S. (2001). Role of drug metabolism in drug discovery and development. Medicinal Research Reviews, 21(5), 397-411.
  • Shah, P., & Unadkat, J. D. (2005). Application of in vitro-in vivo extrapolation to predict the human pharmacokinetics of drugs from discovery to regulatory filing. Current Drug Metabolism, 6(6), 577-590.
  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.
  • Gill, K. L., et al. (2015). On the metabolic stability of fluorinated small molecules: a physical organic chemistry perspective. Journal of Medicinal Chemistry, 58(15), 5815-5831.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
  • Park, B. K., Kitteringham, J. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449.
  • Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical Pharmacology, 47(9), 1469-1479.
  • Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism: a major risk assessment and drug development challenge. Current Drug Metabolism, 8(7), 641-648.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
  • Di, L., et al. (2012). The role of blood-brain barrier in drug discovery and development. Journal of Pharmaceutical Sciences, 101(10), 3559-3575.
  • Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972.
  • Van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.

Sources

A Senior Application Scientist's Guide to Validating Off-Target Effects of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, from anti-cancer to neuroprotective effects.[1][2][3][4] Our compound of interest, Cpd-FPTHIQ, has demonstrated high potency against its intended primary target. However, the "one drug, one target" paradigm is the exception, not the rule.[5] Unforeseen interactions with unintended biological molecules, known as off-target effects, are a primary cause of clinical trial failures, often due to unexpected toxicities.[6][7] Therefore, a systematic and rigorous evaluation of off-target binding is not merely a supplementary check but a cornerstone of de-risking a drug candidate and building a robust safety profile.[5][8]

This guide eschews a one-size-fits-all template. Instead, it presents a logical, multi-tiered strategy tailored to the specific challenge of characterizing a novel small molecule like Cpd-FPTHIQ. We will explore the causality behind our experimental choices, compare methodologies, and provide actionable protocols to generate a comprehensive selectivity profile.

The Strategic Framework: A Multi-Pronged Approach to Off-Target Validation

Our validation strategy is built on a tiered approach, moving from broad, high-throughput screening to specific, in-depth validation in a physiologically relevant context. This ensures that we efficiently identify potential liabilities and then rigorously confirm their significance.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Data Interpretation & Decision T1_Start Cpd-FPTHIQ (Test Compound) T1_Broad Broad-Panel In Vitro Screening (e.g., Kinase & Receptor Panels) T1_Start->T1_Broad Initial Assessment T2_CETSA Cellular Thermal Shift Assay (CETSA) (Confirms Target Engagement) T1_Broad->T2_CETSA Putative Hits Identified T2_Functional Cell-Based Functional Assays (e.g., Phosphorylation Assay) T2_CETSA->T2_Functional Engagement Confirmed T3_Profile Selectivity Profile Generation T2_Functional->T3_Profile Functional Impact Quantified T3_Decision Go / No-Go Decision Lead Optimization T3_Profile->T3_Decision

Figure 1: A tiered workflow for systematic off-target validation.

Tier 1: Casting a Wide Net with Broad-Panel In Vitro Screening

The Causality: The first step is to screen Cpd-FPTHIQ against a large, diverse panel of purified proteins to identify any potential interactions. This approach is unbiased and provides a comprehensive overview of the compound's promiscuity. In vitro safety pharmacology profiling against targets known to cause adverse drug reactions is crucial for early safety assessment.[8][9] Given that kinases are a frequent target class for small molecules and often share structural similarities in their ATP-binding pockets, a broad kinase panel is an essential component of this screen.[10][11]

We will compare Cpd-FPTHIQ with a hypothetical alternative, Cpd-THIQ-Base , which lacks the 2-fluorophenyl group and is presumed to have a different selectivity profile.

Comparative Data: Broad Kinase Panel Screening

The following table presents hypothetical data from a radiometric kinase assay screen, where a lower percentage of residual activity indicates stronger inhibition.[11]

Target KinaseProtein FamilyCpd-FPTHIQ (% Residual Activity @ 1µM)Cpd-THIQ-Base (% Residual Activity @ 1µM)Interpretation
Kinase A (Primary Target) CMGC8% 45% High on-target potency for Cpd-FPTHIQ.
Kinase BTK35% 91% Potential Off-Target: Cpd-FPTHIQ shows significant inhibition.
Kinase CAGC92%88%No significant interaction.
Kinase DCAMK89%48%Cpd-THIQ-Base shows off-target activity not seen with Cpd-FPTHIQ.
Kinase ETK95%93%No significant interaction.

Analysis: The data clearly indicates that while Cpd-FPTHIQ is potent against its primary target (Kinase A), it also exhibits significant inhibitory activity against Kinase B. This interaction is a putative off-target effect that requires immediate follow-up and validation. The fluorine substitution appears critical for on-target potency and dictates the off-target profile.

Tier 2: Confirming Engagement and Function in a Cellular Milieu

The Causality: A compound's activity against a purified enzyme in a buffer solution does not always translate to the complex environment inside a living cell.[12] Factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can dramatically alter a compound's efficacy. Therefore, we must validate the putative off-target hit (Kinase B) in a cellular context.

Our primary tool for this is the Cellular Thermal Shift Assay (CETSA) . CETSA is a powerful biophysical method that directly measures the engagement of a drug with its target protein in intact cells or cell lysates.[13][14] The underlying principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[14][15]

G cluster_0 No Drug Control cluster_1 Drug-Treated Sample Temp Heat Applied Protein_U Target Protein (Unbound) Protein_D Denatured & Aggregated Protein Protein_U->Protein_D Low Melting Temp (Tm) Temp2 Heat Applied Protein_B Target Protein + Drug (Bound Complex) Protein_S Stabilized Protein (Soluble) Protein_B->Protein_S High Melting Temp (Tm + ΔTm)

Figure 2: The principle of the Cellular Thermal Shift Assay (CETSA).

Following CETSA, a cell-based functional assay is required to determine if target engagement translates into a functional consequence.[12] For a kinase, this would typically be a phospho-specific Western blot or ELISA to measure the phosphorylation of its known substrate.

Comparative Data: Cellular Validation of Kinase B Off-Target Effect

AssayMetricCpd-FPTHIQCpd-THIQ-BaseInterpretation
CETSA (Kinase B) Thermal Shift (ΔTm)+4.2 °C +0.3 °CCpd-FPTHIQ directly binds and stabilizes Kinase B in cells.
Cellular Phospho-Assay Substrate-B Phosphorylation (IC50)2.1 µM > 50 µMCpd-FPTHIQ functionally inhibits Kinase B in a cellular context.

Analysis: The CETSA results provide unequivocal evidence that Cpd-FPTHIQ engages Kinase B within the cell, a finding that Cpd-THIQ-Base does not replicate.[16] The cellular phospho-assay confirms that this binding event leads to functional inhibition of the kinase's downstream signaling. We have now validated Kinase B as a genuine off-target of Cpd-FPTHIQ.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Cpd Cpd-FPTHIQ KinaseA Kinase A Cpd->KinaseA Inhibits (High Potency) KinaseB Kinase B Cpd->KinaseB Inhibits (Lower Potency) SubstrateA Substrate A KinaseA->SubstrateA Phosphorylates ResponseA Therapeutic Effect SubstrateA->ResponseA SubstrateB Substrate B KinaseB->SubstrateB Phosphorylates ResponseB Side Effect / Toxicity SubstrateB->ResponseB

Figure 3: On-target vs. off-target signaling pathways for Cpd-FPTHIQ.

Experimental Protocols

Protocol 1: Broad-Panel Kinase Profiling (Radiometric Assay)

Principle: This biochemical assay measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific peptide or protein substrate by the kinase.[11] Inhibition is quantified by a reduction in radioactivity incorporated into the substrate.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, the specific substrate for the target kinase, and [γ-³³P]-ATP.

  • Compound Addition: Add Cpd-FPTHIQ (or DMSO as a vehicle control) to the wells to a final concentration of 1 µM.

  • Enzyme Addition: Initiate the reaction by adding the purified kinase enzyme to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a filtermat, which captures the phosphorylated substrate.

  • Washing: Wash the filtermat extensively to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the radioactivity on the filtermat using a scintillation counter.

  • Data Analysis: Calculate the percent residual kinase activity relative to the DMSO control. A positive control (a known inhibitor for the kinase) must be included to validate assay performance.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Principle: This method assesses target engagement in intact cells by measuring the change in thermal stability of a target protein upon ligand binding.[13][14][17]

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one that endogenously expresses Kinase B) to ~80% confluency. Treat the cells with Cpd-FPTHIQ (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Harvesting: Harvest the cells by scraping and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into separate PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a PCR machine, followed by cooling to 4°C.[17] Include an unheated control sample.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). This step is critical to release the cellular proteins.

  • Clarification of Lysate: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein (Kinase B) remaining using a quantitative method like Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein remaining at each temperature relative to the unheated control. The resulting curve is the melting curve. A shift in the curve to higher temperatures in the drug-treated sample (ΔTm) indicates target stabilization and therefore, engagement.

Conclusion and Forward Look

This systematic investigation has successfully validated that Cpd-FPTHIQ, while potent against its primary target, possesses a significant off-target activity against Kinase B. This was achieved by progressing from a broad in vitro screen to a definitive confirmation of target engagement and functional inhibition in a cellular context.

The identification of this off-target interaction is not a failure but a critical data point. It allows for an informed decision:

  • Go/No-Go: Is the therapeutic window between the on-target potency and the off-target effect large enough to proceed? Does the inhibition of Kinase B lead to a known toxicity that makes the compound unviable?

  • Lead Optimization: Can medicinal chemists now rationally design new analogues of Cpd-FPTHIQ that retain potency for Kinase A while eliminating or reducing the affinity for Kinase B?

By embracing a rigorous, evidence-based approach to off-target validation, we mitigate risk, conserve resources, and ultimately increase the probability of developing safer and more effective medicines.

References

  • Structure-based Systems Biology for Analyzing Off-target Binding - PMC. PubMed Central. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats. PubMed. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. PubMed Central. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. National Center for Biotechnology Information. [Link]

  • 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. bioRxiv. [Link]

  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica. [Link]

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Off-Target Profiling. Creative Biolabs. [Link]

  • Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. ACS Publications. [Link]

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC. PubMed Central. [Link]

  • Secondary pharmacology and off-target profiling as a way to provide mechanistic insights into drug-induced cardiovascular safety liabilities. FDA. [Link]

  • Off Target Effect. Massive Bio. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Synthesis of N-Flurbiprofen-Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. [Link]

  • Off-target activity – Knowledge and References. Taylor & Francis. [Link]

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC. National Institutes of Health. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed protocol for the disposal of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline, a substituted heterocyclic compound. The procedures outlined here are grounded in established safety standards and an understanding of the compound's likely chemical and toxicological profile, synthesized from data on analogous structures.

The core principle of chemical disposal is straightforward: never assume a substance is benign . Substituted tetrahydroisoquinolines are known to be pharmacologically active, and the introduction of a fluorophenyl group necessitates a cautious approach due to the general persistence and potential toxicity of fluorinated organic compounds.[1][2] This guide will ensure your laboratory handles this responsibility with the highest degree of scientific integrity.

Part 1: Hazard Characterization and Immediate Safety

The parent structure is classified as corrosive, acutely toxic, and an irritant.[3] The fluorinated analog, 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, is considered hazardous, causing skin and eye irritation and being harmful if swallowed, inhaled, or in contact with skin.[4] Therefore, it is prudent to treat this compound as a hazardous substance with a similar or potentially enhanced toxicity profile.

Immediate Protective Measures: All handling and disposal preparation must be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4]

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required to prevent skin contact.[4][5]

  • Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator should be used in accordance with OSHA regulations.[5]

Hazard Category (Inferred) GHS Classification (Based on Analogs)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled (Category 3 or 4).[3][4]
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns (Category 1B or 2).[3][4]
Eye Damage/Irritation Causes serious eye irritation or damage (Category 1 or 2).[3][4]
Aquatic Hazard May be harmful to aquatic life with long-lasting effects.[6]

Part 2: Regulatory Framework for Hazardous Waste Disposal

The disposal of laboratory chemicals in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Given its inferred hazardous properties, this compound must be managed as a hazardous waste. It is illegal and unsafe to dispose of this chemical down the drain or in regular solid waste.[7]

Academic and research laboratories must also adhere to specific standards, such as the EPA's Subpart K, which provides alternative guidelines for managing hazardous waste in academic settings.[8] It is crucial to consult your institution's Environmental Health and Safety (EHS) office, as they will provide specific guidance that incorporates federal, state, and local regulations.[9]

Part 3: On-Site Waste Management: A Step-by-Step Protocol

Proper management begins at the point of generation. The following protocol ensures that waste containing this compound is handled safely and compliantly prior to final disposal.

Step 1: Waste Segregation This is the most critical step in the laboratory. As a fluorinated organic compound, this waste must be classified as halogenated organic waste .

  • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, methanol, hexanes).

  • DO NOT mix with aqueous waste, acids, or bases.

  • Keep solids and solutions in separate, dedicated waste containers.

The rationale for this segregation is twofold: it prevents potentially dangerous chemical reactions within the waste container and is essential for the final disposal method, as halogenated and non-halogenated wastes are typically incinerated under different conditions.[10][11]

Step 2: Container Selection and Labeling Proper containment is vital for preventing leaks and ensuring safe transport.

  • Use a designated, chemically compatible waste container. High-density polyethylene (HDPE) containers are generally preferred for their durability.[7][10]

  • Ensure the container is in good condition with a secure, leak-proof cap.

  • Label the container clearly before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "this compound." For mixtures, list all components and their approximate percentages.[7]

    • Appropriate GHS hazard pictograms (e.g., corrosive, toxic, irritant).

    • The date when the first waste was added to the container.

Step 3: Secure Storage Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Under the direct control of laboratory personnel.[12]

  • Located at or near the point of generation.

  • In a secondary containment bin to catch any potential leaks.

  • Away from ignition sources, as the parent compound is combustible.[5][6]

Part 4: The Disposal Workflow: From Lab Bench to Final Disposition

The ultimate disposal of this chemical must be handled by a licensed hazardous waste management facility. The process involves coordination with your institution's EHS office or a certified waste broker.[13] The primary and most effective method for destroying halogenated organic compounds is high-temperature incineration . This process ensures the complete breakdown of the molecule, including the robust carbon-fluorine bond, into less harmful components under controlled conditions.[14]

Below is a diagram illustrating the decision-making and logistical workflow for proper disposal.

DisposalWorkflow start Waste Generated (Solid or Solution) characterize Characterize Waste: - Halogenated Organic - Acutely Toxic - Corrosive/Irritant start->characterize segregate Segregate into Dedicated Halogenated Waste Container characterize->segregate label_container Label Container Correctly (Name, Hazards, Date) segregate->label_container store Store in Secondary Containment in Satellite Accumulation Area label_container->store request Request Waste Pickup (via EHS Office) store->request ehs_pickup EHS Collects, Consolidates, and Manifests Waste request->ehs_pickup transport Transport by Licensed Hauler to TSDF ehs_pickup->transport dispose Final Disposal: High-Temperature Incineration transport->dispose end_node TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

Part 5: Emergency Protocols

Accidents can happen, and preparedness is key to mitigating their impact.

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Wearing full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or earth.[5]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Report the spill to your EHS office immediately.

In Case of Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][15]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2,3,4-Tetrahydroisoquinoline, 95%.
  • Fisher Scientific. (2021, December 28). Safety Data Sheet - 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, 97%.
  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. PubChem Compound Database. Retrieved from [Link].

  • Fisher Scientific. (n.d.). Safety Data Sheet - Isoquinoline, 1,2,3,4-tetrahydro-.
  • S. R. Boreddy, K. K. Gundu, S. G. V. Avvari. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link].

  • Occupational Safety and Health Administration. (n.d.). Fluorine. Retrieved from [Link].

  • University of Tennessee Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link].

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Sigma-Aldrich. (2025, August 6). Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazard Summary Identification.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link].

  • National Institutes of Health. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PubMed Central.
  • Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link].

  • ChemicalBook. (2025, September 25). (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline.
  • Laboratory Liquid Waste Disposal Flow Chart. (2024). Environmental Safety Guidebook.
  • National Institutes of Health. (n.d.). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central.
  • National Institute of Standards and Technology. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Occupational Safety and Health Administration. (n.d.). Fluorides (as F). Retrieved from [Link].

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link].

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • National Center for Biotechnology Information. (n.d.). 4-Phenyl-1,2,3,4-tetrahydroisoquinoline. PubChem Compound Database. Retrieved from [Link].

  • Ethyl (S)
  • Wikipedia. (n.d.). Substituted tetrahydroisoquinoline. Retrieved from [Link].

  • NASA. (2023, March 7). APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards.
  • The Good Scents Company. (n.d.). 1,2,3,4-tetrahydroquinoline, 635-46-1.
  • Hazardous Waste - EHSO Manual 2025-2026. (n.d.).
  • University of Oxford. (2025, March 26). A new method to recycle fluoride from long-lived PFAS chemicals. Department of Chemistry.
  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Retrieved from [Link].

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.